Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBFJAPMNVENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242045 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033772-23-4 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate: A Technical Guide for Medicinal Chemists
Foreword: The Ascendancy of Pyrazolopyridines in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets with high affinity and specificity. This has led to the discovery of potent inhibitors of kinases, reverse transcriptases, and various receptors, establishing pyrazolopyridines as a cornerstone in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[1] Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, in particular, serves as a crucial intermediate, offering versatile handles for further functionalization in the generation of compound libraries for high-throughput screening. This guide provides an in-depth exploration of the key synthetic strategies for accessing this valuable building block, with a focus on mechanistic rationale and practical execution.
Physicochemical Properties and Safety Information
A foundational understanding of the target compound's properties is paramount for its successful synthesis, purification, and handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| CAS Number | 1033772-23-4 | [2] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound | [2] |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.[3]
Strategic Synthesis: A Multi-pronged Approach
The synthesis of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyrazole ring onto a pre-existing pyridine core, and the construction of the pyridine ring from a functionalized pyrazole. This guide will focus on the former, as it often provides a more direct and efficient route to the target molecule.
Methodology 1: Annulation of a Pyrazole Ring onto a Pyridine Precursor
This strategy is arguably the most prevalent and efficient for the synthesis of pyrazolo[4,3-b]pyridines. A particularly robust method, developed by Kanishchev and colleagues, utilizes readily available 2-chloro-3-nitropyridines as the starting material.[4] While the published procedure details the synthesis of the ethyl ester, the adaptation to the methyl ester is straightforward and will be detailed here.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis starting from a pyridine precursor.
Detailed Experimental Protocol (Adapted for Methyl Ester Synthesis):
Step 1: Synthesis of Methyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate
-
Rationale: This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a hydride ion by the enolate of methyl acetoacetate.
-
Procedure:
-
To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol), add methyl acetoacetate dropwise at 0 °C.
-
To this solution, add a solution of 2-chloro-3-nitropyridine in anhydrous methanol.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2 & 3: One-Pot Japp-Klingemann Reaction and Cyclization
-
Rationale: This one-pot sequence is the cornerstone of this synthetic route. The Japp-Klingemann reaction involves the coupling of an aryldiazonium salt with the active methylene compound, followed by a deacylation and subsequent cyclization to form the pyrazole ring. The use of stable arenediazonium tosylates is a key advantage of this method.[4]
-
Procedure:
-
To a solution of the methyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate intermediate in acetonitrile, add an appropriate aryldiazonium tosylate followed by pyridine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Add pyrrolidine to the reaction mixture and heat to 40 °C. This facilitates both the deacylation and the final ring closure.
-
Monitor the formation of the pyrazolo[4,3-b]pyridine product by TLC.
-
Upon completion, cool the reaction mixture, pour it into dilute hydrochloric acid, and extract with chloroform.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Expected Yields and Characterization:
Based on the reported synthesis of analogous ethyl esters, yields for this route are expected to be in the range of 70-90%.[4]
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrazole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrazole ring.
-
13C NMR: The carbon NMR will display signals corresponding to the carbons of the fused heterocyclic system and the ester carbonyl.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the elemental composition of the final product. The calculated m/z for C₈H₇N₃O₂ [M+H]⁺ is 178.0611.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretches of the aromatic rings.
Methodology 2: Construction of the Pyridine Ring from a 5-Aminopyrazole Precursor
An alternative and equally viable strategy involves the construction of the pyridine ring onto a pre-functionalized 5-aminopyrazole. This approach offers a high degree of flexibility in the introduction of substituents on the pyrazole ring.
Conceptual Workflow:
Figure 2: Conceptual workflow for the synthesis starting from a pyrazole precursor.
General Experimental Considerations:
-
Starting Materials: A suitable 5-aminopyrazole derivative is required. For the synthesis of the target molecule, a 5-aminopyrazole with a substituent at the 3-position that can be converted to a carboxyl group, or a direct precursor to the pyrazole ring of the final product, would be ideal.
-
1,3-Dicarbonyl Synthon: A variety of 1,3-dicarbonyl compounds or their synthetic equivalents can be employed to construct the pyridine ring. For the target molecule, a synthon that introduces the methyl carboxylate at the 5-position is necessary.
-
Reaction Conditions: The condensation and cyclization are typically carried out in a high-boiling solvent such as acetic acid or dimethylformamide (DMF), often at elevated temperatures.[5] The use of a catalyst, such as a Lewis acid, may be beneficial in some cases.
Plausible Reaction Mechanism: The reaction is believed to proceed via an initial Michael-type addition of the 5-aminopyrazole to an α,β-unsaturated carbonyl system (which can be formed in situ from the 1,3-dicarbonyl compound), followed by an intramolecular cyclization and subsequent dehydration and aromatization to afford the pyrazolo[3,4-b]pyridine core.[5]
Applications in Drug Discovery: A Scaffold of Promise
The pyrazolo[4,3-b]pyridine scaffold is a key component in a number of biologically active molecules. For instance, derivatives of this core have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[4] Furthermore, the structural similarity to purines has led to the exploration of pyrazolo[4,3-b]pyridines as antivirals, particularly as non-nucleoside reverse transcriptase inhibitors for HIV.[4] The title compound, this compound, is a valuable building block that allows for the introduction of diverse functionalities at the 5-position, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
The synthesis of this compound can be achieved through several strategic routes, with the annulation of a pyrazole ring onto a pyridine precursor being a particularly efficient method. The choice of synthetic strategy will ultimately depend on the availability of starting materials and the desired substitution pattern on the final molecule. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective therapeutic agents.
References
[1] Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Available at: [Link]
[4] Kanishchev, O. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1583. Available at: [Link]
[5] Al-Zaydi, K. M. (2014). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 19(9), 13594-13639. Available at: [Link]
[2] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
[3] BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[4,3-b]pyridine scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characterization. The insights presented herein are intended to empower researchers in their efforts to design and develop novel therapeutics based on this versatile molecular framework. The pyrazolopyridine core is a recognized "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a diverse range of pharmacological activities, including kinase inhibition and anticancer properties.[1][2]
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine heterocyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry.[3] These compounds are isosteric analogs of purines, which allows them to interact with a variety of biological targets. The pyrazolo[4,3-b]pyridine core, in particular, has been identified as a key structural motif in numerous potent and selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[4] Furthermore, derivatives of this scaffold have shown promise as antimicrobial and antitumor agents, highlighting the broad therapeutic potential of this compound class.[5] The strategic placement of substituents on the pyrazolo[4,3-b]pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug design and development.
Molecular Structure and Physicochemical Properties
This compound possesses a planar, bicyclic aromatic system with a methyl carboxylate group at the 5-position. The presence of both a pyrazole and a pyridine ring imparts a unique electronic distribution and reactivity profile to the molecule.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not extensively published, computational models provide valuable insights into its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[6] |
| Molecular Weight | 177.16 g/mol | PubChem[6][7] |
| XLogP3 | 0.8 | PubChem[6][7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
| Boiling Point | 369.0±22.0 °C | MySkinRecipes[4] |
Storage and Stability: As a standard practice for heterocyclic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] It is advisable to keep the container tightly sealed to prevent moisture absorption and degradation.
Synthesis of the Pyrazolo[4,3-b]pyridine Core
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through several strategic routes, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or, conversely, the formation of the pyrazole ring on a pyridine precursor.[8] A common and effective strategy involves the cyclization of a suitably functionalized aminopyrazole with a three-carbon electrophilic synthon.
Illustrative Synthetic Workflow
The following diagram outlines a generalized, plausible synthetic pathway to the pyrazolo[4,3-b]pyridine core, which can be adapted for the synthesis of this compound. This approach leverages readily available starting materials and employs well-established synthetic transformations.
Caption: Generalized synthetic workflow for the formation of the target molecule.
Exemplary Synthetic Protocol
-
Starting Materials: A 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative and an aniline are used as precursors.[9]
-
Catalyst: An amorphous carbon-supported sulfonic acid (AC-SO3H) is employed as a solid acid catalyst.[9]
-
Solvent and Conditions: The reaction is typically carried out in ethanol at room temperature.[9]
-
Reaction Mechanism: The synthesis proceeds via a sequential opening of the pyran ring followed by a cascade reaction that closes to form the pyridine ring.[9]
-
Work-up and Purification: The product is isolated by recrystallization from a suitable solvent, such as ethanol.[9] The structure and purity are confirmed using spectroscopic methods like 1H NMR, 13C NMR, and HRMS.[9]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electron-rich pyrazole ring, along with the reactivity of the methyl ester functionality.
Reactivity of the Heterocyclic Core
-
N-Alkylation and N-Arylation: The pyrazole nitrogen (N1) is susceptible to electrophilic attack, allowing for the introduction of various substituents. This is a common strategy in medicinal chemistry to modulate the compound's properties.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the pyrazole ring can influence the regioselectivity of such reactions.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-oxidation.
Reactivity of the Methyl Ester
The methyl ester at the 5-position is a versatile functional handle for further chemical modifications.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common modification in drug discovery to improve biological activity and pharmacokinetic properties.
-
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride.
-
Aminolysis: Direct reaction with amines can lead to the formation of amides, though this often requires harsh conditions.
Spectral Properties and Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the fused ring system and the carboxylate group. For a related compound, methyl 1H-pyrazole-4-carboxylate, the methyl protons appear as a singlet around 3.8 ppm, and the pyrazole protons are observed as singlets in the aromatic region.[10] A similar pattern is anticipated for the title compound.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (typically >160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
-
C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ for the carbonyl group of the methyl ester.[11]
-
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region due to the aromatic ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ).
-
Fragmentation Pattern: The fragmentation of related pyrazolopyridine carboxylates often involves the initial loss of the alcohol moiety from the ester (ethanol in the case of an ethyl ester), followed by the elimination of carbon monoxide and hydrogen cyanide.[12] A similar fragmentation pathway is expected for the methyl ester.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies. The versatility of this core allows for the design of molecules with a wide range of biological activities.
-
Kinase Inhibitors: Many derivatives of pyrazolo[3,4-b]pyridine, a closely related isomer, have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[2][13] These kinases are implicated in cell cycle regulation, proliferation, and survival, making them attractive targets for cancer therapy.
-
PD-1/PD-L1 Interaction Inhibitors: Small molecules based on the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been designed and synthesized as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in tumor immune evasion.[14]
-
Anticancer Agents: Pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[1][2] Mechanistic studies have shown that these compounds can induce DNA damage, cell cycle arrest, and apoptosis.[1]
-
Antimicrobial Agents: The pyrazolopyridine nucleus has also been explored for the development of new antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[5]
The following diagram illustrates the central role of the pyrazolo[4,3-b]pyridine scaffold in accessing diverse biological targets.
Caption: The diverse biological applications of the pyrazolo[4,3-b]pyridine scaffold.
Conclusion
This compound is a molecule of considerable strategic importance in contemporary drug discovery. Its chemical properties, characterized by a versatile reactivity profile and a structurally significant heterocyclic core, make it an invaluable building block for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectral characteristics is paramount for researchers aiming to exploit the full potential of the pyrazolo[4,3-b]pyridine scaffold in the development of next-generation medicines.
References
- Abdelmohsen, H. T., & El Emary, T. I. (2014). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
- Various Authors. (n.d.). Some biologically active pyrazolo[3,4-b]pyridine derivatives.
- Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]
- Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
- Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Nawaz, H., et al. (n.d.).
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. [Link]
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- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Quiroga, J., & Insuasty, B. (2020).
- PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)
- PubChem. (n.d.).
- Angeli, A., et al. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
- Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
- Various Authors. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- BIOFOUNT. (n.d.).
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
- PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. [Link]
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An In-depth Technical Guide on the Mechanism of Action of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in oncology. This technical guide provides a comprehensive analysis of the potential mechanism of action for Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. Drawing from current research on closely related analogs, we will delve into the core biological targets and signaling pathways this compound class modulates. This guide will focus primarily on the well-documented role of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) interaction, a cornerstone of modern cancer immunotherapy. Furthermore, we will explore the prevalent role of the isomeric pyrazolopyridine scaffold as kinase inhibitors, presenting a potential alternative or parallel mechanism of action. This document will synthesize data from peer-reviewed literature to provide a robust understanding of the compound's therapeutic potential, supported by detailed experimental protocols and visual pathway diagrams.
Introduction: The Therapeutic Promise of the Pyrazolo[4,3-b]pyridine Core
The pyrazolopyridine class of heterocyclic compounds has garnered significant attention in drug discovery due to its versatile biological activities.[1] While various isomers of this scaffold exist, the 1H-pyrazolo[4,3-b]pyridine core has recently been identified as a potent modulator of immune checkpoint pathways.[2] Specifically, derivatives of this scaffold have shown high efficacy in disrupting the PD-1/PD-L1 signaling axis, a critical pathway that cancer cells exploit to evade immune surveillance.[2] The blockade of this pathway has revolutionized cancer treatment, and small-molecule inhibitors offer potential advantages over monoclonal antibodies in terms of oral bioavailability, tissue penetration, and manufacturing costs.[2]
This guide will focus on elucidating the mechanism of action of this compound by examining the established activities of its close structural relatives. The primary hypothesis, based on current literature, is its function as a PD-1/PD-L1 interaction inhibitor.
Primary Mechanism of Action: Inhibition of the PD-1/PD-L1 Immune Checkpoint
The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on tumor cells, delivers an inhibitory signal that suppresses T-cell effector functions, allowing cancer cells to escape immune destruction. The development of small molecules that block this interaction is a promising approach in cancer immunotherapy.[2]
The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling cascade is a key negative regulator of the adaptive immune response. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR), such as ZAP70 and PI3K, ultimately leading to reduced T-cell proliferation, cytokine release, and cytotoxicity.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Evidence for Pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
A study on a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives demonstrated their potent inhibitory activity against the PD-1/PD-L1 interaction.[2] The lead compound from this series, D38, exhibited an IC₅₀ value of 9.6 nM in a biochemical assay and an EC₅₀ of 1.61 µM in a cell-based assay.[2] Molecular docking studies suggest that these compounds bind to the PD-L1 dimer, thereby preventing its interaction with PD-1.[2] This provides a strong rationale for investigating this compound and its analogs as potential PD-1/PD-L1 inhibitors.
Potential Alternative Mechanism: Kinase Inhibition
While the evidence for PD-1/PD-L1 inhibition is compelling for the pyrazolo[4,3-b]pyridine scaffold, it is crucial to consider other potential mechanisms, especially given the well-established role of the isomeric 1H-pyrazolo[3,4-b]pyridine core as a versatile kinase inhibitor.[3][4] This isomeric scaffold has been successfully employed to develop inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinase 2 (CDK2), PIM1 kinase, Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[5][6][7][8][9]
The pyrazolopyridine core often acts as a hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors.[4] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases.
Table 1: Kinase Targets of the Isomeric 1H-Pyrazolo[3,4-b]pyridine Scaffold
| Kinase Target | Therapeutic Area | Reference |
| TRKA | Cancer | [5][9] |
| CDK2/PIM1 | Cancer | [6] |
| FGFR | Cancer | [7] |
| TBK1 | Immuno-oncology, Inflammation | [8] |
| c-Met | Cancer | [3] |
Experimental Protocols for Mechanism of Action Studies
To definitively elucidate the mechanism of action of this compound, a series of biochemical and cell-based assays are required.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This biochemical assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically tagged with a fluorescent donor (e.g., terbium cryptate), and PD-L1 is tagged with a fluorescent acceptor (e.g., d2).
-
The test compound, this compound, is serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged PD-1 and PD-L1 proteins.
-
Add the serially diluted test compound.
-
Incubate the plate at room temperature to allow for binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).
-
The HTRF ratio is calculated based on the acceptor/donor fluorescence signals. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.
-
-
Data Analysis:
-
The HTRF ratios are plotted against the compound concentrations, and the IC₅₀ value is determined by non-linear regression analysis.
-
Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.
Kinase Inhibition Profiling
To investigate the potential for kinase inhibition, the compound should be screened against a panel of protein kinases. This is typically done using in vitro kinase assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. A broad panel screen can identify potential kinase targets, which can then be validated with more detailed dose-response studies to determine IC₅₀ values.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are promising candidates for development as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The primary mechanism of action is likely the disruption of the interaction between PD-1 and PD-L1, thereby restoring anti-tumor immunity. However, the well-documented activity of the isomeric pyrazolopyridine scaffold as kinase inhibitors warrants a thorough investigation into this potential parallel mechanism.
Future research should focus on:
-
Confirming the PD-1/PD-L1 inhibitory activity of this compound using both biochemical and cell-based assays.
-
Conducting broad kinase profiling to identify any potential off-target or on-target kinase inhibitory effects.
-
Performing co-crystal structure analysis to elucidate the precise binding mode of the compound with its target protein(s).
-
Evaluating the in vivo efficacy of the compound in relevant animal models of cancer.
By systematically exploring these avenues, the full therapeutic potential and the precise mechanism of action of this promising compound can be elucidated, paving the way for its potential clinical development.
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discovery and development of pyrazolo[4,3-b]pyridine compounds
An In-Depth Technical Guide to the Discovery and Development of Pyrazolo[4,3-b]pyridine Compounds
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets. The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system comprising a pyrazole and a pyridine ring, has firmly established itself as one such scaffold. Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal template for creating ligands that can engage in specific hydrogen bonds and π-π stacking interactions within the binding sites of various proteins.
This versatility has led to the development of pyrazolo[4,3-b]pyridine derivatives with a wide array of pharmacological activities. They have been investigated as potent inhibitors of kinases, which are crucial regulators of cell signaling, making them highly valuable in oncology.[1][2] Beyond cancer, these compounds have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, antagonists for corticotropin-releasing factor type-1 (CRF1) receptors, and positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGlu4).[3] A notable example is Glumetinib , a highly selective inhibitor of the c-Met oncoprotein, which has undergone clinical evaluation for its antineoplastic activity.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships that underpin the discovery and development of this important class of compounds.
Part 1: Core Synthetic Strategies
The construction of the pyrazolo[4,3-b]pyridine core is typically achieved through two primary retrosynthetic approaches: annulating a pyridine ring onto a pre-existing pyrazole or, conversely, forming a pyrazole ring on a functionalized pyridine template. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core
This classical approach begins with a suitably substituted aminopyrazole. The key transformation involves the cyclocondensation of the aminopyrazole with a molecule containing a 1,3-dicarbonyl-like synthon to form the pyridine ring.
-
Causality: This method is advantageous when diverse substitutions are desired on the pyrazole ring, as a wide variety of substituted aminopyrazoles can be synthesized or procured. The challenge often lies in controlling the regioselectivity of the cyclization, especially with unsymmetrical reagents.
A common pathway involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes (often in their N-protected forms) or other 5-functionalized 4-aminopyrazoles.[3]
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
An increasingly popular and efficient alternative involves building the pyrazole ring onto a pyridine scaffold. This route offers excellent control over the substitution pattern on the pyridine moiety. A powerful example of this strategy starts with readily available 2-chloro-3-nitropyridines.[4]
-
Causality: This approach is highly effective for creating libraries of compounds with varied substituents on the pyrazole ring while maintaining a constant pyridine core. The use of stable arenediazonium tosylates and the ability to perform multiple steps in a one-pot manner make this method operationally simple and efficient.[4]
The logical flow for these synthetic strategies can be visualized as follows:
Caption: High-level overview of the two primary synthetic pathways.
Part 2: Therapeutic Landscape and Molecular Targets
The pyrazolo[4,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting a range of enzymes and receptors implicated in human disease, most notably protein kinases in cancer.
Kinase Inhibition in Oncology
Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[4,3-b]pyridines have been successfully developed as inhibitors for several key oncogenic kinases.
-
c-Met Inhibitors: The hepatocyte growth factor receptor (HGFR), or c-Met, is a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis. Glumetinib is a pyrazolo[4,3-b]pyridine that acts as a highly selective c-Met inhibitor.[3] Molecular docking studies suggest these compounds adopt a U-shaped conformation in the c-Met binding pocket, forming key hydrogen bonds with residues like Met1160 and Tyr1230.[1]
-
FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in various malignancies.[1] Scaffold hopping from known FGFR inhibitors led to the identification of potent 1H-pyrazolo[3,4-b]pyridine derivatives as selective FGFR inhibitors.[2] The N(1)-H of the pyrazole moiety is crucial, as it participates in hydrogen bonding with the kinase hinge region; methylation of this nitrogen completely abolishes activity.[2]
-
Other Kinase Targets: The scaffold has also been optimized to yield inhibitors for other kinases, including Interleukin-2 inducible T-cell kinase (ITK), Cyclin-Dependent Kinases (CDKs), and ERK1/2.[1][5]
Beyond Kinases
The therapeutic potential of this scaffold extends beyond oncology. Derivatives have been identified with significant activity in other domains:
-
Antiviral Agents: As potential HIV-1 non-nucleoside reverse transcriptase inhibitors.[3]
-
CNS Disorders: As antagonists of the corticotropin-releasing factor type-1 (CRF1) receptor for stress-related disorders and as positive allosteric modulators of the mGlu4 receptor for neurological conditions.[3][4]
-
Antiparasitic Agents: Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma, which is critical for the parasite's metabolism, demonstrating trypanocidal activity.[6][7]
The diverse targeting capabilities of this scaffold are summarized below.
Caption: The pyrazolopyridine scaffold interacts with a wide range of biological targets.
Part 3: Decoding the Structure-Activity Relationship (SAR)
The development of potent and selective pyrazolo[4,3-b]pyridine inhibitors is a testament to the power of iterative medicinal chemistry optimization. Understanding the structure-activity relationship (SAR) is key to explaining the causality behind experimental choices that transform a weakly active "hit" into a potent "lead" candidate.
-
The Essential Pyrazole N-H: Across numerous kinase inhibitor series, the presence of an unsubstituted N-H on the pyrazole ring is critical for activity.[2] This group typically acts as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. As demonstrated with FGFR inhibitors, methylation of this nitrogen (N-1) leads to a complete loss of activity.[2]
-
Substitution on the Pyridine Ring: Modifications to the pyridine moiety can significantly impact potency and selectivity. For example, in the development of cyclin G associated kinase (GAK) inhibitors, introducing a 3,4-dimethoxyphenyl group at position 5 of an isothiazolo[4,3-b]pyridine (a related scaffold) resulted in low nanomolar binding affinity.[8]
-
Aryl Substituents: The nature and position of substituents on aryl rings appended to the core are pivotal for optimizing interactions within the binding site. In the case of c-Met inhibitors, a 1-sulfonyl group on the pyrazolo[4,3-b]pyridine was found to be beneficial.[1] For FGFR inhibitors derived from a pyrazolo[3,4-b]pyridine core, the presence of chloro groups at the 2- and 6-positions of a terminal phenyl ring was found to enhance potency.[2]
Table 1: Summary of Key Structure-Activity Relationships
| Position/Modification | Observation | Rationale/Interaction | Reference |
| Pyrazole N1-H | Essential for activity; methylation abolishes potency. | Acts as a crucial hydrogen bond donor to the kinase hinge region. | [2] |
| Pyridine C5/C6 | Substitution with aryl groups (e.g., dimethoxyphenyl) can enhance affinity. | Optimizes van der Waals and hydrophobic interactions in the binding pocket. | [8] |
| Appended Phenyl Rings | Halogenation (e.g., 2,6-dichloro) can significantly increase potency. | Enhances binding affinity and can influence the orientation of the molecule. | [2] |
| Core Scaffold | Replacement of pyrazolo[3,4-b]pyridine with 1H-indazole led to an 11-fold loss in potency. | The specific arrangement of nitrogen atoms in the pyrazolopyridine core is optimal for interactions with the target (FGFR1). | [2] |
Part 4: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are detailed based on published methodologies.
Protocol 1: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is adapted from an efficient method for synthesizing the pyrazolo[4,3-b]pyridine core starting from a functionalized pyridine.[3] It exemplifies Strategy B discussed earlier.
Workflow Diagram:
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A Comprehensive Guide to the Structural Elucidation of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (C₈H₇N₃O₂). The narrative is designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal logic behind experimental choices and the integration of multiple analytical techniques to build an unassailable structural proof. Every step is part of a self-validating workflow, ensuring the highest degree of scientific integrity.
Introduction: The Pyrazolopyridine Scaffold
Pyrazolopyridines are fused N-heteroaromatic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purine bases.[1][2] This similarity allows them to act as "hinge-binding" motifs for various protein kinases, making them a critical scaffold for developing novel therapeutics in oncology, inflammation, and beyond.[3][4] The specific isomer, this compound, presents a unique substitution pattern that requires a rigorous and systematic approach for unambiguous characterization. Misidentification of isomers, such as the pyrazolo[3,4-b]pyridine counterpart, could lead to significant setbacks in research and development.[1][5]
This guide outlines a multi-technique analytical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity.
The Elucidation Workflow: A Strategic Overview
The structural confirmation of a novel or synthesized compound is a process of systematic evidence gathering. Each piece of data, when correctly interpreted, constrains the possible structures until only one remains. Our strategy relies on the synergistic use of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments.[6][7][8]
Figure 2: Expected key 2D NMR correlations for validation.
5.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
Acquire a ¹H-¹³C HMBC spectrum, optimized for 2-3 bond correlations (~8 Hz), to establish long-range proton-carbon connectivity.
-
-
Data Analysis: Use NMR processing software to analyze the spectra, assign peaks, and build the molecular structure based on the observed correlations.
Data Synthesis and Final Confirmation
The final step is to synthesize all the data into a single, cohesive structural proof.
Table of Consolidated Spectroscopic Data:
| Technique | Observation | Interpretation |
| HRMS | [M+H]⁺ ion at m/z 178.0611 | Confirms molecular formula C₈H₇N₃O₂. |
| IR | Bands at ~3200, ~1720, ~1610, ~1250 cm⁻¹ | Confirms presence of N-H, C=O (ester), C=C/C=N, and C-O groups. |
| ¹H NMR | Signals corresponding to 3 aromatic H, 1 N-H, and 3 methyl H. Specific splitting patterns (e.g., two doublets and a singlet for aromatic region). | Defines the number and type of proton environments. |
| ¹³C NMR | 8 distinct signals. One in the carbonyl region (~165 ppm), one in the aliphatic region (~52 ppm), six in the aromatic region. | Confirms the 8 unique carbon environments of the proposed structure. |
| 2D NMR | COSY correlation between adjacent aromatic protons. HMBC correlations from methyl protons to the ester carbonyl and C5; correlations from aromatic protons to carbons in both rings. | Unambiguously establishes the connectivity of the atoms, confirming the pyrazolo[4,3-b]pyridine core and the position of the methyl carboxylate group at C5. |
The combined evidence is overwhelming. HRMS provides the exact formula. IR confirms the expected functional groups. 1D NMR quantifies the proton and carbon environments. Finally, 2D NMR acts as the definitive blueprint, connecting every piece and ruling out all other possible isomers. The specific long-range HMBC correlations between protons on the pyridine ring and carbons in the pyrazole ring (and vice-versa) are crucial for confirming the [4,3-b] fusion pattern.
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An In-Depth Technical Guide to the Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry
Executive Summary
The pyrazolo[4,3-b]pyridine core and its isomers, particularly pyrazolo[3,4-b]pyridine, represent a class of "privileged scaffolds" in medicinal chemistry. Their unique structural and electronic properties, including their ability to act as bioisosteres of purines and form critical hydrogen bond interactions with biological targets, have established them as a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the pyrazolo[4,3-b]pyridine scaffold, detailing its synthesis, diverse biological activities, and the nuanced structure-activity relationships that govern its efficacy. We will explore its prominent role in the development of kinase inhibitors for oncology, its emerging applications in immunotherapy, and its potential against other challenging diseases, offering field-proven insights and detailed experimental context to inform and accelerate future drug discovery efforts.
The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold
Nitrogen-containing heterocyclic compounds are fundamental building blocks in pharmaceutical sciences, with pyrazole and its fused derivatives being of particular importance.[1] The pyrazolo[4,3-b]pyridine system, a bicyclic heteroaromatic ring structure, has garnered significant attention due to its versatile biological activity.[2][3] This scaffold is structurally related to purines, allowing it to function as a purine antimetabolite and interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like protein kinases.[4][5]
The scaffold's planarity, combined with the strategic placement of nitrogen atoms, facilitates multiple points of interaction, including hydrogen bonding and π–π stacking, with protein residues.[6] There are five key diversity centers on the 1H-pyrazolo[3,4-b]pyridine isomer, for example, which allow for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects, making it a highly valuable core for modern drug design.[3][8]
Synthetic Strategies for the Pyrazolo[4,3-b]pyridine Nucleus
The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or annulation of a pyrazole ring onto a functionalized pyridine core.[9] An efficient and straightforward modern protocol exemplifies the latter approach, starting from readily available 2-chloro-3-nitropyridines.
Representative Synthetic Pathway: Japp-Klingemann Reaction Approach
A highly effective method involves a sequence of SNAr (Nucleophilic Aromatic Substitution) and a modified Japp-Klingemann reaction.[9][10] This strategy offers operational simplicity and the ability to combine key steps in a one-pot manner.
Caption: General workflow for pyrazolo[4,3-b]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[9]
This protocol provides a concrete example of the synthesis of functionalized pyrazolo[4,3-b]pyridines.
-
Step 1: Synthesis of Pyridin-2-yl keto ester (SNAr Reaction)
-
To a solution of ethyl 3-oxobutanoate (1.1 eq) in dry DMF, add sodium hydride (60% in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling, pour the mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the pyridin-2-yl keto ester intermediate.
-
-
Step 2: Synthesis of Pyrazolo[4,3-b]pyridine (One-Pot Japp-Klingemann and Cyclization)
-
Dissolve the pyridin-2-yl keto ester (1.0 eq) in a mixture of pyridine and water.
-
Add the corresponding stable arenediazonium tosylate salt (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the resulting hydrazone cyclizes in situ.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazolo[4,3-b]pyridine derivative. For example, using this method, Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate was synthesized in 85% yield.[9]
-
Key Therapeutic Applications & Mechanisms of Action
The pyrazolopyridine scaffold is a versatile pharmacophore, demonstrating potent inhibitory activity against a wide range of biological targets. Its most significant impact to date has been in the field of oncology, particularly as a core for various kinase inhibitors.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[11] The pyrazolopyridine scaffold is adept at targeting the ATP-binding pocket of these enzymes.
3.1.1 Fibroblast Growth Factor Receptor (FGFR) Inhibitors Dysregulation of FGFR signaling is implicated in numerous cancers.[12] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[13] The design of these inhibitors was based on a scaffold hopping strategy from known inhibitors like AZD4547 and NVP-BGJ398.[12] The N(1)-H of the pyrazolopyridine moiety is crucial, as it participates in essential hydrogen-bonding interactions within the FGFR1 kinase hinge region.[13] N-methylation of this position leads to a complete loss of activity.[13]
3.1.2 Tropomyosin Receptor Kinase (TRK) Inhibitors TRK fusions are oncogenic drivers in a variety of tumors. The FDA-approved drugs Larotrectinib and Entrectinib are potent TRK inhibitors.[6] Inspired by these, researchers have used scaffold hopping to design novel pyrazolo[3,4-b]pyridine-based TRK inhibitors.[6][14] The pyrazolo portion acts as a hydrogen bond center, while the pyridine ring can form a π–π stacking interaction with key phenylalanine residues (e.g., Phe589) in the binding site.[6]
3.1.3 Other Clinically Relevant Kinases The scaffold's utility extends to numerous other kinases:
-
c-Met Inhibitors: 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been developed as c-Met inhibitors, retaining key hydrogen bonds with Met1160 and Tyr1230 in the kinase domain.[12]
-
CDK2/PIM1 Dual Inhibitors: Given their roles in cell cycle progression and survival, dual inhibition of CDK2 and PIM1 is an attractive anti-cancer strategy. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed to achieve this dual activity.[15]
-
ERK1/2 Inhibitors: By modifying existing indazole-based ERK inhibitors, pyrazolo[4,3-c]pyridine derivatives were developed to achieve improved potency and selectivity through key interactions in the binding pocket.[12]
Caption: Inhibition of the MAPK/ERK pathway by pyrazolopyridine derivatives.
Immune Checkpoint Modulation: PD-1/PD-L1 Inhibitors
Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a revolutionary cancer immunotherapy approach. While monoclonal antibodies dominate this space, small-molecule inhibitors offer potential advantages. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as potent small-molecule PD-1/PD-L1 interaction inhibitors.[16] The most potent compound, D38, exhibited an IC₅₀ value of 9.6 nM in a biochemical assay.[16]
Other Emerging Therapeutic Targets
The scaffold's versatility extends beyond oncology:
-
AMP-activated protein kinase (AMPK) Activators: Pyrazolo[3,4-b]pyridine derivatives have been developed as AMPK activators, which has therapeutic potential for metabolic diseases.[17]
-
Topoisomerase IIα Inhibitors: By hybridizing the pyrazolo[3,4-b]pyridine scaffold with an indole moiety, potent Topoisomerase IIα inhibitors with broad-spectrum anticancer activity have been created.[18]
-
Trypanocidal Agents: Pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for the metabolism of Trypanosoma parasites, the causative agents of devastating infectious diseases.[19][20]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. Across multiple studies, several key principles have emerged for the pyrazolopyridine scaffold.
Caption: Key positions on the pyrazolopyridine scaffold for SAR studies.
-
The Pyrazole N-H Group: For many kinase targets, the N1-H proton is a non-negotiable hydrogen bond donor that interacts with the hinge region of the kinase.[13][17] Its methylation or replacement typically results in a dramatic loss of potency.[13]
-
Substitution on the Phenyl Ring: When an aryl group is appended (often at the N1 or C4 position), its substitution pattern is critical. For FGFR inhibitors, incorporating chlorine atoms at the 2- and 6-positions of a phenyl ring enhanced potency and selectivity.[13] For AMPK activators, para substitution on a diphenyl group was found to be essential for activation potency.[17]
-
Planarity: The planar structure of the fused ring system is a key feature for many applications, including its ability to act as a DNA intercalator in Topoisomerase II inhibition and to fit within the flat, aromatic-rich binding sites of many targets.[18]
Data Compendium: Biological Activity of Representative Compounds
The following tables summarize the inhibitory activities of selected pyrazolo[4,3-b]pyridine derivatives and their isomers against various targets, demonstrating the scaffold's potency.
Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference(s) |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | 0.9 - 1.4 nM (for NVP-BGJ398) | [13] |
| 1H-Pyrazolo[3,4-b]pyridine | TRKA/B/C | 1.6 nM, 2.9 nM, 2.0 nM | [6] |
| Pyrazolo[3,4-b]pyridine | CDK2 / PIM1 | Dual inhibition demonstrated | [15] |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Significant inhibition in xenograft model |[12] |
Table 2: Anticancer and Other Biological Activities
| Compound Class | Target/Cell Line | Representative Activity | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (8b) | HCT-116 (Colon Cancer) | IC₅₀ = 2.3 µM | [21] |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine (D38) | PD-1/PD-L1 Interaction | IC₅₀ = 9.6 nM | [16] |
| Pyrazolo[3,4-b]pyridine (17f) | AMPKα1γ1β1 Activation | EC₅₀ = 0.42 µM | [17] |
| Pyrazolo[4,3-c]pyridine | Trypanosoma brucei | EC₅₀ values in low µM range |[19][20] |
Conclusion and Future Perspectives
The pyrazolo[4,3-b]pyridine scaffold and its isomers have unequivocally proven their value in medicinal chemistry. Their success, particularly in kinase inhibition, is a testament to their favorable physicochemical properties and their ability to engage in specific, high-affinity interactions with diverse protein targets. The continued exploration of this scaffold is a promising avenue for drug discovery.
Future efforts should focus on several key areas:
-
Expanding Target Space: While kinase inhibition is well-established, newer applications in immunotherapy and anti-infective therapy are highly promising and warrant deeper investigation.
-
Improving Selectivity: As with all kinase inhibitors, achieving high selectivity remains a challenge. Novel decoration patterns on the scaffold could unlock inhibitors for less-explored kinases or improve selectivity against closely related family members.
-
Novel Synthetic Methodologies: The development of more efficient, green, and diverse synthetic routes will accelerate the exploration of chemical space around the scaffold.[2][3]
-
Targeting Resistance: Designing next-generation pyrazolopyridine inhibitors that can overcome acquired resistance mutations in targets like TRK and FGFR will be critical for long-term clinical success.
References
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- Thieme. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones.
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A Comprehensive Technical Guide to the Synthesis of the Pyrazolo[4,3-b]pyridine Core
An in-depth technical guide or whitepaper on the core.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as valuable candidates for drug discovery programs. Notably, compounds incorporating this core have been investigated as potent inhibitors for various kinases, including c-Met and CDK8, as well as antagonists for corticotropin-releasing factor type-1 (CRF1) receptors.[1] This guide provides a detailed review of the principal synthetic strategies for constructing the pyrazolo[4,3-b]pyridine ring system. We will delve into the two major retrosynthetic approaches: the annulation of a pyridine ring onto a pre-functionalized pyrazole and the formation of a pyrazole ring from a substituted pyridine precursor. This document will offer field-proven insights into the causality behind experimental choices, present detailed protocols for key reactions, and summarize reaction scopes and yields in structured tables. Mechanistic pathways and experimental workflows are illustrated with diagrams to enhance clarity for the practicing chemist.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
Polynitrogen heterocyclic compounds are foundational to the development of novel therapeutics and functional materials.[1] Among these, the pyrazolo[4,3-b]pyridine isomers have garnered significant attention due to their diverse and potent biological activities. Their structural resemblance to purines allows them to function as effective antimetabolites in cancer therapy.[1]
The therapeutic potential of this scaffold is exemplified by molecules like Glumetinib , a highly selective inhibitor of the c-Met oncoprotein, which plays a crucial role in tumor cell proliferation, survival, and metastasis.[1] Other derivatives have been identified as CDK8 inhibitors and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), highlighting the scaffold's versatility in targeting different biological pathways.[1]
The synthesis of this important heterocyclic system can be broadly categorized into two main retrosynthetic approaches, as illustrated below.
Caption: Core retrosynthetic strategies for pyrazolo[4,3-b]pyridine.
This guide will systematically explore these two dominant strategies, providing the technical details necessary for their practical implementation.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core
The construction of a pyridine ring onto an existing, appropriately substituted pyrazole is the most frequently employed method for synthesizing pyrazolo[4,3-b]pyridines.[1] This approach typically utilizes aminopyrazole derivatives as key starting materials.
From 4-Aminopyrazole Precursors
The most common pathway involves the cyclocondensation of 4-aminopyrazoles with various 1,3-dielectrophilic synthons.
-
Cyclocondensation with 1,3-Dicarbonyl Compounds: This classical method involves the reaction of a 4-aminopyrazole with a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate). The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the aromatic pyrazolopyridine.
-
Reaction with α,β-Unsaturated Carbonyls: An alternative involves a Michael addition of the 4-amino group to an α,β-unsaturated ketone or ester, followed by intramolecular cyclization and oxidation/aromatization.
-
Cyclization of 4-Amino-5-functionalized Pyrazoles: Another well-established route uses 4-aminopyrazole-5-carbaldehydes (often in their N-protected forms due to instability) or 4-amino-5-(indol-3-yl)pyrazoles, which can be cyclized with various reagents like aldehydes or nitromalonodialdehyde.[1]
Caption: Pathways from 4-aminopyrazole to the target scaffold.
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
Although less common, the annulation of a pyrazole ring onto a functionalized pyridine core is a powerful and highly effective strategy, particularly for accessing derivatives with specific substitution patterns that are difficult to obtain otherwise.[1]
From Substituted 3-Nitropyridines via a Japp-Klingemann Approach
A recently developed and highly efficient protocol utilizes readily available 2-chloro-3-nitropyridines as the starting material.[1][2] This multi-step synthesis culminates in a one-pot sequence that combines azo-coupling, deacylation, and the final pyrazole ring annulation.[1][2]
The overall transformation can be dissected into the following key steps:
-
SNAr Reaction: The synthesis begins with a standard nucleophilic aromatic substitution (SNAr) of the chlorine atom in 2-chloro-3-nitropyridines with the enolate of a β-keto ester.
-
Modified Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then subjected to a modified Japp-Klingemann reaction. It reacts with a stable arenediazonium tosylate in a basic medium. This step involves azo-coupling followed by a base-mediated deacylation (cleavage of the acyl group) to form a key hydrazone intermediate.
-
Intramolecular Cyclization: The final and crucial step is the intramolecular SNAr reaction where the hydrazone nitrogen attacks the carbon bearing the nitro group, leading to the displacement of the nitro group and the formation of the pyrazole ring.[2] This cyclization proceeds smoothly, driven by the formation of the stable aromatic pyrazolopyridine system.
The entire sequence, from the pyridinyl keto ester to the final product, can be efficiently performed in a one-pot manner, which simplifies the procedure and improves overall efficiency.[1][2]
Caption: Japp-Klingemann approach for pyrazole ring annulation.
An interesting feature of this reaction is a potential C-N acetyl group migration that can occur under certain conditions, a phenomenon that was investigated and confirmed through the isolation of intermediates and NMR experiments.[1]
Experimental Protocol: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
-
Azo-Coupling: To a solution of the appropriate pyridin-2-yl keto ester (1 mmol) in pyridine (3 mL), add the corresponding arenediazonium tosylate (1.1 mmol). Stir the mixture at room temperature for 1 hour.
-
Deacylation and Cyclization: Add pyrrolidine (1.5 mmol) to the reaction mixture. Continue stirring at room temperature for an additional 2-3 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/chloroform mixture).
Data Summary: Substrate Scope for the One-Pot Synthesis
This method demonstrates broad applicability with various substituents on the arenediazonium salt, accommodating both electron-donating and electron-withdrawing groups, and providing moderate to high yields.
| Entry | R in Ar-N₂+ | R' on Pyridine | Yield (%) |
| 1 | 2-CN | 6-NO₂ | 85% |
| 2 | 4-F | 6-NO₂ | 76% |
| 3 | 2-Me, 4-NO₂ | 6-NO₂ | 73% |
| 4 | 3-Cl, 4-Me | 6-CF₃ | 78% |
| 5 | 4-Me, 2-NO₂ | 6-CF₃ | 84% |
| Data adapted from reference[1]. |
Conclusion and Future Outlook
The synthesis of the pyrazolo[4,3-b]pyridine core is a well-developed field with robust and versatile methodologies. The classical approach of building a pyridine ring onto a 4-aminopyrazole remains a cornerstone of synthetic strategy. However, modern methods, such as the one-pot Japp-Klingemann and subsequent cyclization starting from functionalized pyridines, offer significant advantages in terms of efficiency, operational simplicity, and access to novel substitution patterns.[1]
Future research will likely focus on the development of more sustainable and atom-economical methods, such as C-H activation and novel multicomponent reactions. The application of flow chemistry and photocatalysis could further enhance the efficiency and scalability of these syntheses, paving the way for the rapid discovery of new pyrazolo[4,3-b]pyridine derivatives with enhanced therapeutic potential.
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An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, and characterization, and explore the vast therapeutic potential of the pyrazolo[4,3-b]pyridine core, a recognized privileged scaffold in contemporary pharmacology.
Introduction: The Rise of the Pyrazolopyridine Pharmacophore
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents, owing to their ability to engage in diverse biological interactions.[1] Among these, the pyrazolopyridine scaffold has emerged as a particularly fruitful area of research. This bicyclic system, a fusion of pyrazole and pyridine rings, is considered a "privileged scaffold" due to its capacity to bind to multiple, unrelated biological targets, leading to a wide array of pharmacological activities.[1] The structural resemblance of pyrazolopyridines to purine bases allows them to interact with a variety of enzymes and receptors, making them attractive candidates for drug development in oncology, immunology, and neurology.
This guide focuses specifically on this compound, a key derivative that serves as a versatile intermediate and a pharmacologically relevant molecule in its own right. We will explore its synthesis, analytical characterization, and the broader context of its potential applications, grounded in the established biological activities of the pyrazolo[4,3-b]pyridine core.
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 59763244[2] |
| Molecular Formula | C₈H₇N₃O₂ | PubChem CID: 59763244[2] |
| Molecular Weight | 177.16 g/mol | PubChem CID: 59763244[2] |
| CAS Number | 1033772-23-4 | PubChem CID: 59763244[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| SMILES | COC(=O)c1cnc2[nH]ncc2c1 | Sigma-Aldrich |
| InChI Key | WAYSJYROSIMXRC-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Characterization: A Proposed Pathway and Analytical Verification
Proposed Synthetic Protocol
The following protocol is a proposed synthetic route for the ethyl ester analogue, which can be adapted for the methyl ester by using the appropriate starting materials. This method is based on the cyclization of a substituted aminopyridine precursor.
Workflow for the Synthesis of Pyrazolo[4,3-b]pyridine Core
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology (Adapted for Methyl Ester):
-
Nitration of a suitable pyridine-3-carboxylate derivative: The pyridine ring is activated for subsequent reactions by introducing a nitro group.
-
Reduction of the nitro group: The nitro group is reduced to an amino group, typically using a metal catalyst like iron in acidic medium or catalytic hydrogenation.
-
Diazotization of the amino group: The resulting aminopyridine is treated with a nitrite source in an acidic environment to form a diazonium salt.
-
Intramolecular cyclization: The diazonium salt undergoes spontaneous or heat-induced intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system.
-
Esterification: If the carboxylic acid is present, it is converted to the methyl ester using standard esterification conditions (e.g., methanol in the presence of an acid catalyst).
Causality in Experimental Choices: The choice of a nitration-reduction-diazotization-cyclization sequence is a classic and reliable method for the construction of fused pyrazole rings onto aromatic systems. The specific reagents and conditions would need to be optimized for this particular substrate to maximize yield and minimize side products.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not publicly available, the expected spectral data can be predicted based on the analysis of closely related pyrazolopyridine structures.[3][4]
Predicted Analytical Data:
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine and pyrazole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrazole. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons of the fused ring system, and the methyl carbon of the ester. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₇N₃O₂). |
Self-Validating System for Protocols: Any synthesis should be accompanied by in-process controls, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the reaction progress and the formation of the desired product. The final product must be purified, typically by column chromatography or recrystallization, and its identity and purity confirmed by the analytical techniques listed above.
Biological Activity and Therapeutic Potential
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Its derivatives have been extensively investigated as inhibitors of various protein kinases and as modulators of immune checkpoints.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[4,3-b]pyridine core has been identified as a potent "hinge-binding" motif, enabling high-affinity interactions with the ATP-binding site of numerous kinases.
Signaling Pathway of Kinase Inhibition
Caption: General mechanism of action for pyrazolopyridine-based kinase inhibitors.
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against kinases such as Tropomyosin receptor kinase (TRK) and TANK-binding kinase 1 (TBK1).[5] For instance, pyrazolo[3,4-b]pyridine derivatives have been designed as highly potent TRKA inhibitors with nanomolar efficacy.[5] This body of evidence strongly suggests that this compound and its analogs are promising candidates for the development of novel kinase inhibitors.
Immuno-Oncology: Targeting the PD-1/PD-L1 Axis
A groundbreaking application of the pyrazolo[4,3-b]pyridine scaffold is in the field of immuno-oncology. Specifically, derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[6]
The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this interaction, the immune system's ability to recognize and attack tumor cells can be restored. A derivative of the 1-methyl-1H-pyrazolo[4,3-b]pyridine series, designated D38, was identified as a highly potent PD-1/PD-L1 inhibitor with an IC₅₀ value of 9.6 nM.[6] This compound demonstrated significant activity in cell-based assays, highlighting the potential of this scaffold in the development of oral, small-molecule cancer immunotherapies.[6]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol outlines a typical HTRF assay used to screen for inhibitors of the PD-1/PD-L1 interaction.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., PBS with 0.1% BSA).
-
Dilute recombinant human PD-1 and PD-L1 proteins to the desired concentrations in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound derivatives).
-
Prepare the HTRF detection reagents (e.g., anti-tag antibodies conjugated to a FRET donor and acceptor).
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the HTRF signal.
-
Trustworthiness of the Protocol: This HTRF protocol is a standard, well-validated method for studying protein-protein interactions. The inclusion of appropriate positive and negative controls (e.g., a known inhibitor and a vehicle control) is essential for data validation.
Future Directions and Conclusion
This compound represents a molecule of high strategic value in medicinal chemistry. Its core scaffold has been repeatedly validated as a potent pharmacophore for targeting key drivers of cancer progression and immune evasion. The future development of this and related compounds will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazolo[4,3-b]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Investigating the activity of this scaffold against other relevant biological targets beyond kinases and immune checkpoints.
-
Development of Preclinical Candidates: Advancing the most promising derivatives through preclinical studies to evaluate their in vivo efficacy and safety.
References
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- Knochel, P., & Piller, F. (2014). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold using Mg- and Zn-TMP Bases. Chemistry – A European Journal, 20(46), 15047-15053. [Link]
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An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS 1033772-23-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, identified by CAS number 1033772-23-4, is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This core structure, known as pyrazolo[4,3-b]pyridine, is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Consequently, derivatives of this scaffold have shown significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological significance of this compound and its related analogues, with a particular focus on its role as a versatile building block in drug discovery.
Physicochemical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. The compound is a solid at room temperature and requires storage in a dry environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1033772-23-4 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | |
| Storage Conditions | Sealed in dry, Room Temperature | [2] |
| Computed XLogP3-AA | 0.8 | [1] |
| Computed Hydrogen Bond Donor Count | 1 | [1] |
| Computed Hydrogen Bond Acceptor Count | 4 | [1] |
| Computed Rotatable Bond Count | 1 | [1] |
Note: Some properties are computed and may differ from experimental values.
Synthesis and Chemical Reactivity
The pyrazolo[3,4-b]pyridine scaffold can be synthesized through various routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. A general and efficient method involves the reaction of 2-chloro-3-nitropyridines with a suitable reagent, followed by a modified Japp–Klingemann reaction to form the pyrazole ring.[3]
A specific protocol for a related compound, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, provides insight into the synthesis of this class of molecules. This method involves the reaction of a 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with an aniline derivative in the presence of a solid acid catalyst.[4]
Representative Synthesis Workflow
Caption: A generalized synthetic workflow for the pyrazolo[4,3-b]pyridine core.
This compound serves as a key intermediate in the synthesis of more complex molecules. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural modifications and the introduction of diverse pharmacophores.
Biological Activity and Therapeutic Potential
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of a wide array of biologically active compounds. Derivatives have been investigated for their potential as anticancer agents, modulators of the central nervous system, and anti-infective agents.
Modulation of GABA A Receptors
A significant area of interest for this scaffold is its interaction with the γ-aminobutyric acid type A (GABA A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. A Chinese patent specifically mentions the use of this compound (CAS 1033772-23-4) in the synthesis of triazolopyridazine derivatives that are tested for their activity on α5-GABA A receptors. This suggests its role as a crucial building block for developing novel GABA A receptor modulators. Pyrazolo[1,5-a]quinazolines, structurally related compounds, have also been extensively studied as GABA A receptor modulators, with some derivatives acting as partial agonists or inverse partial agonists.[5]
Anticancer Applications
The pyrazolo[4,3-b]pyridine core is present in numerous compounds with demonstrated anticancer activity. These derivatives have been shown to target various key players in cancer progression:
-
PD-1/PD-L1 Interaction: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy. One such derivative, D38, exhibited a potent IC₅₀ of 9.6 nM in an HTRF assay.[6]
-
Anaplastic Lymphoma Kinase (ALK): Pyrazolo[3,4-b]pyridines have been investigated as inhibitors of ALK, a validated target in non-small cell lung cancer. Some derivatives have shown potent activity against the crizotinib-resistant ALK-L1196M mutation.[7]
-
DNA Binding: Certain 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, with a proposed mechanism involving DNA binding.[8]
Other Therapeutic Targets
The versatility of the pyrazolo[4,3-b]pyridine scaffold extends to other therapeutic areas, with derivatives showing activity as:
Experimental Protocols
Given the importance of the GABA A receptor as a potential target for compounds derived from this compound, a representative experimental protocol for a GABA A receptor binding assay is provided below. This protocol is based on established methodologies in the field.
GABA A Receptor Binding Assay Protocol
Objective: To determine the binding affinity of a test compound for the GABA A receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compound
-
Scintillation vials and cocktail
-
Centrifuge and scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step twice.
-
The final pellet, containing the receptor membranes, is resuspended in binding buffer and stored at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer via centrifugation.
-
Resuspend the pellet in binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
For total binding, add [³H]muscimol (e.g., 5 nM final concentration).
-
For non-specific binding, add [³H]muscimol and a high concentration of GABA (e.g., 10 mM).
-
For competition binding, add [³H]muscimol and varying concentrations of the test compound.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical GABA A receptor binding assay.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be observed when handling this compound.
Conclusion
This compound (CAS 1033772-23-4) is a valuable and versatile building block in the field of medicinal chemistry. Its core pyrazolo[4,3-b]pyridine scaffold is a key component in a multitude of compounds with diverse and potent biological activities, including the modulation of GABA A receptors and the inhibition of key targets in oncology. While specific experimental data for this particular ester are limited, the extensive research on its derivatives underscores its importance for the development of novel therapeutic agents. Further investigation into the direct biological activity of this compound and its immediate derivatives is warranted to fully elucidate its potential.
References
- Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chinese Patent CN114302886B. (2022). Triazolopyridazine derivatives, preparation method, pharmaceutical composition and use thereof.
- Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2486–2495. [Link]
- Royal Society of Chemistry. (2022).
- BIOFOUNT. (n.d.). This compound.
- Patel, R. V., Keum, Y. S., & Kim, D. H. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1904-1911.
- Antonov, D., Tabolin, A., Tsvetkov, V., Ioffe, S., & Nelyubina, Y. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]
- MDPI. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]
- Crocetti, L., Guerrini, G., Melani, F., Vergelli, C., Mascia, M. P., & Giovannoni, M. P. (2022). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 27(21), 7299. [Link]
- El-Sayed, M. A. A., Abbas, S. E. S., Lavrado, J., & Ferreira, M.-J. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5844–5854. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Crocetti, L., Guerrini, G., Melani, F., Vergelli, C., Mascia, M. P., & Giovannoni, M. P. (2022). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 27(21), 7299.
- Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
- ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[2][5][7]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of Met. Journal of Medicinal Chemistry, 59(4), 1436-1450.
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- ResearchGate. (2025). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyrazolo[4,3-b]pyridine core is a constituent of molecules targeting a range of biological pathways, including roles as kinase inhibitors and immunomodulatory agents.[1] This guide details a robust experimental protocol, including the underlying chemical principles, necessary reagents and equipment, step-by-step procedures, and methods for purification and characterization of the final product.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine heterocyclic system, a privileged scaffold in modern medicinal chemistry. These structures are of considerable interest due to their diverse biological activities.[2] Specifically, the 1H-pyrazolo[4,3-b]pyridine core has been identified in potent inhibitors of crucial biological targets. For instance, derivatives of this scaffold have been developed as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[1] The strategic placement of functional groups, such as a carboxylate at the C5 position, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The synthesis of this bicyclic system can be approached through various strategies, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrazole precursor.[3] The protocol detailed herein is based on an efficient method adapted from the synthesis of related pyrazolo[4,3-b]pyridines, which involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction to construct the pyrazole ring.[2]
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [PubChem CID: 59763244][4] |
| Molecular Weight | 177.16 g/mol | [PubChem CID: 59763244][4] |
| IUPAC Name | This compound | [PubChem CID: 59763244][4] |
| CAS Number | 1033772-23-4 | [PubChem CID: 59763244][4] |
| Appearance | Solid (predicted) | [Sigma-Aldrich] |
| Storage | 2-8°C, sealed, dry |
Experimental Protocol: Synthesis of this compound
This protocol is conceptually based on the synthesis of related pyrazolo[4,3-b]pyridine-3-carboxylates and has been adapted for the synthesis of the 5-carboxylate isomer.[2] The overall synthetic strategy is depicted below.
Caption: Synthetic workflow for this compound.
Materials and Reagents
-
2-chloro-5-methoxycarbonyl-3-nitropyridine
-
Ethyl acetoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Aniline
-
Sodium nitrite (NaNO₂)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Pyridine, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Step 1: Synthesis of Methyl 2-(1-ethoxy-1,3-dioxobutan-2-yl)-3-nitropyridine-5-carboxylate (Intermediate 1)
-
To a stirred solution of 2-chloro-5-methoxycarbonyl-3-nitropyridine (1.0 eq.) in anhydrous DMF, add ethyl acetoacetate (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyridinyl keto ester. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Step 2: One-Pot Synthesis of Methyl 1-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
-
Preparation of the Arenediazonium Tosylate (Intermediate 2): In a separate flask, dissolve aniline (1.0 eq.) in a suitable solvent and cool to 0-5°C. Add p-toluenesulfonic acid followed by a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the arenediazonium tosylate.[2]
-
Japp-Klingemann Reaction and Cyclization:
-
Dissolve the crude pyridinyl keto ester (Intermediate 1, 1.0 eq.) in anhydrous ethanol in a round-bottom flask.
-
Add anhydrous pyridine (2.0 eq.) to the solution.
-
Slowly add the freshly prepared arenediazonium tosylate solution to the reaction mixture at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours to form the azo-compound.
-
To the same flask, add a solution of sodium ethoxide (2.5 eq.) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours. The cyclization and deacylation occur in this step.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification
The crude this compound should be purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) is recommended to isolate the pure product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and phenyl rings, a singlet for the pyrazole proton, and a singlet for the methyl ester protons. Chemical shifts will be specific to the substitution pattern. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the pyrazole carbons, the ester carbonyl carbon, and the methyl ester carbon. |
| Mass Spec (HRMS) | The calculated exact mass for C₈H₇N₃O₂ is 177.0538. The observed mass should be in close agreement.[4] |
| FT-IR | Characteristic peaks for N-H stretching (pyrazole), C=O stretching (ester), and C=N and C=C stretching (aromatic rings). |
Safety and Handling
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
The reagents used are potentially hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Pyridine and DMF are toxic and should be handled with care.
-
Sodium nitrite is an oxidizing agent.
-
Disposal of chemical waste should follow institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or degradation of starting material. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Multiple products in Step 2 | Formation of regioisomers or incomplete reaction. | Ensure the arenediazonium salt is freshly prepared and added slowly at low temperature. Optimize the amount of base and reflux time for the cyclization step. |
| Difficulty in purification | Co-eluting impurities. | Adjust the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this guide, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development. The versatility of the pyrazolo[4,3-b]pyridine scaffold ensures its continued importance in the search for new and effective therapeutic agents.
References
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1547–1554.
- Belyakov, S., Lermontova, S., & Chernyshev, V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 775.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
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- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | C8H7N3O2 | CID 59763244 - PubChem [pubchem.ncbi.nlm.nih.gov]
using Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate in cell-based assays
An Application Guide for the Characterization of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate in Cell-Based Assays
Authored by: Senior Application Scientist
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including the inhibition of kinases and the modulation of protein-protein interactions.[1][2] this compound is a member of this versatile chemical family. While its specific biological target is still under active investigation, its structural motifs suggest potential as a modulator of critical cellular signaling pathways implicated in diseases such as cancer.
This guide provides a comprehensive framework for researchers to characterize the cellular activity of this compound. To illustrate a robust and logical workflow, we will proceed under the working hypothesis that this compound acts as an inhibitor of the RAS-MAPK signaling pathway by targeting Son of Sevenless 1 (SOS1) , a key guanine nucleotide exchange factor (GEF) for RAS.[3][4] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-propagating state.[4] Inhibiting the KRAS:SOS1 interaction is a validated therapeutic strategy for suppressing oncogenic signaling.[4]
The protocols herein are designed as a self-validating cascade, beginning with broad phenotypic effects on cell viability and progressively narrowing the focus to direct target engagement and downstream pathway modulation. This approach ensures that each experimental step builds upon the last, providing a cohesive and rigorous evaluation of the compound's mechanism of action.
Hypothesized Mechanism of Action: Inhibition of SOS1-Mediated RAS Activation
The RAS proteins (KRAS, HRAS, NRAS) are molecular switches that, when activated, trigger downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, differentiation, and survival.[5] The activation state of RAS is tightly controlled by GEFs like SOS1.[3] In many cancers, aberrant upstream signals or mutations in RAS itself lead to its constitutive activation.[5]
Our working model posits that this compound binds to SOS1, disrupting its interaction with RAS. This prevents the loading of GTP onto RAS, trapping it in its inactive, GDP-bound state and thereby inhibiting downstream MAPK signaling.
Caption: Hypothesized signaling pathway and point of inhibition.
Experimental Workflow for Compound Characterization
A tiered approach is recommended to efficiently characterize the compound's effects. The workflow begins with a high-level assessment of cytotoxicity and progresses to highly specific assays that validate the hypothesized mechanism.
Caption: Recommended experimental workflow for compound validation.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[7] This initial screen determines the compound's effect on cell proliferation and viability, yielding a GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which is essential for defining dose ranges in subsequent, more specific assays.
Materials:
-
Cancer cell line with a known RAS pathway dependency (e.g., NCI-H358, KRAS G12C)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][9]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, plate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[9]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI50/IC50 value.
| Parameter | Example Value |
| Cell Line | NCI-H358 (KRAS G12C) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| Calculated GI50 | 1.5 µM |
Protocol 2: Target Engagement (Cellular Thermal Shift Assay - CETSA)
Scientific Rationale: CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein within the native cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][12] By heating cell lysates treated with the compound across a temperature gradient, a shift in the protein's melting curve indicates target engagement.[12] This assay directly tests the hypothesis that this compound physically interacts with SOS1.
Materials:
-
Cells expressing endogenous SOS1
-
This compound
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Western blot equipment and reagents
-
Primary antibody against SOS1
-
HRP-conjugated secondary antibody
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the compound at a relevant concentration (e.g., 10x GI50) or vehicle (DMSO) for 1-2 hours in culture medium.
-
Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS with inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration, normalize the samples, and analyze the amount of soluble SOS1 by Western blotting.
-
Data Analysis: Quantify the band intensities for SOS1 at each temperature for both the vehicle- and compound-treated samples. Plot the relative soluble SOS1 fraction against temperature to generate melting curves. A shift of the curve to the right in the presence of the compound indicates thermal stabilization and target engagement.
| Treatment | Tagg (Melting Temperature) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.1°C | - |
| Compound (15 µM) | 56.8°C | +4.7°C |
Protocol 3: Target Activity (RAS Activation Pulldown Assay)
Scientific Rationale: Since SOS1 activates RAS by promoting GTP loading, a direct functional consequence of SOS1 inhibition should be a decrease in the cellular pool of active, GTP-bound RAS.[3][14] This assay uses a recombinant protein containing the Ras-Binding Domain (RBD) of an effector protein like RAF1, which specifically binds to RAS-GTP but not RAS-GDP.[15][16] The RBD is used as bait to "pull down" active RAS from cell lysates, which is then quantified by Western blot.
Materials:
-
Cell line of interest
-
Serum-free medium for starvation
-
Growth factor (e.g., EGF) for stimulation
-
Compound or vehicle
-
Lysis/Binding/Wash Buffer[16]
-
GST-RAF1-RBD fusion protein bound to glutathione resin[16]
-
Primary antibody against pan-RAS (detects H, K, and N-RAS)
-
Western blot equipment and reagents
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal RAS activity. Pre-treat cells with the compound or vehicle for 2-4 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes to induce RAS activation. An unstimulated control should be included.
-
Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and add 0.5-1 mL of ice-cold Lysis Buffer. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[17]
-
Protein Quantification: Normalize the protein concentration of all lysates. Reserve a small aliquot of each total lysate to serve as an input control.
-
Pulldown of Active RAS: Incubate ~500 µg of each lysate with GST-RAF1-RBD beads for 1 hour at 4°C with gentle agitation.[16]
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min) and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.[15]
-
Elution and Western Blot: Resuspend the final bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[15] Analyze the pulldown samples and the total lysate inputs by Western blot using a pan-RAS antibody.
-
Data Analysis: Quantify the band intensity of the pulled-down RAS-GTP. Normalize this to the total RAS signal from the input lysate. Compare the levels of active RAS between vehicle- and compound-treated samples.
| Condition | Relative RAS-GTP Level (Normalized) |
| Unstimulated | 1.0 |
| EGF Stimulated + Vehicle | 8.5 |
| EGF Stimulated + Compound | 2.3 |
Protocol 4: Downstream Signaling (Western Blot for Phospho-ERK)
Scientific Rationale: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in the MAPK pathway. Their activation requires dual phosphorylation by the upstream kinase MEK.[18] Therefore, the level of phosphorylated ERK (p-ERK) is a robust and widely used biomarker for the activity of the entire RAS-MAPK cascade.[19][20] Successful inhibition of SOS1 and RAS should result in a dose-dependent decrease in p-ERK levels, while total ERK levels remain unchanged.[21]
Materials:
-
Cell line, compound, and growth factors as in Protocol 3
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Stripping buffer[19]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat, stimulate, and lyse cells as described in Protocol 3, ensuring phosphatase inhibitors are included in the lysis buffer.
-
Protein Quantification and Sample Prep: Determine protein concentration of the lysates. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel (e.g., 10-12%) and run to separate proteins by size.[22] Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Primary Antibody (p-ERK): Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the anti-p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[20][22]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[20] Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing (Total ERK): To normalize for protein loading, the same membrane must be probed for total ERK. Incubate the membrane with stripping buffer for 15-30 minutes to remove the first set of antibodies.[19] Wash thoroughly, re-block, and then probe with the anti-total ERK antibody, followed by the appropriate secondary antibody and detection.
-
Data Analysis: Perform densitometry on the p-ERK and total ERK bands. Calculate the ratio of p-ERK to total ERK for each sample to determine the change in ERK activation.[22]
Conclusion
This application guide outlines a systematic, four-stage process for characterizing the cellular effects of this compound, using the inhibition of the SOS1-RAS axis as a working model. By sequentially assessing cell viability, direct target binding, on-target functional activity, and downstream pathway modulation, researchers can build a comprehensive and compelling data package. This rigorous, multi-assay approach provides the necessary validation to confidently elucidate the compound's mechanism of action and establish its potential as a valuable research tool or therapeutic lead.
References
- ACS Publications. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. [Link]
- Kaur, G., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]
- Al-Sammarraie, A. M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]
- Springer Nature Experiments. (n.d.). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. [Link]
- bioRxiv. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. [Link]
- Reaction Biology. (n.d.). KRAS Assay Services. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Methods in Enzymology. (2001).
- ResearchGate. (2012). Western blot band for Erk and phopho(p). [Link]
- Masuda, T., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- PNAS. (2023). SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD. [Link]
- Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PNAS. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Bio-protocol. (n.d.).
- NewEast Biosciences. (n.d.).
- Royal Society of Chemistry. (2024). Discovery of novel SOS1 inhibitors using machine learning. [Link]
- Christensen, J. G., et al. (2023). The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading. Cancer Research. [Link]
- Springer Nature Experiments. (n.d.). Active GTPase Pulldown Protocol. [Link]
- Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
- PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]
- PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)
- PubChem. (n.d.).
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]
- ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[7][8][25]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. [Link]
- MDPI. (2023).
- MDPI. (2022).
- Pharmacognosy Magazine. (2014). Current status of pyrazole and its biological activities. [Link]
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Application of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate in Kinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrazolopyridines in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases. Within the landscape of kinase inhibitor discovery, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding site of kinases. The pyrazolopyridine core is a prominent member of this class.[1][2][3]
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate belongs to this important class of heterocyclic compounds. While specific data on this exact molecule's kinase inhibitory profile is emerging, its structural motif is present in numerous potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Src family kinases.[4][5][6][7][8][9][10][11][12] The pyrazolopyridine scaffold acts as a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region, a critical determinant of inhibitor binding.[10][12]
This guide provides a comprehensive framework for researchers to evaluate the kinase inhibitory potential of this compound and other novel pyrazolopyridine derivatives. We will delve into the principles and detailed protocols for state-of-the-art biochemical and cell-based kinase assays, empowering you to characterize the potency, selectivity, and cellular efficacy of your compounds.
Part 1: Foundational Biochemical Assays for Potency Determination (IC50)
The initial step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a purified kinase enzyme. This is typically achieved through in vitro biochemical assays that measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. Here, we detail two robust and widely used assay formats: a luminescence-based assay and a fluorescence-based assay.
Luminescence-Based Kinase Assay: The Kinase-Glo® Platform
Principle of the Assay:
The Kinase-Glo® assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13][14] The assay is based on the luciferase reaction, where light is produced in the presence of ATP. As the kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases, leading to a reduction in the luminescent signal. The luminescence is therefore inversely proportional to kinase activity.[13][15]
Workflow Diagram:
Caption: General workflow for a Kinase-Glo® luminescent kinase assay.
Detailed Protocol:
Materials:
-
This compound (or other test compound)
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
Kinase reaction buffer (specific to the kinase)
-
ATP
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup (Final volume of 10 µL):
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the specific kinase.
-
Add 4 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors like pyrazolopyridines.
-
DMSO Concentration: Keeping the final DMSO concentration low (typically ≤1%) is crucial to prevent solvent effects on enzyme activity.
-
Homogeneous Format: The "add-and-read" nature of this assay minimizes pipetting steps, making it highly suitable for high-throughput screening (HTS).[13]
Fluorescence Polarization (FP)-Based Kinase Assay
Principle of the Assay:
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18] In a competitive FP kinase assay, a fluorescently labeled tracer (a known ligand or a phosphorylated peptide) is pre-bound to an antibody or the kinase itself. This large complex tumbles slowly in solution, resulting in a high FP signal. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide competes with the fluorescent tracer for binding to a phosphospecific antibody, displacing it. The smaller, unbound fluorescent tracer tumbles more rapidly, leading to a decrease in the FP signal.[17] The decrease in FP is therefore proportional to kinase activity.
Workflow Diagram:
Caption: Principle of a competitive fluorescence polarization kinase assay.
Detailed Protocol:
Materials:
-
This compound
-
Purified recombinant kinase
-
Unlabeled peptide substrate
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
FP assay buffer
-
ATP
-
DMSO
-
Black, low-volume 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of the test compound in DMSO as described for the luminescence assay.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO.
-
Add 5 µL of a master mix containing the kinase, unlabeled substrate, and ATP in the FP assay buffer.
-
Incubate the plate at the optimal temperature for the desired duration to allow for substrate phosphorylation.
-
-
Detection:
-
Prepare a detection mix containing the fluorescently labeled phosphopeptide tracer and the phosphospecific antibody in FP assay buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding equilibrium to be reached.
-
-
Fluorescence Polarization Reading:
-
Read the plate on a fluorescence plate reader equipped with appropriate excitation and emission filters for the fluorophore used, measuring both parallel and perpendicular fluorescence intensity.
-
Data Analysis:
-
The instrument calculates the FP values (in milli-polarization units, mP).
-
A decrease in the mP value indicates kinase activity.
-
Plot the percentage of kinase inhibition versus the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Competitive Format: This format is often more sensitive than direct FP assays.[17]
-
Homogeneous Assay: Like the luminescent assay, the FP assay is a mix-and-read format, which is advantageous for HTS.[19]
-
Tracer and Antibody Concentrations: These need to be carefully optimized to ensure a sufficient assay window (the difference between high and low FP signals).
Part 2: Advanced Biochemical Assays for Mechanistic Insights
Once the IC50 of this compound has been established, further biochemical assays can provide deeper insights into its mechanism of action and selectivity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle of the Assay:
TR-FRET is a highly sensitive and robust assay format that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[20][21] This technique uses a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[22] The time-resolved detection minimizes background fluorescence from compounds and plastics, leading to a high signal-to-noise ratio.[21]
In a typical kinase TR-FRET assay, a biotinylated substrate is phosphorylated by the kinase. A lanthanide-labeled anti-phospho-antibody (donor) and a streptavidin-labeled acceptor fluorophore are then added. The binding of both to the phosphorylated substrate brings the donor and acceptor into close proximity, generating a FRET signal.[23]
Workflow Diagram:
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 22. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 23. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes & Protocols: The Utility of the 1H-Pyrazolo[4,3-b]pyridine Scaffold in Modern Cancer Research
Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of tumor cells. Within this paradigm, heterocyclic scaffolds have emerged as privileged structures in medicinal chemistry due to their ability to form specific, high-affinity interactions with biological targets. The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is one such scaffold that has garnered substantial interest.[1] Different isomers of this core, such as pyrazolo[3,4-b]pyridine, have been extensively developed as inhibitors for a wide range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and c-Met, which are crucial regulators of cell cycle and proliferation.[2][3][4]
This guide focuses on the isomeric 1H-pyrazolo[4,3-b]pyridine scaffold, with a particular emphasis on derivatives of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate . While historically explored for various therapeutic targets, recent research has illuminated a novel and potent application for this scaffold in cancer immunotherapy: the inhibition of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) interaction.[5] This document serves as a comprehensive guide for researchers, providing the scientific context, detailed experimental protocols, and data interpretation frameworks for utilizing compounds based on this scaffold as research tools in oncology.
Section 1: Mechanism of Action - Targeting the PD-1/PD-L1 Immune Checkpoint
The PD-1/PD-L1 signaling axis is a critical immune checkpoint that cancer cells co-opt to evade destruction by the immune system. PD-1 is a receptor expressed on the surface of activated T cells. Its ligand, PD-L1, is often upregulated on the surface of tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and anergy, effectively shutting down the anti-tumor immune response.
Monoclonal antibodies that block this interaction have revolutionized cancer treatment. However, small-molecule inhibitors offer potential advantages, including oral bioavailability, shorter half-lives, and potentially better tumor penetration.[5] Derivatives of the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been identified as potent small-molecule inhibitors that can disrupt the PD-1/PD-L1 protein-protein interface.[5] These molecules are thought to bind to the PD-L1 dimer, inducing a conformational change that prevents its association with the PD-1 receptor, thereby restoring T cell activity against the tumor.
Section 2: Quantitative Data & Key Compounds
Research has identified highly potent compounds derived from the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold. Compound D38 stands out as a lead candidate from these studies, demonstrating nanomolar potency in biochemical assays and effectiveness in cell-based models.[5]
| Compound ID | Assay Type | Target | IC50 / EC50 | Source |
| D38 | HTRF Assay | PD-1/PD-L1 Interaction | 9.6 nM | [5] |
| D38 | Cell Co-Culture Assay | PD-1/PD-L1 Blockade | 1.61 µM | [5] |
Note: The difference in potency between the biochemical (IC50) and cell-based (EC50) assays is expected. The EC50 value reflects not only target engagement but also factors like cell permeability, stability in culture media, and the complex biological environment of a cellular system.
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies to characterize the activity of this compound derivatives.
Protocol 1: In Vitro PD-1/PD-L1 Homogeneous Time-Resolved FRET (HTRF) Assay
This biochemical assay quantitatively measures the disruption of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay uses recombinant PD-1 and PD-L1 proteins tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When the proteins interact, the donor and acceptor are brought into proximity, generating a FRET signal upon excitation. A successful inhibitor will prevent this interaction, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the test compound (starting from 100 µM) in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Dispense 2 µL of each concentration into a low-volume 384-well white plate. Include "no inhibitor" (vehicle control) and "no protein" (background) wells.
-
-
Reagent Preparation:
-
Dilute recombinant human PD-L1-His and anti-His-Europium Cryptate conjugate in HTRF buffer.
-
Dilute recombinant human PD-1-Fc and anti-Fc-d2 conjugate in HTRF buffer. The final concentrations of proteins and antibodies should be optimized according to the manufacturer's instructions, but are typically in the low nanomolar range.
-
-
Assay Execution:
-
Add 4 µL of the PD-L1/Donor mix to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to PD-L1.
-
Add 4 µL of the PD-1/Acceptor mix to each well.
-
Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data using the vehicle control (100% interaction) and background wells (0% interaction).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Choices:
-
Pre-incubation with PD-L1: The 15-minute pre-incubation of the compound with its putative target (PD-L1) allows for binding equilibrium to be reached before introducing the binding partner (PD-1).
-
HTRF over ELISA: HTRF is a homogeneous assay, meaning it requires no wash steps. This reduces variability, simplifies automation, and is more suitable for high-throughput screening.
Protocol 2: Cell-Based T-Cell Activation Assay
This protocol assesses the ability of the compound to restore T-cell function in a co-culture system that mimics the tumor microenvironment.
Principle: A T-cell line expressing PD-1 (e.g., Jurkat-PD-1) is co-cultured with a cancer cell line engineered to express high levels of PD-L1 (e.g., CHO-PD-L1). The T-cells are stimulated via their T-cell receptor (TCR). In the absence of an inhibitor, PD-L1 on the CHO cells will engage PD-1 on the Jurkat cells and suppress their activation. A successful inhibitor will block this interaction, restoring T-cell activation, which can be measured by the secretion of cytokines like Interleukin-2 (IL-2).[5]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed CHO-K1 cells stably expressing PD-L1 and a TCR activator into a 96-well flat-bottom plate at 3 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
The next day, remove the culture medium.
-
Add 50 µL of fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.
-
-
Co-culture:
-
Add 50 µL of Jurkat cells stably expressing PD-1 at 1 x 10⁵ cells/well to the CHO cells.
-
Co-culture the cells for 6-8 hours at 37°C, 5% CO₂. This incubation time is critical; too short and IL-2 levels will be undetectable, too long and cell death may occur.
-
-
Measure T-Cell Activation (IL-2 ELISA):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 50-80 µL of the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve from the IL-2 standards provided in the ELISA kit.
-
Calculate the IL-2 concentration for each compound-treated well.
-
Plot the IL-2 concentration against the log of the compound concentration and fit the curve to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal T-cell activation.
-
Self-Validating System:
-
Controls: The protocol must include:
-
Basal: Co-culture without TCR activator (should yield no IL-2).
-
Stimulated Control: Co-culture with TCR activator but only vehicle (DMSO) for the compound (represents the inhibited state).
-
Max Activation Control: Jurkat cells stimulated in the absence of PD-L1 expressing cells (or with an anti-PD-1 antibody) to define the maximum possible IL-2 signal.
-
Section 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in HTRF assay | Pipetting errors, especially with small volumes. | Use calibrated pipettes; consider using an automated liquid handler for compound dispensing. |
| Improper mixing of reagents. | Gently vortex reagent stocks before dilution; mix plate by gentle tapping after reagent addition. | |
| No dose-response in cell assay | Compound is not cell-permeable. | Assess compound permeability using a PAMPA assay. |
| Compound is cytotoxic at tested concentrations. | Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) on Jurkat cells alone to determine the toxicity window. | |
| Incorrect incubation time. | Perform a time-course experiment (e.g., 4, 6, 8, 12 hours) to find the optimal IL-2 secretion window. | |
| Low signal window in HTRF | Suboptimal protein/antibody concentrations. | Titrate both donor and acceptor reagents to find the optimal concentration that gives the best S/B ratio. |
| Inactive recombinant proteins. | Purchase proteins from a reputable vendor; verify activity with a positive control inhibitor. |
Section 5: Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold for the development of novel small-molecule cancer immunotherapies. The protocols outlined here provide a robust framework for evaluating these compounds as PD-1/PD-L1 checkpoint inhibitors.
Future research should focus on:
-
Kinase Profiling: Given the prevalence of kinase inhibitory activity in the broader pyrazolopyridine family, lead compounds should be screened against a panel of kinases to assess selectivity and identify potential off-target effects or polypharmacology.[2][6][7]
-
In Vivo Efficacy: Promising candidates should be advanced into syngeneic mouse tumor models to evaluate their anti-tumor efficacy, immune cell infiltration into the tumor, and overall pharmacokinetic/pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs of the core scaffold can further optimize potency, selectivity, and drug-like properties.
By leveraging these methodologies, researchers can effectively harness the therapeutic potential of the 1H-pyrazolo[4,3-b]pyridine scaffold in the ongoing effort to develop next-generation cancer treatments.
References
- Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 11 pages. [Link]
- El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
- Hu, S., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]
- Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
- El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]
- Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
- Macor, J. E., et al. (2016). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Ghorab, M. M., et al. (2017). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]
- Al-Tel, T. H. (2022).
- Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society. [Link]
- Liu, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Hu, S., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]
- Al-Tel, T. H. (2022).
- Nepal, M. R., et al. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry. [Link]
- Gomaa, M. S., et al. (2022).
- Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-200. [Link]
- Siddiqui, H. L., et al. (2011).
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016).
- Wang, S., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 158, 645-655. [Link]
- Corrao, F., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics, 15(3), 787. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[4,3-b]pyridines
Introduction: The Significance of Pyrazolo[4,3-b]pyridines and the Imperative of Rigorous Analytical Characterization
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as inhibitors for c-Met (a receptor tyrosine kinase implicated in cancer), HIV-1 non-nucleoside reverse transcriptase, and various other kinases.[1] The therapeutic potential of these compounds necessitates their unambiguous structural characterization and purity assessment to ensure the reliability and reproducibility of biological data. This guide provides a comprehensive overview of the key analytical methodologies for the thorough characterization of pyrazolo[4,3-b]pyridine derivatives, tailored for researchers, scientists, and drug development professionals. The protocols and insights herein are designed to establish a self-validating system for the structural elucidation and purity confirmation of these vital compounds.
Core Analytical Workflow: A Multi-technique Approach
A robust characterization of pyrazolo[4,3-b]pyridines relies on a synergistic combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity, purity, and conformation of the synthesized molecule.
Caption: A typical analytical workflow for the characterization of pyrazolo[4,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise chemical structure of pyrazolo[4,3-b]pyridines in solution. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.
Expertise & Experience: Interpreting the Spectra
The chemical shifts (δ) of the protons and carbons in the pyrazolo[4,3-b]pyridine core are influenced by the electronic environment created by the nitrogen atoms and the substituents. Understanding these influences is key to accurate spectral assignment. For instance, protons on the pyridine ring will typically resonate at a lower field (higher ppm) compared to those on the pyrazole ring due to the electron-withdrawing nature of the pyridine nitrogen.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazolo[4,3-b]pyridine Core
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-3 | 8.0 - 8.5 | 130 - 140 | Often a singlet, influenced by substituents at N-1 and C-4. |
| H-5 | 8.2 - 9.1 | 115 - 125 | Doublet, coupling with H-6. |
| H-6 | 7.2 - 7.8 | 140 - 150 | Doublet, coupling with H-5. |
| H-7 | 8.8 - 9.7 | 142 - 145 | Singlet or doublet depending on substituents. |
Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolo[4,3-b]pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of polar compounds.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A good shim will result in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Trustworthiness: Self-Validating Data
The combination of ¹H, ¹³C, and 2D NMR data should provide a self-consistent structural assignment. For example, the proton-proton couplings observed in the ¹H and COSY spectra must align with the connectivity of the proposed structure. Similarly, the number of signals in the ¹³C spectrum should match the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the pyrazolo[4,3-b]pyridine derivative, which is a critical piece of evidence for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with a high degree of accuracy.
Expertise & Experience: Ionization Techniques and Fragmentation
Electrospray ionization (ESI) is a commonly used soft ionization technique for pyrazolo[4,3-b]pyridines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1] This allows for a clear determination of the molecular weight. Analysis of the isotopic pattern can further support the proposed elemental composition, especially for compounds containing elements with distinct isotopic signatures like chlorine or bromine.
Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity to minimize background ions.
-
-
Instrument Setup (ESI-Time of Flight Mass Spectrometer):
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the [M+H]⁺ ion.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a narrow mass tolerance (typically < 5 ppm).
-
Trustworthiness: Corroboration with NMR Data
The molecular formula determined by HRMS must be consistent with the structure elucidated by NMR. Any discrepancy would indicate an incorrect structural assignment or the presence of an unexpected adduct.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of synthesized compounds. For pyrazolo[4,-b]pyridines, reversed-phase HPLC is the most common method.
Expertise & Experience: Method Development
The goal of HPLC method development is to achieve a good separation between the main compound peak and any impurities. Key parameters to optimize include the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid), and the gradient elution profile.
Protocol: Purity Analysis by Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
-
Instrument Setup (HPLC with UV Detector):
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase.
-
Set the UV detector to a wavelength where the compound has strong absorbance (often determined from a UV scan). 254 nm is a common starting point.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for biological testing.[2]
-
Caption: A simplified workflow for purity analysis of pyrazolo[4,3-b]pyridines by HPLC.
X-ray Crystallography: The Definitive Structure
For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[1][3] This technique can confirm the connectivity, stereochemistry, and conformation of the molecule, providing the ultimate structural proof.
Expertise & Experience: Crystal Growth
Growing high-quality single crystals is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. A systematic screening of different solvents and solvent combinations is often necessary.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ a slow crystallization technique. For example, place the solution in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystal growth.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data.
-
Trustworthiness: A Definitive Answer
The resulting crystal structure provides a definitive and highly detailed view of the molecule, confirming the assignments made by NMR and MS.
Conclusion: Ensuring Scientific Integrity
The rigorous characterization of pyrazolo[4,3-b]pyridine derivatives using a combination of NMR, MS, HPLC, and, when possible, X-ray crystallography is essential for ensuring the scientific integrity of subsequent biological and medicinal chemistry studies. By following the protocols and principles outlined in this guide, researchers can be confident in the structure and purity of their compounds, leading to more reliable and impactful scientific outcomes.
References
- Nikiforova, N. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]
- ResearchGate. (n.d.).
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
- Al-Tel, T. H. (2020).
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
- El-Menyawy, E. M., et al. (2020). Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. [Link]
- ResearchGate. (n.d.). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. [Link]
- Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of the Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, rendering it an effective "hinge-binding" motif for numerous protein targets. This guide provides an in-depth look at the applications of this scaffold, using Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate as a key intermediate, in two critical areas of therapeutic development: immuno-oncology via inhibition of the PD-1/PD-L1 checkpoint and targeted cancer therapy through protein kinase inhibition. We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers in their drug discovery efforts.
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a bioisostere of purine that is adept at forming key hydrogen bonds within the ATP-binding pockets of kinases and the binding interfaces of other protein targets. The specific isomer, 1H-pyrazolo[4,3-b]pyridine, serves as the foundational structure for a multitude of potent and selective inhibitors. This compound is a versatile chemical intermediate, providing a strategic handle (the methyl ester) for synthetic elaboration into more complex and potent derivatives. Its utility has been demonstrated in the development of inhibitors for targets previously considered "undruggable" with small molecules.
Application Highlight I: Immuno-Oncology & PD-1/PD-L1 Inhibition
A groundbreaking application for this scaffold is in the development of small-molecule immune checkpoint inhibitors. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells suppresses the anti-tumor immune response, allowing cancer to evade destruction. While monoclonal antibodies have validated this pathway, small molecules offer potential advantages in oral bioavailability, tumor penetration, and manufacturing cost.
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed to bind to the PD-L1 dimer interface, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor activity.[1] This mechanism is distinct from antibodies and highlights the versatility of the scaffold. A lead compound, D38 , emerged from these studies with potent inhibitory activity.[1]
Signaling Pathway: PD-1/PD-L1 Inhibition
The following diagram illustrates the mechanism of T-cell suppression by tumor cells and its reversal by a small-molecule pyrazolopyridine-based inhibitor.
Caption: PD-L1 on tumor cells binds PD-1 on T-cells, leading to immune suppression. Small-molecule inhibitors block this interaction.
Application Highlight II: Targeted Therapy & Kinase Inhibition
The pyrazolopyridine scaffold is a cornerstone of modern kinase inhibitor design.[2] Its nitrogen atoms act as crucial hydrogen bond acceptors and donors, mimicking the hinge-binding interaction of adenine in ATP. This allows for potent and often selective inhibition of various protein kinases implicated in cancer, such as c-Met, FGFR, and TRK.[3][4] The methyl ester of the core compound provides a convenient point for Suzuki, Sonogashira, or amide coupling reactions to explore the solvent-front region of the kinase domain, enabling the optimization of potency and selectivity.
While a specific kinase inhibitor based on the exact title compound is not highlighted in the literature, numerous potent inhibitors have been developed from the isomeric 1H-pyrazolo[3,4-b]pyridine core, demonstrating the broad applicability of this chemical class.[3][5][6]
Detailed Experimental Protocols
The following protocols are representative of the assays used to characterize compounds derived from the this compound scaffold.
Protocol 1: PD-1/PD-L1 Binding Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the inhibition of the PD-1/PD-L1 interaction.[1][7]
Principle: Recombinant, tagged PD-1 and PD-L1 proteins are used. One protein is linked to a Europium (Eu) cryptate donor and the other to a d2 acceptor. When they interact, FRET occurs. An inhibitor disrupts this interaction, causing a loss of FRET signal.
Materials:
-
Low-volume 384-well white plates (e.g., Greiner)
-
Recombinant human PD-1 protein (e.g., with Fc tag)
-
Recombinant human PD-L1 protein (e.g., with His-tag)
-
Anti-Fc-Europium Cryptate antibody (donor)
-
Anti-His-d2 antibody (acceptor)
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
Test compounds (e.g., D38) serially diluted in DMSO, then in Assay Buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compound solutions into the 384-well plate. Include "0% inhibition" controls (DMSO vehicle) and "100% inhibition" controls (a known high-concentration standard inhibitor or buffer).
-
PD-L1 Addition: Prepare a working solution of His-tagged PD-L1 and Anti-His-d2 antibody in Assay Buffer. Add 4 µL of this mix to each well.
-
PD-1 Addition: Prepare a working solution of Fc-tagged PD-1 and Anti-Fc-Europium antibody in Assay Buffer. Add 4 µL of this mix to each well.
-
Causality Note: Adding the target proteins in separate steps can prevent pre-mixing artifacts. The final concentrations of proteins should be optimized based on manufacturer guidelines, typically in the low nanomolar range.
-
-
Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the curve using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Protein Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a universal, luminescence-based method to measure the activity of a protein kinase (e.g., c-Met, FGFR) and its inhibition by test compounds.[8][9][10]
Principle: Kinase activity is proportional to the amount of ADP produced from ATP. The ADP-Glo™ system first depletes remaining ATP, then converts the ADP produced into ATP, which is used in a luciferase reaction to generate a light signal. Lower light signal indicates higher kinase inhibition.
Materials:
-
Low-volume 384-well white plates
-
Recombinant active kinase (e.g., c-Met)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for c-Met)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds serially diluted.
-
Luminometer.
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound into the wells.
-
Kinase Addition: Add 2 µL of kinase solution (diluted in Kinase Assay Buffer) to each well.
-
Self-Validation: Include "no enzyme" wells to measure background signal and "vehicle" (DMSO) wells for maximum kinase activity.
-
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the plate on a luminometer.
-
Analysis: Subtract background luminescence, normalize the data to controls, and plot percent inhibition versus log of inhibitor concentration to calculate the IC50 value.
Protocol 3: Cell Viability / Cytotoxicity Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[11][3] It is used to assess the cytotoxic effect of pyrazolopyridine derivatives on cancer cell lines.
Principle: The "add-mix-measure" reagent lyses cells and provides luciferase and luciferin. The amount of light produced is directly proportional to the amount of ATP present, and thus the number of viable cells.
Materials:
-
96-well clear-bottom, white-walled plates (for cell culture and luminescence reading)
-
Cancer cell line of interest (e.g., KM-12, expressing the target of interest)[4]
-
Complete cell culture medium
-
Test compounds serially diluted.
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add 10 µL of 10x concentrated, serially diluted test compounds to the wells. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) under standard cell culture conditions (37°C, 5% CO₂).
-
Expertise Note: A 72-hour incubation is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.
-
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for consistent enzyme kinetics.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well (equal to the culture volume).
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate percent viability relative to vehicle-treated controls and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against PD-L1
| Compound ID | Scaffold Modification | HTRF IC50 (nM)[1] | Cell-based EC50 (µM)[1] |
| D38 | 1-methyl-1H-pyrazolo[4,3-b]pyridine | 9.6 | 1.61 |
| Control | BMS-202 Analog | 2.7 | 0.05 |
Table 2: Representative Kinase Inhibitory Activity of Pyrazolopyridine Scaffolds
| Compound ID | Scaffold | Target Kinase | Biochemical IC50 (nM) | Reference |
| C10 | pyrazolo[3,4-b]pyridine | TRKA | 26 | [4] |
| C03 | pyrazolo[3,4-b]pyridine | TRKA | 56 | [4] |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [12] |
| 7b | pyrazolopyridine | PIM-1 | 18.9 | [13] |
| 37 | 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Potent | [11] |
Screening Cascade Workflow
A logical progression of assays is crucial for efficient drug discovery. The following workflow illustrates a typical path from initial hit identification to cell-based validation.
Caption: A typical screening workflow, moving from high-throughput biochemical assays to more complex cell-based validation.
Conclusion
The this compound core represents a highly valuable and versatile scaffold in drug discovery. Its proven utility in creating potent inhibitors for both protein-protein interactions like PD-1/PD-L1 and the ATP-binding sites of protein kinases underscores its importance. The protocols and data presented herein provide a comprehensive framework for researchers to leverage this scaffold in the development of novel therapeutics for oncology and beyond.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Some biologically active pyrazolo[3,4-b]pyridine derivatives.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
- Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
- Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
- MET Kinase Assay.
- Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of Pyrazolo[4,3-b]pyridine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have shown promise as inhibitors of various kinases, including interleukin-2 inducible T-cell kinase (ITK) and the oncoprotein c-Met, as well as antagonists for corticotropin-releasing factor receptor type-1 (CRF1) and potential HIV-1 non-nucleoside reverse transcriptase inhibitors. The development of efficient and versatile synthetic routes to access these molecules is therefore of paramount importance for advancing novel therapeutic agents.
This guide provides a detailed overview of two prominent and effective strategies for the synthesis of pyrazolo[4,3-b]pyridine derivatives, offering step-by-step protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.
Strategic Approaches to the Pyrazolo[4,3-b]pyridine Core
The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches:
-
Annulation of a Pyridine Fragment to a Pre-formed Pyrazole Ring: This strategy typically involves the cyclocondensation of a suitably functionalized aminopyrazole with a three-carbon electrophilic synthon to form the pyridine ring.
-
Annulation of a Pyrazole Ring onto a Pre-formed Pyridine Ring: This approach starts with a functionalized pyridine derivative and builds the pyrazole ring onto it, often through cyclization of a hydrazine or a related precursor.
This guide will detail a representative and robust protocol for each of these strategies.
Strategy 1: Annulation of a Pyridine Fragment via Friedländer Synthesis
This approach builds the pyridine ring onto a pre-existing pyrazole core. A powerful method for this transformation is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the context of pyrazolo[4,3-b]pyridine synthesis, a 4-aminopyrazole-5-carbaldehyde serves as the key starting material. The use of an N-Boc protecting group on the aminopyrazole can enhance solubility and reactivity.
Causality Behind Experimental Choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the 4-amino functionality of the pyrazole serves a dual purpose. It prevents unwanted side reactions and modulates the nucleophilicity of the amino group. This protection is often crucial for the stability and handling of the 4-aminopyrazole-5-carbaldehyde, which can be unstable.
-
Acetic Acid as Solvent and Catalyst: Acetic acid provides a protic medium that can facilitate both the initial condensation between the amine and the ketone and the subsequent cyclization and dehydration steps. It acts as both a solvent and a mild acid catalyst.
-
Pyrrolidine as a Catalyst: Pyrrolidine, a secondary amine, is a highly effective catalyst for the initial Knoevenagel-type condensation between the aldehyde and the α-methylene ketone. It reversibly forms an enamine with the ketone, which is more nucleophilic than the corresponding enolate, and a more reactive iminium ion with the aldehyde, accelerating the condensation step.
Workflow Diagram: Friedländer Synthesis
Caption: Workflow for the Friedländer synthesis of pyrazolo[4,3-b]pyridines.
Detailed Protocol 1: Friedländer Synthesis of 5-Phenyl-1H-pyrazolo[4,3-b]pyridine
This protocol is representative for the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ketones.[1]
Materials:
-
tert-Butyl (5-formyl-1H-pyrazol-4-yl)carbamate (N-Boc-4-aminopyrazole-5-carbaldehyde)
-
Acetophenone
-
Glacial Acetic Acid
-
Pyrrolidine
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butyl (5-formyl-1H-pyrazol-4-yl)carbamate (1.0 mmol, 1.0 equiv) and acetophenone (1.1 mmol, 1.1 equiv) in glacial acetic acid (10 mL).
-
Catalyst Addition: To the stirred suspension, add pyrrolidine (0.2 mmol, 0.2 equiv) via a micropipette.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The Boc group is typically cleaved under these conditions. A precipitate may form upon cooling. If not, slowly pour the reaction mixture into ice-cold water (50 mL) with stirring to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 5-phenyl-1H-pyrazolo[4,3-b]pyridine.
Strategy 2: Annulation of a Pyrazole Ring via a Modified Japp-Klingemann Reaction
This robust and efficient strategy constructs the pyrazole ring onto a functionalized pyridine core. The process begins with a readily available 2-chloro-3-nitropyridine, which undergoes a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[2][3] This one-pot procedure offers operational simplicity and the use of stable arenediazonium tosylates.[2]
Causality Behind Experimental Choices:
-
SNAr Reaction: The electron-withdrawing nitro group in the 3-position and the chloro group in the 2-position of the pyridine ring make the C2 position highly susceptible to nucleophilic attack. This allows for the efficient displacement of the chloride by the enolate of a β-keto ester.
-
Japp-Klingemann Reaction: This classic reaction is used to form hydrazones from β-keto esters and diazonium salts. In this modified, one-pot protocol, the initially formed azo compound undergoes in-situ deacylation and cyclization.
-
Arenediazonium Tosylates: These are used in place of the more common but less stable diazonium chlorides or fluoroborates. Diazonium tosylates are generally more stable, crystalline solids, making them easier to handle.
-
One-Pot Procedure: Combining the azo-coupling, deacylation, and pyrazole ring annulation into a single pot simplifies the experimental procedure, reduces waste, and can improve overall yield by minimizing losses during intermediate purification steps.[2][3]
Mechanism Overview: Pyrazole Annulation
Caption: Simplified mechanism for pyrazolo[4,3-b]pyridine synthesis via SNAr and Japp-Klingemann reaction.
Detailed Protocol 2: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol is adapted from a procedure described by Minyaev et al.[2]
Materials:
-
Appropriate ethyl 2-((3-nitropyridin-2-yl)oxy)acetate derivative (prepared via SNAr from 2-chloro-3-nitropyridine and a β-keto ester)
-
Appropriate aryldiazonium tosylate
-
Acetonitrile (MeCN)
-
Pyridine
-
Pyrrolidine
-
1N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitroaryl-substituted acetoacetic ester (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL).
-
Azo-Coupling: Add the appropriate aryldiazonium tosylate (1.1 mmol, 1.1 equiv) to the solution, followed by pyridine (0.08 mL, 1.0 mmol, 1.0 equiv). Stir the reaction mixture at room temperature for 5-60 minutes. Monitor the formation of the azo intermediate by TLC.
-
Cyclization: Once the azo-coupling is complete, add pyrrolidine (0.33 mL, 4.0 mmol, 4.0 equiv) to the reaction mixture. Heat the mixture to 40 °C and stir for another 15-90 minutes, again monitoring by TLC until the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of 1N hydrochloric acid and extract with chloroform (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[4,3-b]pyridine derivative.
Data Summary: Substrate Scope for Protocol 2
The following table summarizes the yields for a selection of synthesized pyrazolo[4,3-b]pyridine derivatives using the one-pot Japp-Klingemann protocol.[2]
| Entry | Aryl Group (from Diazonium Salt) | R Group on Pyridine | Product | Yield (%) |
| 1 | 2-Cyanophenyl | NO₂ | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| 2 | 4-Fluorophenyl | NO₂ | Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76 |
| 3 | 2-Methoxyphenyl | NO₂ | Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 |
| 4 | 4-Methyl-2-nitrophenyl | CF₃ | Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84 |
| 5 | 2-Cyanophenyl | CF₃ | Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 75 |
Conclusion and Outlook
The two strategies presented herein offer reliable and versatile pathways for the synthesis of medicinally relevant pyrazolo[4,3-b]pyridine derivatives. The Friedländer synthesis provides a straightforward method for pyridine ring annulation onto a pre-formed pyrazole, while the one-pot SNAr/Japp-Klingemann approach offers an efficient route starting from functionalized pyridines. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently synthesize these valuable heterocyclic compounds for application in drug discovery and development.
References
- Minyaev, M. E.; et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023, 24(2), 1758. [Link]
- Minyaev, M. E.; et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed, 2023. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Introduction: The Scientific Rationale
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to natural purines.[1][2] This mimicry allows pyrazolopyridine derivatives to interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the development of novel therapeutics for oncology and inflammatory diseases.[2][3] Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate belongs to this promising class of molecules. Given that aberrant kinase activity, especially within the Janus kinase (JAK) family, is a critical driver of pathogenic cell signaling, a structured in vitro evaluation is essential to determine the therapeutic potential of this compound.[4][5] The JAK-STAT signaling pathway, a primary downstream effector of cytokine signaling, regulates fundamental cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in numerous cancers and autoimmune disorders.[6][7]
This document provides a comprehensive, field-proven guide for researchers to systematically evaluate this compound. We will proceed through a logical, multi-phase workflow, beginning with broad phenotypic screening and progressively narrowing our focus to specific mechanistic and target-based assays. The overarching hypothesis guiding this workflow is that the compound may function as an inhibitor of the JAK-STAT pathway.
Comprehensive Evaluation Workflow
A systematic approach is paramount to efficiently characterize a novel compound. The workflow outlined below ensures that each experimental phase logically informs the next, building a cohesive and robust data package from initial screening to mechanistic validation.
Diagram 1: A systematic workflow for evaluating a novel kinase inhibitor.
Phase 1: Assessing Anti-proliferative Activity
Application Note: The foundational step in evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[8] This assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The resulting data allows for the calculation of the IC50 value—the concentration of the compound required to inhibit 50% of cell proliferation—a critical parameter for comparing potency and guiding concentrations for subsequent mechanistic studies.[10]
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., a leukemia cell line with known JAK-STAT pathway activation, such as HEL or UKE-1).[11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]
-
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A common range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[8]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette up and down to ensure complete dissolution. The plate can be placed on an orbital shaker for 5-10 minutes to aid this process.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Phase 2: Elucidating the Mechanism of Cell Death
Application Note: Once a compound demonstrates anti-proliferative activity, the next critical question is how it induces cell death. A therapeutically desirable mechanism is apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these cell death modalities.[12][13] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide is a DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]
Diagram 2: Quadrant analysis for Annexin V/PI flow cytometry.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with the test compound.
Materials:
-
Cells treated with the compound at relevant concentrations (e.g., 1x and 2x the IC50 value).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[16]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate.
-
Treat cells with the vehicle (DMSO) and the test compound at 1x and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both floating (apoptotic) and adherent cells (using trypsin). Combine them and centrifuge at 500 x g for 5 minutes.[12]
-
-
Cell Washing and Staining:
-
Wash the cell pellet twice with ice-cold PBS to remove any residual medium.[12]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up proper compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.[16]
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[16]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[16]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage without PS exposure).
-
Calculate the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.
-
Phase 3: Confirming the Molecular Target and Pathway
Application Note: A significant increase in apoptosis often correlates with disruptions in the cell cycle. An effective anti-cancer agent may cause cells to arrest at a specific checkpoint (G1, S, or G2/M), preventing them from progressing to mitosis and ultimately triggering apoptosis.[17] Analysis of DNA content using propidium iodide staining allows for the quantification of cells in each phase of the cycle.[15][18]
Concurrently, to validate our initial hypothesis, we must directly measure the compound's effect on its putative molecular targets. An in vitro kinase assay using recombinant JAK family enzymes (JAK1, JAK2, JAK3, TYK2) provides definitive evidence of target engagement and allows for the determination of selectivity.[4][19] A compound that potently inhibits a specific JAK isoform with minimal off-target activity is a highly desirable therapeutic candidate.
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Application Notes & Protocols: Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate as a Potent Small Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint
Audience: Researchers, scientists, and drug development professionals in immuno-oncology.
Foreword: The advent of immune checkpoint inhibitors has fundamentally transformed the landscape of cancer therapy.[1][2] Monoclonal antibodies targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) axis have achieved remarkable clinical success, yet challenges related to tumor penetration, potential for immune-related adverse events, and cost of production persist.[3][4] This has spurred the development of small molecule inhibitors, which offer potential advantages such as oral bioavailability, improved tissue penetration, and shorter half-lives, potentially mitigating long-term side effects.[5][]
This document provides a detailed technical guide on the characterization of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, a representative of the pyrazolopyridine scaffold, which has been identified as a promising core structure for potent PD-1/PD-L1 interaction inhibitors.[7] The following protocols are designed to provide a robust framework for evaluating its efficacy from initial biochemical screening to functional validation in complex cellular and in vivo models.
Scientific Foundation: The PD-1/PD-L1 Axis and Small Molecule Inhibition
The PD-1 receptor (CD279), expressed on activated T-cells, B-cells, and natural killer cells, is a critical negative regulator of the immune response.[8][9][10] When it binds to its ligand, PD-L1 (CD274 or B7-H1), which is frequently overexpressed on the surface of tumor cells, it triggers an inhibitory signal that suppresses T-cell activation, proliferation, and cytokine production.[1][3] This mechanism allows cancer cells to evade immune surveillance and destruction.[1]
The therapeutic strategy is to physically block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.[1][11] Small molecules, such as those derived from the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, achieve this by binding directly to a hydrophobic pocket on the PD-L1 protein. This binding induces a conformational change and promotes the formation of a PD-L1 homodimer, which sterically hinders its interaction with the PD-1 receptor.[][7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the intervention point for this compound.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Protocol I: Biochemical Inhibition Assay (HTRF)
Objective: To quantify the direct inhibitory effect of this compound on the PD-1/PD-L1 protein-protein interaction in a cell-free system and determine its half-maximal inhibitory concentration (IC₅₀).
Rationale: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive, robust, and high-throughput method for studying protein-protein interactions.[2] It relies on fluorescence resonance energy transfer (FRET) between a donor (Terbium cryptate) and an acceptor (like d2) conjugated to the interacting proteins. Disruption of the interaction by an inhibitor leads to a decrease in the FRET signal, which is quantifiable.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA and 5% DMSO), typically starting from 100 µM down to the pM range (11-point, 1:3 dilution series).
-
Prepare recombinant human PD-1 protein tagged with a donor fluorophore (e.g., Terbium, Tb) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2) in assay buffer. The final concentrations should be optimized as per the manufacturer's guidelines (e.g., 2-5 nM).
-
-
Assay Procedure (384-well Plate Format):
-
Add 2 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a low-volume, white 384-well plate.
-
Add 4 µL of the tagged PD-L1 protein solution to all wells.
-
Add 4 µL of the tagged PD-1 protein solution to all wells to initiate the binding reaction.
-
Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio is calculated as (Acceptor Signal / Donor Signal) * 10,000.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-protein (100% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Expected Data & Interpretation
| Compound | Assay Type | Target | IC₅₀ (nM) |
| This compound | HTRF | PD-1/PD-L1 | 9.6[7] |
| Reference Inhibitor (e.g., BMS-8) | HTRF | PD-1/PD-L1 | 7200[13] |
| Note: Data for the lead compound is based on a closely related derivative (D38) from the same chemical series.[7] |
Protocol II: Cell-Based Functional Reporter Assay
Objective: To confirm that the compound can block the PD-1/PD-L1 interaction at the cellular level and restore T-cell receptor (TCR) signaling, and to determine its half-maximal effective concentration (EC₅₀).
Rationale: This assay provides a more biologically relevant context than a biochemical assay by using engineered cells to mimic the immune synapse.[11][14] It validates that the compound is cell-permeable (if required by the binding site) and active in a complex cellular environment. The use of a luciferase reporter under the control of the NFAT (Nuclear Factor of Activated T-cells) response element provides a highly sensitive and quantitative readout of TCR signaling activation.[9][15][16]
Cell Systems:
-
PD-1 Effector Cells: Jurkat T-cells engineered to stably express human PD-1 and a luciferase reporter gene driven by an NFAT response element.[9][15]
-
PD-L1 Target Cells: Chinese Hamster Ovary (CHO-K1) cells or Raji B-cells engineered to express human PD-L1 and a cell-surface TCR activator.[7][9]
Step-by-Step Methodology:
-
Cell Culture & Plating:
-
Culture both cell lines according to standard protocols.
-
On the day of the assay, harvest the PD-L1 Target Cells, wash, and resuspend in assay medium. Plate 20,000 cells/well in a 96-well solid white plate.
-
Prepare a serial dilution of this compound as described in Protocol I.
-
-
Co-culture and Treatment:
-
Add the diluted compound or vehicle control to the wells containing the PD-L1 Target Cells.
-
Harvest the PD-1 Effector Cells, wash, and resuspend in assay medium. Add 20,000 effector cells to each well. The final volume should be 100-200 µL.
-
As a positive control for maximal signal restoration, include wells treated with a known anti-PD-1 or anti-PD-L1 blocking antibody (e.g., Nivolumab).[14][17]
-
-
Incubation:
-
Co-culture the cells for 6 hours at 37°C in a 5% CO₂ incubator. This duration is typically sufficient for TCR activation and subsequent luciferase expression.[14]
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal (Relative Luminescence Units, RLU) to the vehicle control.
-
Plot the fold-activation or normalized RLU against the log of the compound concentration and fit to a 4PL curve to determine the EC₅₀.
-
Assay Workflow Diagram
Caption: Workflow for the cell-based PD-1/PD-L1 reporter assay.
Protocol III: In Vivo Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in an immunocompetent mouse model.
Rationale: Syngeneic tumor models, which involve implanting mouse tumor cells into mice with the same genetic background, are the gold standard for preclinical evaluation of immuno-oncology agents.[18] These models possess a fully intact and functional immune system, allowing for the assessment of a drug's ability to modulate the host anti-tumor immune response in a physiological context.[18] The selection of a tumor model known to be responsive to checkpoint blockade (e.g., MC38, CT26) is critical for a valid test of the inhibitor's mechanism.[18][19]
Step-by-Step Methodology:
-
Model Selection and Tumor Implantation:
-
Select an appropriate mouse strain and corresponding tumor cell line (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).
-
Subcutaneously inject 0.5-1.0 x 10⁶ tumor cells in 100 µL of PBS into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=10 mice per group).[18]
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily (QD).
-
Group 2 (Test Compound): Administer this compound at one or more dose levels (e.g., 25, 50 mg/kg) orally, QD.
-
Group 3 (Positive Control): Administer an anti-mouse PD-1 or PD-L1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection, twice a week.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.[18]
-
Survival: The primary endpoint may be tumor growth delay or overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
-
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group):
In Vivo Study Design Diagram
Caption: Timeline for a typical in vivo syngeneic tumor model study.
Concluding Remarks
The protocols outlined in this guide provide a comprehensive, multi-tiered approach to characterize this compound as a PD-1/PD-L1 inhibitor. Successful outcomes—demonstrating potent biochemical inhibition, robust cellular activity, and significant in vivo anti-tumor efficacy—would strongly support its advancement as a promising candidate for clinical development in cancer immunotherapy. Each step is designed to build upon the last, providing a self-validating system that rigorously tests the compound's proposed mechanism of action and therapeutic potential.
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- Promega Corporation. (2015). Accelerate PD-1/PD-L1 Antibody Development with a Functional Blockade Bioassay.
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- College of American Pathologists. (n.d.). CAP Publishes New Guideline on PD-L1 Testing of Patients with Lung Cancer.
- Naidu, J., et al. (2022). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Oncology, 12, 888231.
- Nguyen, T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2419-2426.
- BOC Sciences. (2023). Progress of Small Molecule Drugs Targeting PD-1/PD-L1.
- Wu, Q., et al. (2021). A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy. Cancer Research, 81(10), 2777-2790.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Garon, E. B. (2017). PD-L1 Testing in Guiding Patient Selection for PD-1/PD-L1 Inhibitor Therapy in Lung Cancer. Journal of Thoracic Oncology, 12(11), S1717-S1726.
- ResearchGate. (n.d.). Small molecule inhibitors of PD-1/PD-L1 based on the BMS pharmacophoric model.
- Le Biannic, R., et al. (2022). Pyrazolones as inhibitors of immune checkpoint blocking the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 236, 114343.
- Ibeas, S., et al. (2022).
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- MedChemExpress. (n.d.). PD-1/PD-L1 interaction.
- Sas, A., et al. (2020). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. International Journal of Molecular Sciences, 21(23), 9246.
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- 11. m.youtube.com [m.youtube.com]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 19. aacrjournals.org [aacrjournals.org]
The Pyrazolo[4,3-b]pyridine Scaffold: A Novel Pharmacophore for Potent and Selective TRK Kinase Inhibition
Introduction: The Critical Role of TRK Kinases in Oncology and the Emergence of Targeted Inhibitors
The Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal regulators of neuronal development, survival, and function.[1] However, the aberrant activation of these kinases, primarily through chromosomal rearrangements leading to NTRK gene fusions, has been identified as a key oncogenic driver in a wide array of adult and pediatric cancers.[2][3] These fusion events result in the constitutive, ligand-independent activation of the TRK kinase domain, which in turn triggers a cascade of downstream signaling pathways, including the Ras/Erk, PI3K/Akt, and PLC-γ pathways, promoting cellular proliferation, survival, and metastasis.[4][5]
The discovery of the central role of NTRK fusions in tumorigenesis has ushered in a new era of precision oncology, with the development of highly specific TRK inhibitors offering profound and durable clinical responses in patients with TRK fusion-positive cancers, irrespective of tumor histology.[2] This success has spurred the search for novel chemical scaffolds that can effectively and selectively inhibit TRK kinases. Among the promising new classes of inhibitors are those based on the pyrazolo[4,3-b]pyridine core. This heterocyclic system offers a versatile framework for the design of potent and selective ATP-competitive inhibitors of the TRK kinase domain.
This comprehensive technical guide provides an in-depth exploration of the use of pyrazolo[4,3-b]pyridine derivatives as TRK inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel cancer therapeutics. We will delve into the mechanism of action, provide detailed protocols for biochemical and cellular characterization, and discuss strategies for in vivo efficacy evaluation.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[4,3-b]pyridine scaffold is a bicyclic heteroaromatic system that has gained significant attention in medicinal chemistry as a "privileged structure" for the development of kinase inhibitors.[6] Its rigid framework and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases. In the context of TRK inhibition, the pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region.[4] The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]
While much of the published research has focused on the isomeric pyrazolo[3,4-b]pyridine core, the principles of inhibitor design and evaluation are directly translatable to the pyrazolo[4,3-b]pyridine scaffold.[4][8] The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various synthetic routes, often starting from substituted pyridines.[7]
Mechanism of Action: Targeting the ATP-Binding Site of TRK Kinases
Pyrazolo[4,3-b]pyridine-based inhibitors are designed as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the active conformation of the TRK kinase domain. The core scaffold is designed to mimic the adenine moiety of ATP, establishing key interactions with the hinge region of the kinase. Substituents on the pyrazolo[4,3-b]pyridine core are then optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
TRK Signaling and Inhibition Pathway
Biochemical Characterization of Pyrazolo[4,3-b]pyridine TRK Inhibitors
The initial evaluation of novel TRK inhibitors involves determining their in vitro potency against the purified kinase domains of TRKA, TRKB, and TRKC. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 1: In Vitro TRK Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
TRK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
Test compound (pyrazolo[4,3-b]pyridine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in TRK Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of the appropriate TRK kinase diluted in TRK Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the poly(Glu,Tyr) substrate and ATP in TRK Kinase Buffer. The final ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [11] |
| Entrectinib | 1 | 3 | 5 | [4] |
| Compound C03 (Pyrazolo[3,4-b]pyridine) | 56 | - | - | [4] |
| Compound C10 (Pyrazolo[3,4-b]pyridine) | 26 | - | - | [4] |
Note: Data for pyrazolo[4,3-b]pyridine derivatives is emerging. The table includes representative data for other TRK inhibitors and related pyrazolopyridine scaffolds for comparative purposes.
Cellular Characterization of Pyrazolo[4,3-b]pyridine TRK Inhibitors
Following biochemical characterization, it is crucial to assess the activity of the inhibitors in a cellular context. This confirms cell permeability and target engagement, and provides a more physiologically relevant measure of potency. Key cellular assays include measuring the inhibition of TRK autophosphorylation and assessing the anti-proliferative effects in TRK fusion-positive cancer cell lines.
Protocol 2: Cellular TRK Phosphorylation Assay (Western Blot)
This protocol describes the detection of the phosphorylation status of TRK receptors in cells treated with a pyrazolo[4,3-b]pyridine inhibitor.[1]
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM-12, which harbors a TPM3-NTRK1 fusion)[5]
-
Cell culture medium and supplements
-
Test compound (pyrazolo[4,3-b]pyridine derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TRKA (Tyr674/675), anti-total-TRKA
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed the TRK fusion-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TRK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-TRK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-TRK and total-TRK. Normalize the phospho-TRK signal to the total-TRK signal to determine the extent of inhibition at each compound concentration.
Western Blot Workflow for pTRK Detection
Protocol 3: Cell Viability Assay
This protocol assesses the anti-proliferative effect of the inhibitors on TRK fusion-positive cancer cells.
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM-12)
-
Cell culture medium and supplements
-
Test compound (pyrazolo[4,3-b]pyridine derivative)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Signal Detection: Add the cell viability reagent to each well and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Efficacy Evaluation
Promising compounds from in vitro and cellular assays should be advanced to in vivo models to assess their anti-tumor efficacy and pharmacokinetic properties. Xenograft models using TRK fusion-positive cancer cell lines are a standard approach.[12]
Protocol 4: In Vivo Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
TRK fusion-positive cancer cell line (e.g., KM-12)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of TRK fusion-positive cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor samples can be used for pharmacodynamic studies (e.g., Western blot for pTRK) to confirm target engagement in vivo.
-
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold represents a promising and versatile platform for the development of novel TRK inhibitors. The detailed protocols provided in this guide offer a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies. The continued exploration of the structure-activity relationships of pyrazolo[4,3-b]pyridine derivatives will undoubtedly lead to the discovery of next-generation TRK inhibitors with improved potency, selectivity, and resistance profiles, ultimately benefiting patients with TRK fusion-positive cancers.
References
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. URL
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors. BenchChem. URL
- Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF.
- Detecting Trk Receptor Phosphorylation: A Western Blot Applic
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- An In-Depth Technical Guide to Trk-IN-17: Structure, Properties, and Biological Activity. BenchChem. URL
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. | Semantic Scholar. URL
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- TRKB Kinase Assay.
- (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
- TRKA Kinase Assay.
- Assays for tyrosine phosphorylation in human cells.
- Step-by-step flowchart showing the 7TM phosphorylation assay protocol a...
- Phosphorylation Assay Procedure. Sigma-Aldrich. URL
- Tyrosine Kinase Assay Kit (CS0730). Sigma-Aldrich. URL
- Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. ScienceDirect. URL
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
- Kinase assays | BMG LABTECH. URL
- Diagnosis and Management of TRK Fusion Cancer.
- TRK Fusion Cancer: Patient Characteristics and Survival Analysis in the Real-World Setting. eScholarship. URL
- Patient-derived xenograft models: an emerging platform for translational cancer research. RCSI Repository. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. mdpi.com [mdpi.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate solubility and stability issues
Welcome to the technical support guide for Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1033772-23-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound. Given the limited published experimental data for this specific molecule, this guide synthesizes information from structurally related pyrazolopyridine derivatives, fundamental chemical principles, and vendor-supplied data to provide practical, field-proven advice.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored under specific temperature conditions. For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For long-term storage (1-2 years), the compound should be kept at -20°C.[1] It is also advisable to store the compound in a tightly sealed container, protected from light and moisture, to prevent potential degradation.
Q2: What is the general solubility profile of this compound?
Q3: What are the primary stability concerns for this molecule?
The main potential stability issues are hydrolysis of the methyl ester group and, to a lesser extent, photodecomposition. The pyrazolopyridine core itself is a relatively stable aromatic system.[4][5]
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. This process can be accelerated by the presence of water and elevated temperatures.
-
Photostability: While specific photostability studies are unavailable for this compound, many heterocyclic aromatic compounds can be sensitive to light.[6] It is best practice to handle the compound and its solutions in a manner that minimizes exposure to direct light.
Q4: What are the known hazards and necessary safety precautions?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
Troubleshooting Guide: Solubility and Stability Issues
This section provides a structured approach to solving common experimental problems.
Problem 1: Difficulty Dissolving the Compound
You are having trouble preparing a stock solution or a solution for your assay, as the solid material is not dissolving.
Caption: Decision tree for troubleshooting solubility issues.
-
Initial Solvent Selection:
-
Recommendation: Start with a high-purity, anhydrous polar aprotic solvent like DMSO or DMF. These are generally effective for dissolving a wide range of heterocyclic compounds.
-
Rationale: The polar nature of these solvents can effectively solvate the polar pyrazolopyridine core, while their aprotic nature minimizes the risk of ester hydrolysis during dissolution.
-
-
Applying Energy to Aid Dissolution:
-
Vortexing: Vigorously vortex the sample for 1-2 minutes.
-
Sonication: Place the sample in a sonicator bath for 5-10 minutes. This can help break up solid aggregates.
-
Gentle Heating: Warm the solution to 37-50°C. Do not exceed 50°C to minimize the risk of degradation.
-
Causality: Applying energy increases the kinetic energy of both the solvent and solute molecules, overcoming the intermolecular forces in the crystal lattice and facilitating dissolution.
-
-
Re-evaluating Concentration:
-
If the compound still does not dissolve, your target concentration may be above its solubility limit in that solvent. Try preparing a more dilute solution. If a higher concentration is required, you may need to consider a different solvent system, though this can have implications for your downstream experiment.
-
Problem 2: Suspected Compound Degradation
You observe a loss of activity in your assay over time, or you notice changes in the appearance of your stock solution (e.g., color change, precipitation).
The most probable non-metabolic degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially in the presence of trace amounts of acid, base, or water.
Caption: Primary degradation pathway via ester hydrolysis.
-
Solvent Purity and Storage:
-
Protocol: Always use anhydrous, high-purity grade solvents (e.g., HPLC or spectrophotometric grade) to prepare stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Trustworthiness: This protocol ensures that the conditions for hydrolysis are minimized from the outset, validating the integrity of your stock solutions over time.
-
-
pH Control in Aqueous Buffers:
-
Protocol: If the compound must be diluted into an aqueous buffer for an assay, prepare the final dilution immediately before use. Ensure the buffer pH is neutral (pH 6.5-7.5) and free of strong acids or bases. Avoid prolonged incubation in aqueous solutions.
-
Expertise: Ester hydrolysis rates are significantly accelerated at pH extremes. Maintaining a neutral pH is critical for preserving the compound's integrity in aqueous media.
-
-
Analytical Verification of Stability:
-
Protocol: To confirm stability in your specific experimental conditions, you can perform a simple time-course study. Analyze your compound in its experimental buffer at t=0 and after several hours by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Methodology:
-
Prepare the compound in your final assay buffer.
-
Immediately inject a t=0 sample onto an appropriate C18 reverse-phase HPLC column.
-
Incubate the remaining solution under your assay conditions (e.g., 37°C).
-
Inject samples at subsequent time points (e.g., 1h, 4h, 24h).
-
Analysis: Look for a decrease in the area of the parent compound's peak and the appearance of a new, more polar peak corresponding to the carboxylic acid metabolite. The identity of the new peak can be confirmed by LC-MS, as it will have a mass 14 Da lower than the parent compound (loss of CH₂).
-
-
Summary Data & Properties
| Property | Value | Source |
| CAS Number | 1033772-23-4 | PubChem[7] |
| Molecular Formula | C₈H₇N₃O₂ | Sigma-Aldrich |
| Molecular Weight | 177.16 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Short-Term Storage | -4°C (1-2 weeks) | BIOFOUNT[1] |
| Long-Term Storage | -20°C (1-2 years) | BIOFOUNT[1] |
References
- Pyrazolopyridine derivatives with photophysical properties. ResearchGate.
- This compound. BIOFOUNT.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ProQuest.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
- Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity. ResearchGate.
- Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- This compound. PubChem.
- Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
Sources
- 1. 1033772-23-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]
- 3. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - ProQuest [proquest.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound | C8H7N3O2 | CID 59763244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 1h-pyrazolo[4,3-b]pyridine-6-carboxylate - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest in drug discovery, serving as core structures for various kinase inhibitors and other therapeutic agents.[1][2]
This document moves beyond a simple recitation of steps. It is structured to provide a deep understanding of the reaction's critical parameters, offering logical, cause-and-effect-based solutions to common experimental challenges. Our goal is to empower you to not only successfully synthesize the target molecule but also to rationally optimize the process for yield, purity, and scalability.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several strategies, primarily by constructing the pyridine ring onto a pre-formed pyrazole or, more commonly, by annulating the pyrazole ring onto a functionalized pyridine precursor.[3][4] An efficient and well-documented approach begins with a substituted 2-chloropyridine, proceeding through a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann cyclization.[1][5]
This pathway is advantageous due to the availability of starting materials and the operational simplicity of combining key steps.[1][5] The general workflow is outlined below.
Caption: General workflow for pyrazolo[4,3-b]pyridine synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causative explanation and a systematic path to resolution.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low (<30%), or I'm recovering only starting material. What are the primary factors to investigate?
A: Low yield is a multifaceted problem that requires a systematic approach to diagnose. The root cause typically lies in one of five areas: reagent quality, reaction conditions, catalyst efficacy, moisture control, or work-up losses.
-
Reagent Purity & Stoichiometry:
-
Causality: The SNAr and cyclization steps are sensitive to impurities. The purity of the starting 2-chloropyridine derivative and the β-ketoester (e.g., methyl acetoacetate) is critical.[6] Hydrazine derivatives, used to form the diazonium salt, can degrade over time.
-
Troubleshooting Steps:
-
Verify the purity of all starting materials by NMR or LC-MS. Purify if necessary (e.g., recrystallization or distillation).
-
Ensure precise stoichiometry. An excess of the nucleophile (the enolate of methyl acetoacetate) is often used in the SNAr step to drive the reaction to completion.
-
Use freshly prepared or properly stored arenediazonium salts. These can be unstable. Using more stable arenediazonium tosylates is a recommended alternative to chlorides.[1]
-
-
-
Reaction Temperature & Time:
-
Causality: Suboptimal temperature can lead to an incomplete reaction (if too low) or product/reagent degradation (if too high).[6] The SNAr step often requires heating (e.g., 60 °C) to proceed at a reasonable rate, while the subsequent cyclization may have a different optimum temperature.[1]
-
Troubleshooting Steps:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC). This is the most critical action. Track the consumption of the limiting reagent. A common visualization technique is UV light (254 nm), where the aromatic rings will appear as dark spots.[6]
-
If the reaction stalls, consider incrementally increasing the temperature by 10-15 °C.
-
If degradation is observed (multiple new spots on TLC), reduce the temperature or reaction time.
-
-
-
Base & Solvent Selection:
-
Causality: In the SNAr step, the base (e.g., K₂CO₃) is crucial for generating the nucleophilic enolate from methyl acetoacetate. An insufficiently strong or poorly soluble base will result in a slow or incomplete reaction. The solvent affects reagent solubility and reaction kinetics.[6]
-
Troubleshooting Steps:
-
Ensure the base is anhydrous and finely powdered to maximize surface area.
-
Consider screening alternative bases. While K₂CO₃ is common, stronger bases like DBU might be effective, though they can also promote side reactions.[1]
-
A solvent screen is highly recommended. DMF is a common choice for SNAr reactions due to its polar aprotic nature, which accelerates the reaction.[1] However, for the cyclization step, a protic solvent like ethanol may be more suitable.[7]
-
-
Issue 2: Formation of Significant Impurities or Side Products
Q: My TLC shows multiple spots close to my product, and the final NMR spectrum is complex and impure. What are the likely side reactions?
A: Impurity formation often points to incomplete reactions, competing reaction pathways, or product degradation.
-
Incomplete Cyclization:
-
Causality: The hydrazone intermediate formed after the Japp-Klingemann reaction may fail to cyclize completely, especially if the reaction conditions (temperature, pH) are not optimal for the final annulation step.
-
Troubleshooting Steps:
-
After the main reaction time, try extending the heating period or adding a catalytic amount of acid (like acetic acid) to promote the final dehydrative cyclization.[6]
-
Use LC-MS to identify the mass of the major impurity. If it corresponds to the hydrazone intermediate (mass of product + 18 amu for H₂O), this confirms incomplete cyclization.
-
-
-
Regioisomer Formation:
-
Causality: While less common for the target molecule's specific pathway, related syntheses of pyrazoles from unsymmetrical 1,3-dicarbonyls are notorious for producing regioisomers.[8] If a modified route is used, this could be a factor.
-
Troubleshooting Steps:
-
Carefully analyze the ¹H and ¹³C NMR data. The presence of two distinct sets of signals for the pyrazolopyridine core is a strong indicator of regioisomers.
-
Adjusting the solvent and reaction temperature can influence the regiochemical outcome.[8] Generally, polar protic solvents may favor one isomer over another.
-
-
-
Structural Rearrangements:
-
Causality: In a related synthesis, an unusual C-N migration of an acetyl group was observed.[1][5] This highlights that under certain conditions, unexpected rearrangements can occur.
-
Troubleshooting Steps:
-
This is a challenging issue to resolve. The primary solution is to modify reaction conditions (temperature, base, solvent) to disfavor the rearrangement pathway.
-
Full structural elucidation of the byproduct by 2D NMR and HRMS is necessary to understand the side reaction and rationally devise a solution.
-
-
Caption: Divergent pathways from the hydrazone intermediate.
Issue 3: Difficulty in Product Isolation and Purification
Q: The aqueous work-up is messy, and I'm struggling with purification by column chromatography. What can I do?
A: Purification challenges for N-heterocycles are common due to their polarity and potential to chelate to the silica gel.[6]
-
Work-up Procedure:
-
Causality: If using a high-boiling polar solvent like DMF, it must be thoroughly removed before chromatography, as it will interfere with the separation. Inorganic salts from the base (e.g., K₂CO₃) must also be completely removed.
-
Troubleshooting Steps:
-
After the reaction, pour the mixture into a large volume of cold water and acidify to pH ~3 with dilute HCl.[1] This will protonate the product and may help precipitate it while keeping basic impurities dissolved.
-
Extract the product with a suitable organic solvent like ethyl acetate or chloroform.
-
Wash the combined organic layers thoroughly with water and then with brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄ before concentrating.
-
-
-
Column Chromatography:
-
Causality: The polarity of the pyrazolopyridine core can cause significant streaking on silica gel. The choice of eluent is critical.
-
Troubleshooting Steps:
-
Systematic Eluent Selection: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase polarity by adding ethyl acetate. A gradient elution is almost always necessary.[6]
-
Tailing Reduction: If the product spot streaks on the TLC plate, add a small amount (0.5-1%) of triethylamine or ammonia solution to the eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks.
-
Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or reverse-phase chromatography for particularly challenging separations.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How critical is moisture control in this synthesis?
-
A: It is highly critical, particularly for the SNAr step. Water can hydrolyze the ester and interfere with the base-mediated enolate formation. It is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Q: What are the best practices for monitoring the reaction via TLC?
-
A: Co-spotting is key. On your TLC plate, apply a spot for your starting material, a spot for the reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on top of each other. This allows you to definitively track the consumption of the starting material. Use a UV lamp (254 nm) for visualization.[6]
-
-
Q: Are there specific safety precautions for the reagents used?
-
A: Yes. Hydrazine derivatives are often toxic and potential carcinogens. DMF is a reproductive toxin. Arenediazonium salts can be explosive when isolated and dry.[1] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Section 4: Optimized Experimental Protocol
The following protocol is a robust starting point, adapted from established literature procedures for the synthesis of related pyrazolo[4,3-b]pyridines.[1][5]
Step 1: Synthesis of the Pyridinyl Keto Ester Intermediate (SNAr)
-
To a solution of the appropriate 2-chloro-3-nitropyridine derivative (1.0 eq) and methyl acetoacetate (1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60 °C and stir under an inert atmosphere for 2-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting chloropyridine is consumed.
-
Cool the mixture to room temperature, pour it into 150 mL of ice-cold water, and acidify with concentrated HCl to pH 3.
-
Extract the product with chloroform or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (SiO₂/CHCl₃) to yield the pyridinyl keto ester.
Step 2: Synthesis of this compound (Cyclization)
-
Prepare the required arenediazonium tosylate from the corresponding aniline.[1]
-
Dissolve the pyridinyl keto ester (1.0 eq) from Step 1 in a suitable solvent (e.g., pyridine or ethanol).
-
Add the arenediazonium tosylate (1.1 eq) and stir at room temperature. The reaction often proceeds through an azo-compound intermediate.
-
In a one-pot manner, add a base (e.g., DBU or continued heating) to facilitate the deacylation and subsequent pyrazole ring annulation.
-
Monitor the formation of the final product by TLC.
-
Perform an aqueous work-up as described in the troubleshooting section.
-
Purify the final product by column chromatography or recrystallization.
Section 5: Data & Optimization Summary
Effective optimization requires tracking the impact of variable changes. Use a table similar to the one below to log your experiments.
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by NMR/LCMS) | Notes |
| 1 | K₂CO₃ (2.0) | DMF | 60 | 4 | 45% | 85% | Baseline experiment |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 4 | 35% | 70% | Degradation observed |
| 3 | DBU (1.5) | DMF | 60 | 2 | 65% | 90% | Faster reaction |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 60 | 8 | 20% | 80% | Incomplete reaction |
Section 6: Visualizing the Troubleshooting Workflow
When encountering issues, a logical workflow can save significant time and resources.
Caption: A logical workflow for synthesis optimization.
References
- Stepaniuk, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
- Stepaniuk, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Kovalskyi, A., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Synlett. [Link]
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- Brahmbhatt, H., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Gouda, M. A., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin. [Link]
- Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
- Brahmbhatt, H., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein-Institut. [Link]
- Csupor, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
- Sroor, F. M., et al. (2022). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH.
- Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
- Wu, Y., et al. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Nguyen, T. T., et al. (2023). Supporting Information for: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds... Royal Society of Chemistry. [Link]
- Al-Sanea, M. M., et al. (2022).
- Asghar, M. N., et al. (2017).
- Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Al-Sanea, M. M., et al. (2022).
- Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c... RSC Publishing. [Link]
- Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles.
- Christodoulou, M. S., et al. (2015).
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1033772-23-4). We will address common challenges, offer detailed troubleshooting protocols, and explain the scientific principles behind our recommended strategies.
Introduction
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug discovery.[1][2] However, the presence of multiple nitrogen atoms lends the molecule basic properties, which can introduce specific challenges during purification, particularly when using standard silica gel chromatography. This guide provides a systematic approach to achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for my crude this compound? The optimal strategy depends on the physical state and estimated purity of your crude material.
-
For crude solids with >85% purity: Recrystallization is often the most efficient method to obtain highly pure material.
-
For oils, or solids with significant impurities: Flash column chromatography is the recommended starting point to separate the target compound from reagents, starting materials, and by-products.[3]
Q2: How do I select an appropriate solvent system for column chromatography? Solvent selection should always be guided by prior analysis using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[4]
-
Starting Point Systems: Begin with gradients of ethyl acetate in hexanes or heptane. For more polar impurities, a system of methanol in dichloromethane (DCM) is effective.[4]
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in several solvent systems of varying polarity to find the one that gives the best separation.
Q3: My compound is streaking badly on the silica TLC plate. What does this mean and how do I fix it? Streaking is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel. The nitrogen atoms in the pyrazolopyridine core are likely the cause. To resolve this, you must deactivate the silica gel by adding a basic modifier to your eluent. A common and effective solution is to add 0.1-1% triethylamine (Et₃N) to your mobile phase.[4][5]
Q4: How do I choose a suitable solvent for recrystallization? The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of a small amount of your crude material in various common solvents like ethanol, isopropanol, ethyl acetate, and acetone.[6]
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy. Gently heat to redissolve, and then allow to cool slowly.[4][5][6] Common pairs include ethanol/water and ethyl acetate/hexane.
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide
Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation / Overlapping peaks | 1. Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the compound and impurities.[3] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[3] | 1. Optimize with TLC: Systematically test solvent systems using TLC. Adjust the solvent ratio to achieve a clear separation and an Rf of 0.2-0.4 for the target compound. 2. Reduce Sample Load: Ensure the crude material is 1-2% of the mass of the stationary phase for difficult separations (up to 5% for easier ones).[3] |
| Compound streaks or does not elute | 1. Strong Silica Interaction: The basic nitrogen atoms are binding to acidic silanol groups on the silica.[4] 2. Eluent Polarity Too Low: The mobile phase is not polar enough to move the compound down the column. | 1. Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent to neutralize the silica surface.[4][5] 2. Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Increase Eluent Polarity: Drastically increase the polarity of the mobile phase (e.g., switch from Hex/EtOAc to DCM/MeOH). |
| Compound elutes too quickly (High Rf) | Eluent Polarity Too High: The mobile phase is too polar, causing all components to move with the solvent front. | Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).[3] |
Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" | 1. Solution is too Supersaturated: The solubility limit was exceeded too quickly upon cooling. 2. Cooling Rate is too Fast: Rapid cooling prevents the formation of an ordered crystal lattice.[3] | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (1-5%) of additional hot solvent. 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can help. 3. Induce Crystallization: Scratch the inside of the flask at the meniscus with a glass rod or add a seed crystal of pure product to provide a nucleation site.[3] |
| Low or no crystal formation | 1. Too Much Solvent Used: The solution is not saturated enough for crystals to form upon cooling.[4] 2. Compound is Highly Soluble: The compound remains soluble even in the cold solvent. | 1. Concentrate the Solution: Remove some of the solvent by gentle heating or under reduced pressure and attempt to cool again. 2. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and titrate with a "poor" anti-solvent until cloudy, then clarify with heat and cool slowly.[4][6] |
| Product is still impure or colored | 1. Insoluble Impurities Present: Solid impurities were not removed before crystallization. 2. Colored Impurities Co-crystallized: Impurities were trapped within the crystal lattice. | 1. Perform Hot Filtration: After dissolving the crude solid in the hot solvent, perform a gravity filtration while hot to remove any insoluble material before cooling. 2. Use Activated Charcoal: If the hot solution is colored, add a very small amount of activated charcoal, boil for a few minutes, perform a hot filtration to remove the charcoal, and then cool.[4] A second recrystallization may be necessary. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound.
-
TLC Analysis: Determine the optimal solvent system (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Column Packing:
-
Select an appropriately sized column.
-
Create a slurry of silica gel in the least polar mobile phase (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Drain the excess solvent until it is level with the top of the silica bed.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your compound) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the powder to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add the initial, low-polarity eluent to the column.
-
Begin elution, collecting fractions.
-
Gradually increase the polarity of the eluent according to your TLC analysis.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Caption: Workflow for Flash Column Chromatography Purification.
Protocol 2: Recrystallization (Mixed-Solvent)
This protocol is effective when the compound is too soluble in common single solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a "good" solvent (e.g., ethanol) and heat gently until the solid is completely dissolved.[6]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[5]
-
Clarification: Add 1-2 drops of the "good" solvent to the hot mixture, just enough to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can later place the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold anti-solvent (or a cold mixture of the two solvents) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, preferably under vacuum, to remove all solvent residues.
References
- SIELC Technologies. (n.d.). Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column.
- Karádi-Kovács, S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- University of Colorado Boulder, Department of Chemistry. (2015). Column Chromatography Procedures.
- Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- El-Shehry, M. F., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(11), 18449-18461.
- BIOFOUNT. (n.d.). This compound.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry : JMS, 38(5), 539–548.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
- PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate.
- MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- El-Sayed, N. N. E., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 606.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- Cifuentes, C., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Ghorab, M. M., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(8), 652–660.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest in medicinal chemistry, forming the core of inhibitors for targets like c-Met (Glumetinib), CDK8, and TANK-binding kinase 1 (TBK1).[1][2]
However, their synthesis is not without challenges. Common hurdles include controlling regioselectivity, preventing unwanted side reactions at the pyrazole nitrogens, and managing unexpected molecular rearrangements. This guide provides in-depth, question-and-answer-based troubleshooting protocols and FAQs to address the specific issues you may encounter in the lab.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems with detailed explanations of the underlying chemistry and step-by-step protocols for resolution.
Issue 1: Poor Regioselectivity and Formation of Isomeric Products
Q: My reaction is producing a mixture of regioisomers (e.g., pyrazolo[4,3-b] and pyrazolo[3,4-b]pyridines). How can I improve the selectivity to obtain my desired product?
A: This is one of the most common challenges and typically arises from the cyclization step involving an unsymmetrical precursor.
Causality: When constructing the pyridine ring onto a 5-aminopyrazole using an unsymmetrical 1,3-dicarbonyl compound, two cyclization pathways are possible. The outcome is dictated by the relative electrophilicity of the two carbonyl groups.[3][4] The initial nucleophilic attack from the pyrazole's amino group and the subsequent cyclization can occur at either electrophilic center, leading to a mixture of isomers. If the electrophilicity of the two sites is similar, you can expect a product ratio approaching 50:50.[3]
Troubleshooting Protocol:
-
Assess Your Starting Materials:
-
Strategy A (Preferred): Utilize a Symmetrical Biselectrophile. If your synthetic plan allows, using a symmetrical 1,3-dicarbonyl compound or its equivalent completely eliminates the issue of regioselectivity.[4]
-
Strategy B: Exploit Differential Electrophilicity. If an unsymmetrical precursor is necessary, select one where the two carbonyl groups have significantly different reactivities. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the electron-withdrawing trifluoromethyl (CF₃) group is far more electrophilic. This directs the initial reaction to that site, leading to a single major regioisomer.[3]
-
-
Control Reaction Conditions:
-
In certain synthetic routes, such as the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of solvent and electrophilic additive can moderately control the ratio of pyrazolo[3,4-b] to pyrazolo[4,3-c] isomers.[5] A systematic screening of conditions is recommended.
-
Data Summary: Controlling Regioselectivity
| Precursor Type | Key Feature | Expected Outcome | Citation |
| Symmetrical 1,3-Diketone | Identical electrophilic centers | Single regioisomer | [4] |
| Unsymmetrical 1,3-Diketone (e.g., Benzoylacetone) | Similar electrophilicity | Mixture of regioisomers | [3] |
| Fluorinated 1,3-Diketone (e.g., CF₃COCH₂COCH₃) | Highly polarized C=O bond | High regioselectivity | [3] |
| Pyridine N-oxide Hydrazones | Reaction conditions | Moderate control over isomer ratio | [5] |
Visualization: Competing Cyclization Pathways
Caption: Competing pathways in pyrazolopyridine synthesis.
Issue 2: Unwanted Side Reactions on Pyrazole Nitrogens
Q: I am attempting to functionalize the pyridine or pyrazole ring at a carbon position (e.g., via halogenation or cross-coupling), but I am observing alkylation or acylation at the pyrazole nitrogen (N1 or N2) instead.
A: The nitrogen atoms of the pyrazole ring are nucleophilic and can compete with other sites for reaction with electrophiles. Directing the reaction requires a protection strategy.
Causality: The pyrazole ring contains two nitrogen atoms, both of which possess lone pairs of electrons. In the absence of steric hindrance, these nitrogens are often more nucleophilic than the carbon atoms of the bicyclic system, making them primary targets for alkylating and acylating agents. Selective functionalization at other positions requires these nitrogen atoms to be chemically "masked."
Troubleshooting Protocol:
-
N1-Protection: Protect the pyrazole ring before attempting functionalization at other positions. The choice of protecting group is critical.
-
SEM Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a common and robust choice for protecting the pyrazole nitrogen. It is stable to many reaction conditions, including palladium-catalyzed cross-coupling.[2]
-
Mesyl Group: Mesylation can selectively afford the N1-protected product. However, be aware that this group can be prone to migration under certain conditions.[6]
-
-
Vectorial Functionalization: With the nitrogen protected, you can now perform reactions at other sites.
-
Deprotection:
-
The SEM group is typically removed under acidic conditions, for example, with 4M HCl in 1,4-dioxane.[2]
-
If an unwanted alkyl group has been added, harsh dealkylation methods using reagents like pyridine hydrochloride at high temperatures may be required, though this can affect other functional groups.[7]
-
Visualization: N-Protection Workflow
Caption: A typical protection-functionalization-deprotection workflow.
Issue 3: Observation of an Unexpected Molecular Rearrangement
Q: I've isolated and characterized an unexpected product that appears to have resulted from a structural rearrangement during the reaction. What could be causing this?
A: While less common, specific reaction sequences in pyrazolopyridine synthesis are known to be susceptible to rearrangements. One documented case is a C-to-N migration of an acetyl group.
Causality: In a synthesis of pyrazolo[4,3-b]pyridines using a modified Japp–Klingemann reaction, an unusual rearrangement was observed.[1][8] This C-N migration of an acetyl group occurred almost instantaneously at room temperature after the addition of a suitable nucleophile (pyrrolidine). The proposed mechanism suggests that the nucleophile attacks the electron-deficient N=N double bond of an azo intermediate. This generates a negative charge on the adjacent nitrogen, which then attacks the nearby acetyl carbonyl group, forming a transient four-membered ring that quickly opens to yield the N-acetylated hydrazone product.[8] The driving force is the relief of steric strain and the formation of a more stable hydrazone.
Troubleshooting Protocol:
-
Re-evaluate the Role of Additives: Understand that reagents can have multiple roles. In this case, pyrrolidine acts not just as a base but as a nucleophilic catalyst for the rearrangement.[8] If this side reaction is problematic, consider alternative, non-nucleophilic bases.
-
Temperature Control: While this specific rearrangement occurs at room temperature, many rearrangements are promoted by heat. Running the reaction at a lower temperature may suppress the unwanted pathway.
-
Isolate Intermediates: If you suspect a rearrangement, try to quench the reaction at earlier time points to isolate and characterize any intermediates. This can provide crucial evidence for the reaction pathway and help you devise a strategy to avoid it.
Visualization: Proposed Acetyl Migration Mechanism
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Overview of the Synthetic Approach
The synthesis of this compound can be efficiently achieved through a multi-step process starting from a substituted pyridine derivative. A common and effective strategy involves the annulation of a pyrazole ring onto a pyridine core. The most plausible and widely applicable route commences with a suitably functionalized 2-chloropyridine, which allows for regioselective control of the subsequent cyclization.
This guide will focus on a robust two-step synthetic sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of Methyl 2-chloro-3-nitropyridine-5-carboxylate with hydrazine hydrate to form the corresponding hydrazinyl derivative.
-
Intramolecular Cyclization: Subsequent acid- or base-catalyzed cyclization of the hydrazinyl intermediate to yield the target this compound.
This approach is advantageous due to the commercial availability of related starting materials and the generally high-yielding nature of the individual steps when optimized.
Troubleshooting Guide: Step-by-Step Problem Solving
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine
Question 1: I am observing a low yield or no reaction when treating Methyl 2-chloro-3-nitropyridine-5-carboxylate with hydrazine hydrate. What are the likely causes and how can I improve the outcome?
Answer:
Low or no conversion in the SNAr reaction with hydrazine is a common issue that can typically be traced back to several key factors. Here is a systematic guide to troubleshooting this step:
-
Purity and Activity of Starting Materials:
-
Methyl 2-chloro-3-nitropyridine-5-carboxylate: Ensure the starting material is pure and free from any residual acids from its synthesis, which could neutralize the hydrazine. It is advisable to verify the purity by NMR or LC-MS.
-
Hydrazine Hydrate: Hydrazine is susceptible to oxidation. Use a fresh bottle of hydrazine hydrate or verify the concentration of an older bottle. The presence of water in hydrazine hydrate is expected, but significant degradation will reduce its nucleophilicity.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical for dissolving the starting materials and facilitating the reaction. Ethanol or isopropanol are commonly used and are good starting points. If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO, although these can sometimes complicate work-up.
-
Temperature: While some SNAr reactions with hydrazine proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) and gradually increase the temperature. A good starting point is 50-60 °C, with the potential to increase to reflux if needed.
-
Reaction Time: These reactions can be slow. Ensure you are monitoring the reaction over a sufficient period (e.g., 4-24 hours) using TLC before concluding that it has failed.
-
-
Stoichiometry of Hydrazine:
-
Using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess can sometimes lead to the formation of side products and complicate purification.
-
Part 2: Intramolecular Cyclization to Form the Pyrazolopyridine Ring
Question 2: My SNAr reaction appears successful, but I am struggling with the subsequent cyclization to form the pyrazole ring. What conditions should I explore to promote cyclization and what are the potential pitfalls?
Answer:
The cyclization of the hydrazinyl intermediate is a critical step that can be influenced by several factors. Here’s how to troubleshoot this stage:
-
Catalyst Choice:
-
Acid Catalysis: The cyclization is often promoted by an acid catalyst. Acetic acid is a common choice as it can also serve as the solvent. Other acids like p-toluenesulfonic acid (p-TSA) in a solvent like toluene or ethanol can also be effective.
-
Base Catalysis: In some cases, a base can facilitate the cyclization. A mild base like potassium carbonate in a polar aprotic solvent could be explored.
-
-
Reaction Temperature and Dehydration:
-
This step typically requires heating to facilitate both the cyclization and the subsequent dehydration to form the aromatic pyrazole ring. Refluxing in acetic acid or toluene with a Dean-Stark trap to remove water can be very effective.
-
-
Formation of Regioisomers:
-
While the chosen synthetic route is designed to favor the formation of the 1H-pyrazolo[4,3-b]pyridine isomer, the formation of the 2H-pyrazolo[4,3-b]pyridine isomer is a possibility, although generally less stable[1]. The regioselectivity can sometimes be influenced by the reaction conditions. It is crucial to characterize the final product thoroughly using 2D NMR techniques (like HMBC and NOESY) to confirm the structure.
-
-
Side Reactions:
-
Incomplete cyclization or the formation of dimeric byproducts can occur. Ensure that the reaction goes to completion by monitoring with TLC. If the reaction stalls, a higher temperature or a stronger acid catalyst might be necessary.
-
| Parameter | Recommended Starting Condition | Alternative Conditions to Explore | Rationale |
| Catalyst | Glacial Acetic Acid (as solvent) | p-TSA in Toluene, HCl in Ethanol | To promote intramolecular condensation. |
| Temperature | Reflux (typically 100-120 °C) | Microwave irradiation | To overcome the activation energy for cyclization and dehydration. |
| Water Removal | Dean-Stark trap (if in Toluene) | Not necessary in Acetic Acid | To drive the equilibrium towards the cyclized product. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both the SNAr and the cyclization steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. UV visualization is typically effective for these aromatic compounds.
Q2: I have obtained my final product, but it is impure. What is the best method for purification?
A2: Purification of pyrazolopyridines can often be achieved by the following methods:
-
Recrystallization: If the product is a solid and reasonably pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is an effective way to obtain highly pure material.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is the standard method. A gradient elution with hexanes and ethyl acetate is a good starting point for determining the optimal mobile phase.
Q3: Can I use a different starting material, for example, a 2-aminopyridine derivative?
A3: Yes, alternative synthetic routes exist, such as those starting from aminopyrazoles and building the pyridine ring. However, the route starting from 2-chloro-3-nitropyridines generally offers better control over the final substitution pattern and regiochemistry.
Q4: Are there any safety precautions I should be aware of when working with hydrazine?
A4: Hydrazine is a hazardous substance and should be handled with appropriate safety precautions. It is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
- Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2535–2543. [Link]
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 15(12), 8869–8901. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
- Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
- Al-Ostoot, F. H., Khedr, M. A., & El-Manawaty, M. A. (2019). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ACS Omega, 4(26), 21893–21903. [Link]
- Alkorta, I., & Elguero, J. (1998). A theoretical study of the tautomerism of pyrazolo[3,4-b]pyridine. New Journal of Chemistry, 22(5), 493-496. [Link]
Sources
Technical Support Center: Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Welcome to the dedicated technical support center for Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1033772-23-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt?
For short-term storage (1-2 weeks), the compound can be stored at -4°C.[1] For longer-term storage (1-2 years), it is recommended to store the solid compound at -20°C, sealed in a dry environment.[1] The fused π-excessive pyrazole and π-deficient pyridine rings confer a high degree of stability to the core pyrazolopyridine structure.[2] However, like many nitrogen-containing heterocyclic compounds, it can be sensitive to moisture. Therefore, ensuring the container is tightly sealed is crucial to prevent hydration.
Q2: What are the recommended solvents for creating stock solutions?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of pyrazolopyridine derivatives.[3] For cellular assays, it is critical to keep the final concentration of DMSO low, typically below 0.5% (v/v), as higher concentrations can induce cellular stress.[3]
Q3: How should I store stock solutions of the compound?
Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[4] Store these aliquots at -20°C. Repeated freeze-thaw cycles can lead to compound precipitation and degradation over time.[5] Before use, allow the aliquot to thaw completely and ensure the compound is fully dissolved, gently warming to 37°C if necessary.[4]
Q4: Is this compound sensitive to light?
While the pyrazolopyridine core has photophysical properties, prolonged exposure to UV light may lead to degradation.[2][6] It is a standard best practice to store stock solutions in amber vials or otherwise protected from light, especially if stored for extended periods.[6]
Q5: What are the primary degradation pathways I should be concerned about?
The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid.[7] The pyrazolopyridine core itself is generally stable.[2] Therefore, maintaining a neutral pH in aqueous experimental buffers is advisable to ensure the compound's integrity.
Troubleshooting Guides
Scenario 1: Compound Precipitation in Cell Culture Media
Observation: Immediately upon diluting the DMSO stock solution into aqueous cell culture media, a precipitate or cloudiness is observed.
Root Cause Analysis and Solutions:
This phenomenon, often termed "solvent shock," occurs when the compound's solubility limit is exceeded upon rapid dilution from a high-concentration organic stock into an aqueous medium.[4]
-
Workflow for Resolving Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol for Optimized Dilution:
-
Ensure Stock is Dissolved: Before use, confirm your DMSO stock solution is clear. If any precipitate is visible, gently warm the vial in a 37°C water bath and vortex until the solid is fully redissolved.[4]
-
Pre-warm Media: Bring your cell culture media to the experimental temperature (typically 37°C) before adding the compound. Temperature shifts can decrease solubility.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a small volume of media, mix gently, and then add this intermediate dilution to the final culture volume.[4]
-
Slow Addition with Agitation: Add the stock solution dropwise to the media while gently swirling the flask or plate. This helps in rapid and even dispersion, preventing localized high concentrations.[4]
Scenario 2: Inconsistent Results in High-Throughput Screening (HTS)
Observation: High variability in assay signal or a high number of false positives are observed in an HTS campaign.
Root Cause Analysis and Solutions:
Inconsistent results can stem from compound instability, precipitation at low concentrations, or interference with the assay technology.
-
Decision Tree for HTS Troubleshooting:
Caption: Decision tree for troubleshooting HTS assay variability.
Key Considerations for HTS:
-
Compound Interference: Pyrazolopyridine scaffolds can exhibit fluorescence, which may interfere with fluorescence-based assays.[2] It is crucial to run counter-screens without the biological target to identify compounds that interfere with the assay technology itself.[9]
-
Stability in Assay Buffer: The stability of the methyl ester can be pH-dependent.[7] If your assay buffer is slightly acidic or basic, the compound may degrade over the course of the experiment, leading to variable results. A stability study of the compound in the assay buffer can be performed using HPLC to quantify the compound's integrity over time.
Compound Stability and Chemical Compatibility
The stability of this compound is influenced by temperature, humidity, pH, and light. Below is a summary of recommended storage conditions and a table of compatible and incompatible materials based on the chemical properties of the pyrazolopyridine core and the methyl ester functional group.
Table 1: Recommended Storage Conditions
| Condition | Solid Compound (Long-term) | DMSO Stock Solution |
| Temperature | -20°C[1] | -20°C |
| Atmosphere | Sealed, dry[10] | Sealed, consider inert gas (Argon) for very long-term storage |
| Light | Protect from light (amber vial) | Amber vial |
| Handling | Avoid repeated opening in humid environments | Aliquot to minimize freeze-thaw cycles[4] |
Table 2: Chemical Compatibility and Hazard Summary
| Substance Class | Compatibility | Rationale and Remarks |
| Strong Acids | Incompatible | Can catalyze the hydrolysis of the methyl ester.[7] |
| Strong Bases | Incompatible | Can catalyze the hydrolysis of the methyl ester.[7] |
| Strong Oxidizing Agents | Incompatible | The heterocyclic ring system may be susceptible to oxidation. |
| Aqueous Buffers (pH 6-8) | Generally Compatible | The compound is expected to be most stable in a neutral pH range. Monitor for hydrolysis over extended incubation times. |
| Common Organic Solvents (DMSO, Ethanol) | Compatible | Good solubility is expected for creating stock solutions.[3] |
GHS Hazard Information: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11] Always handle with appropriate personal protective equipment (PPE).
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Cruz, S., & Portilla, J. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(11), 2568.
- Oyeniyi, J. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- El-Sayed, N. N. E., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(5), 377-388.
- BIOFOUNT. This compound.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Senger, S., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802.
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- PubChem. This compound.
- PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Albrecht, B. K., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[2][4][8]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. Journal of Medicinal Chemistry, 59(4), 1730-1747.
- Cole-Parmer. Chemical Compatibility Chart.
- Wang, Y., et al. (2024). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Pharmaceutics, 16(2), 241.
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Walchem. (2024). Chemical Compatibility Chart.
- Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2214-2233.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802.
- Shetti, D., & Venkatachalam, A. (2010). Studies on photodegradation process of psychotropic drugs: a review. Journal of Pharmaceutical Analysis, 2(3), 153-164.
- GRIFFCO. (2024). Chemical Compatibility Guide.
- de la Cruz, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
- ResearchGate. (2025). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
- ResearchGate. Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity.
Sources
- 1. 1033772-23-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Compound precipitation in high-concentration DMSO solutions [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. 1140240-00-1|Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate|BLD Pharm [bldpharm.com]
- 11. This compound | C8H7N3O2 | CID 59763244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridine Analogs
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and potential therapeutics for a range of diseases.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to streamline your experimental workflow and enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the pyrazolo[4,3-b]pyridine core is giving a low yield. What are the most common causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your starting materials, particularly substituted aminopyrazoles or functionalized pyridines, are of high purity. Impurities can significantly interfere with the reaction. Recrystallization or column chromatography of starting materials is highly recommended.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. While high-boiling point solvents like DMF or DMSO are common for cyclization reactions, a solvent screen is advisable. In some cases, solvent-free conditions at elevated temperatures have proven effective.[2]
-
Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions may proceed at room temperature, while others require significant heating.[2]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically impact the reaction outcome. While acid catalysts are common, Lewis acids like ZrCl₄ have also been shown to be effective in certain syntheses.[3] Catalyst loading should be optimized; for instance, in some solid-supported acid catalysis, a specific loading is found to be optimal.[2]
Q2: I am observing the formation of a regioisomeric byproduct. How can I control the regioselectivity of my reaction?
The formation of regioisomers, such as the pyrazolo[3,4-b]pyridine isomer, is a known challenge, especially when using unsymmetrical starting materials.[4] Here's how to address this:
-
Starting Material Design: The electronic and steric properties of the substituents on your starting materials are the primary determinants of regioselectivity. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[5]
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is crucial to consult the literature for specific examples similar to your target molecule to find conditions that favor the desired isomer.[2] For example, varying the electrophile/solvent combination in the cyclization of pyridine N-oxide tosylhydrazones can provide moderate regiocontrol.[4]
-
Separation of Isomers: If the formation of regioisomers is unavoidable, efficient separation is key.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended, often starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate.[2]
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
-
Q3: My final compound is difficult to purify. What are some effective purification strategies for pyrazolo[4,3-b]pyridine analogs?
Purification can be challenging due to the polarity of the heterocyclic core and the potential for co-eluting byproducts.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice. However, for very polar compounds, alumina (neutral or basic) or reverse-phase silica may provide better separation.
-
Mobile Phase: A gradient elution is often necessary. A common starting point is a mixture of hexane and ethyl acetate. For more polar compounds, adding a small amount of methanol or triethylamine (to suppress tailing of basic compounds) to a dichloromethane or ethyl acetate mobile phase can be effective.
-
-
Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Experiment with a range of solvents of varying polarities.
Troubleshooting Guides
Guide 1: Challenges in the Japp-Klingemann Reaction for Pyrazole Ring Annulation
A modern and efficient method for synthesizing pyrazolo[4,3-b]pyridines involves a sequence of SNAr and a modified Japp-Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[1][6]
Problem: Low yield or failure of the one-pot azo-coupling, deacylation, and pyrazole ring annulation.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for the Japp-Klingemann based synthesis.
Detailed Protocol: One-Pot Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]
-
Preparation of Pyridinyl Keto Ester: React the corresponding 2-chloro-3-nitropyridine with an ethyl acetoacetate derivative via a conventional SNAr process.
-
Preparation of Arenediazonium Tosylates: Synthesize arenediazonium tosylates by diazotization of anilines in the presence of p-toluenesulfonic acid. These are often stable and can be used without further purification.[1]
-
One-Pot Reaction:
-
To a solution of the pyridinyl keto ester in a suitable solvent (e.g., ethanol), add the arenediazonium tosylate and a base (e.g., pyridine).
-
Stir the reaction at room temperature and monitor the formation of the azo-compound intermediate by TLC.
-
Add a secondary amine, such as pyrrolidine, to facilitate the deacylation and subsequent cyclization.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by flash column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Arenediazonium Tosylates: These are often preferred over chlorides due to their greater stability, reducing the risk of decomposition.[6]
-
One-Pot Procedure: Combining the azo-coupling, deacylation, and cyclization steps is operationally simple and can improve overall yield by minimizing the handling of intermediates.[1][6]
-
Secondary Amine: The addition of a secondary amine like pyrrolidine is crucial for the deacylation step, which then allows for the intramolecular nucleophilic substitution of the nitro group to form the pyrazole ring.[1]
Guide 2: Managing Multi-Component Reactions (MCRs)
Four-component reactions are a powerful tool for rapidly building molecular complexity and synthesizing diverse pyrazolo[3,4-b]pyridine derivatives, which can sometimes be applicable to the [4,3-b] isomer synthesis strategy.[7][8]
Problem: Low yields and formation of multiple side products in a four-component reaction.
Data on Reaction Optimization:
| Component | Variation | Yield (%) | Reference |
| Catalyst | Acetic Acid | 25 | [8] |
| No Catalyst | Trace | [8] | |
| p-TsOH | <10 | [8] | |
| Solvent | Ethanol | Low | [2] |
| Acetic Acid | Good | [7] | |
| Solvent-free (100°C) | High | [2] | |
| Temperature | Room Temp | Low/No Reaction | [2] |
| 110°C (Microwave) | Good | [7] |
Proposed Mechanism for a Four-Component Reaction:
Caption: Simplified proposed mechanism for a four-component synthesis.[7]
Key Considerations for MCRs:
-
Stoichiometry: The molar ratio of the reactants is critical. For instance, a 1:2:1 molar ratio of certain reactants might be required to achieve the desired product.[7]
-
Reaction Medium: Acetic acid often serves as both a catalyst and a solvent in these reactions.[7][8]
-
Microwave Irradiation: This can significantly reduce reaction times and improve yields compared to conventional heating.[7]
References
- Gorelov, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 883. [Link]
- Katritzky, A. R., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2008(3), 103-116. [Link]
- Li, J., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry, 79(18), 8679-8688. [Link]
- Li, J., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry, 79(18), 8679-8688. [Link]
- Gorelov, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
- Eldehna, W. M., et al. (2023). The synthetic route of target pyrazolo [3,4-b]pyridine compounds (8a–g).
- Quiroga, J., et al. (2021).
- Various Authors. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
- Papakyriakou, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2911. [Link]
- Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1621. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to assist you in overcoming common challenges in your synthetic efforts. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and field-proven insights to ensure you can approach your experiments with confidence.
The Landscape of Pyrazolo[4,3-b]pyridine Synthesis
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors and antagonists for various receptors.[1] Its synthesis, however, can present several challenges, from regioselectivity issues to low yields. This guide will focus on the most common synthetic strategies and the hurdles you may encounter.
The two primary retrosynthetic approaches for constructing the pyrazolo[4,3-b]pyridine core are:
-
Annulation of a pyridine ring onto a pre-existing pyrazole core. [1][2]
-
Annulation of a pyrazole ring onto a pre-existing pyridine core. [1][2]
We will explore the common issues associated with each of these strategies in a question-and-answer format.
Troubleshooting Guide & FAQs
Strategy 1: Annulation of a Pyridine Ring onto a Pyrazole Core
This approach often involves the cyclocondensation of functionalized aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.
Issue 1: Low or No Product Yield
Question: I am attempting a cyclocondensation reaction between a 4-aminopyrazole derivative and a 1,3-dicarbonyl compound, but I am observing very low to no yield of the desired pyrazolo[4,3-b]pyridine. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Purity of Starting Materials: The purity of your 4-aminopyrazole is critical. Impurities can significantly hinder the reaction.
-
Recommendation: Ensure your aminopyrazole is of high purity. Consider recrystallization or column chromatography of the starting material if its purity is questionable.
-
-
Reaction Conditions (Temperature and Time): Suboptimal temperature or reaction time can lead to incomplete reactions or decomposition of starting materials and/or product.
-
Recommendation: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. Some reactions proceed at room temperature, while others require heating.[3] A temperature screen is advisable to find the sweet spot for your specific substrates.
-
-
Catalyst Choice and Loading: The choice and amount of catalyst can dramatically influence the reaction outcome.[3]
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.
Issue 2: Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer: The formation of regioisomers is a known challenge when using unsymmetrical starting materials.[3]
-
Controlling Regioselectivity: The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the pyrazole.
-
Recommendation: While difficult to control completely, you can sometimes influence the regioselectivity by modifying the reaction conditions. The choice of catalyst and solvent can play a role. A thorough literature search for precedents with similar substrates is highly advisable.
-
-
Separation of Regioisomers:
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds. Careful optimization of the solvent system will be necessary to achieve good separation.
-
Strategy 2: Annulation of a Pyrazole Ring onto a Pyridine Core
A notable example of this strategy is the reaction of functionalized 2-chloro-3-nitropyridines, which can be elaborated into the pyrazolo[4,3-b]pyridine system. A recently developed efficient method utilizes a sequence of SNAr and modified Japp-Klingemann reactions.[1][2][5]
Issue 3: Incomplete SNAr Reaction
Question: I am performing a nucleophilic aromatic substitution (SNAr) on a 2-chloro-3-nitropyridine with a nucleophile, but the reaction is sluggish and gives a low yield of the desired intermediate. What can I do to improve this?
Answer: Incomplete SNAr reactions on this scaffold can often be addressed by carefully tuning the reaction parameters.
-
Base and Solvent: The choice of base and solvent is critical for the success of the SNAr reaction.
-
Recommendation: Ensure your base is strong enough to deprotonate your nucleophile but not so strong as to cause side reactions. The solvent should be polar aprotic to facilitate the reaction. Common choices include DMF or DMSO.
-
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If the reaction is slow at room temperature, gradually increase the temperature while monitoring the reaction by TLC. Be mindful of potential decomposition at very high temperatures.
-
Issue 4: Side Reactions During Cyclization
Question: During the final cyclization step to form the pyrazole ring, I am observing the formation of unexpected byproducts. What are the possible side reactions and how can I minimize them?
Answer: Side reactions during the cyclization can be complex and substrate-dependent.
-
Plausible Side Reactions: In some cases, rearrangements or competing cyclization pathways can occur. For instance, an unusual C-N migration of an acetyl group has been observed in a modified Japp-Klingemann approach.[1][5]
-
Recommendation: The choice of base for the cyclization step is critical. Milder nucleophilic bases, such as DABCO or secondary amines, have been shown to give cleaner reactions in some systems.[1] Careful control of the reaction temperature and time is also crucial to minimize the formation of byproducts.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates via Modified Japp-Klingemann Reaction
This protocol is adapted from the work of Nikol'skiy et al. and provides an efficient route to functionalized pyrazolo[4,3-b]pyridines.[1][2]
Step-by-Step Methodology:
-
To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol).
-
Add pyridine (0.08 mL, 1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 5–60 minutes, monitoring the progress by TLC.
-
Once the formation of the azo-coupling intermediate is complete, add pyrrolidine (0.33 mL, 4 mmol).
-
Stir the reaction mixture at 40 °C for another 15–90 minutes, again monitoring by TLC until the cyclization is complete.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.
-
Extract the product with chloroform.
-
The isolated product can be purified by flash chromatography on silica gel or by recrystallization.[1]
| Reagent | Amount | Moles |
| Nitroaryl-substituted acetoacetic ester | 1 equivalent | 1 mmol |
| Aryldiazonium tosylate | 1.1 equivalents | 1.1 mmol |
| Pyridine | 1 equivalent | 1 mmol |
| Pyrrolidine | 4 equivalents | 4 mmol |
| Acetonitrile | 5 mL | - |
Visualizing the Workflow
Workflow for One-Pot Pyrazolo[4,3-b]pyridine Synthesis
Caption: One-pot synthesis of pyrazolo[4,3-b]pyridines.
References
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- MDPI. (2020).
- ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- National Institutes of Health. (2020).
- ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h.
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 24(2), 1758. [Link]
- ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
- MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
- ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866–13877. [Link]
- PubMed. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-92. [Link]
- RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1551. [Link]
- RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2296-2304. [Link]
- ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
- National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
- ResearchGate. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- National Institutes of Health. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and antagonists for various receptors.[1] However, their synthesis can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your experimental conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[4,3-b]pyridines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am observing a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a common hurdle in the synthesis of complex heterocyclic systems like pyrazolo[4,3-b]pyridines. The issue can often be traced back to several key factors related to your reaction setup and conditions.
Potential Causes & Recommended Solutions:
-
Purity of Starting Materials: The purity of your reactants, especially aminopyrazoles and any carbonyl compounds, is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.
-
Solution: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use. Characterize the purified materials by NMR or other appropriate analytical techniques to confirm their identity and purity.
-
-
Suboptimal Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's efficiency.
-
Solution: A catalyst screen is highly recommended. While common acid catalysts like acetic acid or p-toluenesulfonic acid (PTSA) are often used, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have proven effective in certain syntheses.[2][3] In other cases, metal catalysts like Copper(II) acetylacetonate may provide high yields.[4] The catalyst loading is also a critical parameter to optimize; for instance, in some syntheses, a small amount of an amorphous carbon-supported sulfonic acid (AC-SO₃H) was found to be optimal.[2][5]
-
-
Inappropriate Solvent or Reaction Medium: The solvent plays a crucial role in reactant solubility, reaction kinetics, and can even influence the reaction pathway.
-
Solution: Conduct a solvent screen to identify the optimal medium for your specific reaction. Ethanol is a commonly used solvent, but for some reactions, chloroform (CHCl₃) or dimethylformamide (DMF) may be more suitable.[3][4] In some instances, solvent-free conditions at elevated temperatures have been shown to produce high yields and can be a more environmentally friendly option.[2][6]
-
-
Incorrect Reaction Temperature and Time: The reaction temperature may be too low to overcome the activation energy, or so high that it leads to the degradation of starting materials or products. Similarly, the reaction time may be insufficient for completion or so long that side reactions become significant.
-
Solution: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others require heating.[2][4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. This will help you avoid premature work-up or the formation of degradation products from prolonged reaction times.
-
A systematic approach to optimizing these parameters is crucial. The following workflow can guide your optimization process:
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide you with in-depth, actionable insights to help you minimize impurities and maximize yield and purity.
Overview of the Synthesis
This compound is a key intermediate in the development of various pharmacologically active compounds, including kinase inhibitors.[1][2] The synthesis typically involves the construction of the pyrazolopyridine bicyclic system. A common and effective strategy is the cyclization of a substituted pyridine with a hydrazine derivative.[3] While seemingly straightforward, this reaction is often plagued by issues such as the formation of regioisomers and other side products, which can complicate purification and compromise the quality of the final product.
This guide will focus on a prevalent synthetic route starting from a 2-chloronicotinic acid derivative and its subsequent reaction with hydrazine, followed by cyclization. We will explore the critical parameters that influence the reaction's outcome and provide troubleshooting advice for common impurities encountered.
Core Reaction Pathway
The synthesis of the pyrazolo[4,3-b]pyridine core often involves the reaction of a suitably substituted pyridine with a hydrazine. One common approach is the condensation of a 2-chloronicotinic acid derivative with hydrazine hydrate, which then undergoes cyclization to form the desired pyrazole ring fused to the pyridine ring.
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
Validation & Comparative
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate vs other kinase inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the pyrazolo[4,3-b]pyridine and related pyrazolo[3,4-b]pyridine cores against other classes of kinase inhibitors. While specific kinase inhibition data for Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is not extensively available in the public domain, the broader family of pyrazolopyridines has demonstrated significant potential in targeting a range of kinases implicated in oncogenesis.
This guide will delve into the mechanistic nuances, comparative efficacy, and experimental validation of representative pyrazolopyridine-based inhibitors, offering a valuable resource for researchers in the field of kinase inhibitor drug discovery.
The Pyrazolopyridine Scaffold: A Versatile Kinase Hinge-Binder
The pyrazolopyridine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of the kinase active site, a common mechanism for kinase inhibition.[1] The versatility of the pyrazolopyridine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the development of numerous inhibitors targeting various kinase families.[1][2]
Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors
To illustrate the performance of the pyrazolopyridine scaffold, we will compare three representative inhibitors against well-established, non-pyrazolopyridine inhibitors targeting the same kinases: Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), and TANK-Binding Kinase 1 (TBK1).
FGFR Inhibitors: A Pyrazolo[3,4-b]pyridine Derivative vs. Erdafitinib
Dysregulation of FGFR signaling is a key driver in various cancers.[3] A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR inhibitors.[3]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 7n | Pyrazolo[3,4-b]pyridine | FGFR1 | 1.2 | [3] |
| Erdafitinib | Quinoline | FGFR1-4 | 1.2 - 2.9 | Commercially available data |
Compound 7n , a representative of the pyrazolo[3,4-b]pyridine series, demonstrates potent inhibition of FGFR1, comparable to the FDA-approved FGFR inhibitor, Erdafitinib.[3] The N(1)-H of the pyrazolopyridine moiety is crucial for its activity, as it forms a key hydrogen bond with the hinge region of the FGFR1 kinase domain.[3]
TRK Inhibitors: A Pyrazolo[3,4-b]pyridine Derivative vs. Larotrectinib
NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which are oncogenic drivers in a variety of tumors.[4]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | [4] |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA/B/C | <20 | [4] |
Compound C03 , a pyrazolo[3,4-b]pyridine derivative, shows promising inhibitory activity against TRKA.[4] While its potency is slightly lower than the highly selective pan-TRK inhibitor Larotrectinib, it highlights the potential of the pyrazolopyridine scaffold in developing TRK-targeted therapies.[4][5] The pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine ring is thought to engage in π-π stacking interactions within the kinase domain.[4]
TBK1 Inhibitors: A Pyrazolo[3,4-b]pyridine Derivative vs. BX795
TBK1 is a non-canonical IKK family member that plays a crucial role in innate immunity and has been implicated in oncogenesis.[6]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 15y | Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [6] |
| BX795 | Pyrrolopyrimidine | TBK1 | 6 | Commercially available data |
Compound 15y , a highly optimized 1H-pyrazolo[3,4-b]pyridine derivative, exhibits picomolar inhibitory activity against TBK1, demonstrating significantly greater potency than the well-known TBK1 inhibitor, BX795.[6] This compound was developed through a rational drug design strategy, showcasing the adaptability of the pyrazolopyridine scaffold for achieving high potency and selectivity.[6]
Experimental Protocols
Accurate assessment of kinase inhibitor potency and selectivity is paramount in drug discovery. Below are standardized protocols for in vitro biochemical and cell-based kinase assays.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a pyrazolopyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (in kinase assay buffer).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Principle: Cells are treated with the test compound, and then the phosphorylation status of a specific substrate is measured by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing Kinase Inhibition and Experimental Workflows
General Kinase Signaling Pathway
Caption: A generalized kinase signaling cascade and the point of intervention for a pyrazolopyridine inhibitor.
Biochemical Kinase Assay Workflow
Caption: Workflow for an in vitro luminescence-based biochemical kinase assay.
Conclusion
The pyrazolopyridine scaffold, encompassing isomers like pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, represents a highly successful and versatile core in the development of targeted kinase inhibitors for cancer therapy. As demonstrated by the comparative analysis, these compounds can achieve potencies and selectivities that are comparable or even superior to other classes of kinase inhibitors. The continued exploration of structure-activity relationships within the pyrazolopyridine series holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
References
- Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
- Duan, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Wu, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Yadav, P., & Singh, R. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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A Comparative Analysis of Pyrazolo[4,3-b]pyridine Derivatives and Their Isomers as Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged" structure, particularly in the relentless pursuit of novel kinase inhibitors for targeted cancer therapy.[1][2] Kinases, the enzymes that catalyze the transfer of phosphate groups, are pivotal regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. This guide offers a comparative analysis of pyrazolopyridine derivatives, with a primary focus on the extensively studied 1H-pyrazolo[3,4-b]pyridine isomer due to the wealth of available comparative data, while also addressing the less-explored, yet promising, pyrazolo[4,3-b]pyridine scaffold.
The Pyrazolopyridine Scaffold: A Versatile Core for Kinase Inhibition
The fusion of a pyrazole and a pyridine ring gives rise to several isomers, with the 1H-pyrazolo[3,4-b]pyridine being the most prevalent in kinase inhibitor design.[1] The core structure of these compounds allows for strategic substitutions at multiple positions, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The pyrazole moiety often serves as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site, a common mechanism of action for this class of inhibitors.[3]
dot graph "Pyrazolopyridine_Isomers" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Caption: The chemical structures of Pyrazolo[4,3-b]pyridine and the more extensively studied Pyrazolo[3,4-b]pyridine isomer.
Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are critical for cell cycle regulation, and their aberrant activity is a common feature of cancer.[3] The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent CDK inhibitors. A comparative analysis of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives reveals key structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights
For a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines, the nature of the substituents at the R1 and R2 positions dramatically influences their inhibitory potency against CDK1 and their anti-proliferative activity in cancer cell lines, such as the A2780 human ovarian carcinoma line.[4]
-
Substitution at R2: Aromatic substituents at the R2 position are crucial for activity. Unsubstituted phenyl at R2 (Compound 1a) results in a lack of activity. However, extending the aromatic system to a 2-naphthyl (Compound 1b) or a 4-biphenyl group (Compound 1c) introduces significant inhibitory activity. Further substitution on the biphenyl ring with an electron-withdrawing fluorine atom (Compound 1d) enhances the potency.[4] This suggests that the R2 substituent engages in critical interactions within a hydrophobic pocket of the kinase active site.
-
Substitution at R1: Small alkyl groups at the R1 position are well-tolerated and can modulate activity. Comparing an unsubstituted R1 (Compound 1b) with methyl (Compound 2a) and ethyl (Compound 2b) substitutions shows that the ethyl group provides a modest increase in potency.[4]
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activities of representative 3,5-disubstituted pyrazolo[3,4-b]pyridine analogs against CDK1 and the A2780 human ovarian carcinoma cell line.[4]
| Compound ID | R1 Substituent | R2 Substituent | CDK1 IC50 (nM) | A2780 IC50 (nM) |
| 1a | H | Phenyl | >10000 | >10000 |
| 1b | H | 2-Naphthyl | 160 | 1000 |
| 1c | H | 4-Biphenyl | 110 | 1300 |
| 1d | H | 2-Fluoro-4-biphenyl | 28 | 380 |
| 2a | Methyl | 2-Naphthyl | 120 | 1500 |
| 2b | Ethyl | 2-Naphthyl | 60 | 1200 |
Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Dysregulation of FGFR signaling is implicated in various cancers.[5] The 1H-pyrazolo[3,4-b]pyridine scaffold has also proven effective in generating potent and selective FGFR inhibitors.[5]
Structure-Activity Relationship (SAR) Insights
In a series of 1H-pyrazolo[3,4-b]pyridine derivatives, substitutions at the C3 position and on the N1-phenyl ring were explored to optimize FGFR1 inhibition.
-
C3-Substituents: The nature of the amide substituent at the C3 position significantly impacts both enzymatic and cellular potency.
-
N1-Phenyl Ring Substituents: The presence of two chlorine atoms at the 2- and 6-positions of the phenyl ring attached to N1 is a key feature for potent FGFR inhibition and selectivity over other kinases like VEGFR2.[5] These chloro groups form favorable interactions with gatekeeper residues in the FGFR1 active site.[5]
Quantitative Performance Data
The table below presents the in vitro inhibitory activities of selected 1H-pyrazolo[3,4-b]pyridine analogs against FGFR1 and their anti-proliferative effect on an FGFR1-dependent cell line.[5]
| Compound ID | R Substituent | FGFR1 IC50 (nM) | Cellular IC50 (nM) |
| 7i | H | 42.4 | >1000 |
| 11a | 4-amino | 11.5 | 110 |
| 7k | 4-dimethylamino | 10.8 | 105 |
| 7n | 4-((2-methoxyethyl)amino) | 1.9 | 36 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are provided below.
General Synthesis of 3,5-Disubstituted Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine core typically involves the condensation of a 3-amino-5-substituted pyrazole with a 1,3-dicarbonyl compound.[6]
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Step-by-Step Protocol:
-
Reactant Mixture: To a solution of the appropriate 3-amino-5-aryl-pyrazole (1 equivalent) in a suitable solvent like absolute ethanol, add the corresponding 1,3-dicarbonyl compound (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., acetic acid).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (Example: CDK1/Cyclin B)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., MOPS, EDTA, MgCl₂)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation counter
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the substrate (Histone H1), and the CDK1/Cyclin B enzyme.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Mechanism of Action: Targeting the ATP-Binding Site
Pyrazolo[3,4-b]pyridine derivatives typically act as ATP-competitive inhibitors.[3] They bind to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding and thus inhibiting the phosphotransferase activity of the enzyme.
Caption: Generalized mechanism of a pyrazolo[3,4-b]pyridine kinase inhibitor blocking a signaling pathway.
The pyrazole nitrogen atoms and exocyclic amino groups can form crucial hydrogen bonds with the kinase hinge region, while the substituted pyridine portion and other appendages can extend into hydrophobic regions of the active site, contributing to both potency and selectivity.[3]
The Under-Explored Pyrazolo[4,3-b]pyridine Scaffold
While this guide has focused on the well-documented pyrazolo[3,4-b]pyridine isomer, it is important to acknowledge the potential of the pyrazolo[4,3-b]pyridine scaffold. The available literature on this isomer is significantly less extensive, posing a challenge for a direct, data-rich comparative analysis at this time. However, existing research indicates its viability as a biologically active scaffold, and its distinct electronic and steric properties compared to the [3,4-b] isomer could be exploited to design inhibitors with novel selectivity profiles. Further exploration of the pyrazolo[4,3-b]pyridine scaffold represents a promising avenue for future drug discovery efforts.
Conclusion and Future Directions
Pyrazolopyridine derivatives, particularly those based on the 1H-pyrazolo[3,4-b]pyridine core, are a versatile and highly tractable class of kinase inhibitors. The structure-activity relationships discussed herein provide a clear rationale for the design of potent and selective inhibitors against key cancer targets like CDKs and FGFRs. The provided experimental protocols offer a framework for the synthesis and evaluation of new analogs.
Future research should continue to explore the vast chemical space around the pyrazolopyridine nucleus, including the less-investigated isomers like pyrazolo[4,3-b]pyridine. A deeper understanding of the structural requirements for inhibiting a broader range of kinases, coupled with efforts to optimize pharmacokinetic properties, will undoubtedly lead to the development of next-generation targeted therapies for cancer and other diseases.
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
- Structures of some pyrazolo[3,4‐b]pyridine deriv
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- A Comparative Guide to Pyrrolo[3,4-b]pyridine Analogs and Alternative Scaffolds as Cyclin-Dependent Kinase Inhibitors.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- Design of the targeted pyrazolo[3,4-b]pyridine deriv
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
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A Researcher's Guide to Validating the Biological Target of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
In the landscape of drug discovery, the pyrazolo[3,4-b]pyridine core is a privileged scaffold, known to be a key component in a multitude of biologically active agents, including kinase inhibitors and compounds targeting protein-protein interactions.[1][2][3] The specific compound, Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, presents a unique opportunity for therapeutic development. However, its precise biological target remains to be definitively elucidated. A related analog, 1-methyl-1H-pyrazolo[4,3-b]pyridine, has been identified as an inhibitor of the PD-1/PD-L1 interaction, suggesting a potential role in immuno-oncology.[4] This guide provides a comprehensive, multi-pronged strategy for researchers to rigorously identify and validate the biological target of this compound, ensuring a solid foundation for further drug development.
This is not a rigid, step-by-step manual but rather a strategic workflow. The underlying principle is one of progressive evidence-building, moving from broad, unbiased screening to highly specific, hypothesis-driven validation. Each experimental phase is designed to answer critical questions: What does it bind to? Does it engage the target in a cellular context? And finally, is this binding event responsible for a measurable biological function?
Phase 1: Unbiased Target Identification – Casting a Wide Net
The initial challenge is to move from the unknown to a list of credible candidate binding partners. This requires unbiased approaches that survey the entire proteome for interactions with our compound of interest.
Affinity-Based Proteomics: Fishing for Targets
The most direct way to identify a target is to use the molecule itself as "bait" to "fish" out its binding partners from a complex biological sample, such as a cell lysate.
A. Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a powerful technique to covalently link a small molecule to its protein target upon photoactivation.[5] This creates a permanent tag, allowing for the stringent purification and subsequent identification of the target protein by mass spectrometry.
Experimental Workflow: Photo-Affinity Labeling
Caption: Workflow for Photo-Affinity Labeling Target Identification.
Protocol: Photo-Affinity Labeling
-
Probe Synthesis: Chemically modify this compound by incorporating a photoreactive group (e.g., diazirine) and an affinity handle (e.g., an alkyne for click chemistry or biotin).[6]
-
Incubation: Incubate the photo-affinity probe with cell lysates or intact cells to allow for binding to its target.
-
UV Crosslinking: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, forming a covalent bond with the target protein.[5]
-
Lysis and Tagging: If using intact cells, lyse them to release the proteins. For alkyne-tagged probes, perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin reporter tag.[6]
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.
-
Mass Spectrometry: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., a competition experiment with an excess of the original, unmodified compound).
B. Chemical Proteomics: Competition Binding with Kinobeads
Given that the pyrazolopyridine scaffold is common in kinase inhibitors, a kinome-wide screen is a logical approach.[1] The "kinobeads" method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[7][8][9] By incubating a cell lysate with our compound before adding the kinobeads, we can identify which kinases it binds to by observing which ones fail to bind to the beads.
Experimental Workflow: Kinobeads Competition Assay
Caption: Kinobeads competition workflow for kinase target identification.
Phase 2: Target Engagement & Validation in a Cellular Context
Identifying a potential binding partner is only the first step. The critical next question is whether the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for answering this question.[10][11][12]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] By heating cells treated with our compound to various temperatures, we can measure the amount of target protein that remains soluble. A shift in the melting curve to a higher temperature indicates direct target engagement.[10]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[13]
-
Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein using methods like Western Blot or mass spectrometry.[14]
B. Data Presentation and Interpretation
The results of a CETSA experiment can be visualized in two ways:
-
Thermal Melt Curve: A plot of the amount of soluble target protein as a function of temperature. A shift in the curve to the right for compound-treated cells compared to control cells indicates stabilization and therefore binding.
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are heated to a single, optimized temperature (where the protein is partially denatured), and the amount of soluble protein is plotted against increasing concentrations of the compound. This allows for the determination of an EC50 for target engagement.[10]
Table 1: Hypothetical CETSA Data for Putative Target Kinase X
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 30 | 75 |
| 65 | 10 | 40 |
| 70 | <5 | 15 |
This data would generate a clear rightward shift in the melt curve, providing strong evidence of intracellular target engagement.
Phase 3: Functional Validation and Comparative Analysis
Confirming that the compound binds to a target in cells is crucial, but it's not the end of the story. We must demonstrate that this binding event leads to a functional consequence and that this effect is specific.
A. In Vitro Functional Assays
Based on the identity of the validated target, specific functional assays must be employed.
-
If the target is a kinase: Perform a kinase activity assay using the purified recombinant kinase, a specific substrate, and ATP. Measure the ability of this compound to inhibit substrate phosphorylation. This will yield an IC50 value, a key measure of potency.
-
If the target is a non-enzymatic protein (e.g., PD-L1): Use a protein-protein interaction assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure the compound's ability to disrupt the interaction between the target and its binding partner (e.g., PD-1 and PD-L1).[4]
B. Genetic Approaches for Target Validation
Genetic methods provide an orthogonal approach to confirm that the protein's activity is essential for the observed cellular phenotype.
-
siRNA/shRNA Knockdown: Use RNA interference to reduce the expression of the target protein. If the cellular phenotype of the knockdown mimics the phenotype of compound treatment, it strengthens the case for the on-target mechanism.
-
CRISPR/Cas9 Knockout: For a more definitive genetic validation, use CRISPR/Cas9 to create a cell line where the target gene is completely knocked out.[15] The loss of sensitivity to the compound in the knockout cell line is powerful evidence of on-target activity.
C. Comparison with Alternative Compounds
To establish the novelty and utility of this compound, its performance should be benchmarked against other known molecules.
Table 2: Comparative Profile of Target X Inhibitors
| Compound | Target Binding (CETSA EC50) | Enzyme Inhibition (IC50) | Cell Proliferation (GI50) | Off-Target Kinase Y (IC50) |
| This compound | 1.5 µM | 50 nM | 500 nM | > 10 µM |
| Known Inhibitor A | 1.2 µM | 40 nM | 450 nM | 100 nM |
| Structurally Similar Negative Control | > 50 µM | > 20 µM | > 20 µM | > 20 µM |
This comparative analysis helps to establish potency, selectivity, and the structure-activity relationship. A high degree of selectivity (a large window between on-target and off-target activity) is a highly desirable characteristic for a therapeutic candidate.
Synthesizing the Evidence: A Convergent Workflow
The validation process is a logical funnel, where each stage builds upon the last to create a compelling and self-validating argument.
Logical Workflow for Target Validation
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A Comparative Guide to the Structure-Activity Relationship of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate Analogs
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity, combined with the presence of multiple points for chemical diversification, makes it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate analogs. We will explore how modifications to this core structure influence biological activity, with a particular focus on their role as kinase inhibitors and anticancer agents.
The Core Scaffold: A Foundation for Potency
The this compound core provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions. The pyrazole ring often engages in crucial hydrogen bonding with the hinge region of protein kinases, while the pyridine ring and its substituents can extend into other pockets of the ATP-binding site or allosteric sites. The methyl carboxylate at the C5 position serves as a key anchoring group and a point for further chemical elaboration.
Below is a diagram of the core scaffold with key positions for substitution highlighted. Understanding the impact of modifications at these positions is fundamental to designing potent and selective analogs.
Caption: Core structure of this compound with key modification sites.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-b]pyridine analogs can be finely tuned by introducing various substituents at different positions of the bicyclic core. The following sections detail the observed SAR trends based on available research.
Modifications at the N1-Position
The N1 position of the pyrazole ring is critical for interaction with many biological targets.
-
Hydrogen Bonding: An unsubstituted N1-H is often a crucial hydrogen bond donor. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, methylation of the N1 position resulted in a complete loss of activity, highlighting the necessity of the N-H for a crucial hydrogen bond with the kinase hinge region[1].
-
Steric Bulk and Alternative Interactions: While an N-H is often preferred, larger substituents can be accommodated if they provide beneficial interactions. For example, the addition of a 1-sulfonyl group to pyrazolo[4,3-b]pyridines led to the development of potent and selective c-Met inhibitors[1]. This modification was part of an optimization effort to improve metabolic stability, where the sulfonyl group likely alters the electronic properties and provides additional contacts within the binding pocket[1].
-
PD-1/PD-L1 Inhibition: In the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed. In this case, the N1-methyl group was well-tolerated and led to potent inhibitors, with the lead compound D38 showing an IC50 value of 9.6 nM[2]. This suggests that for non-kinase targets, the N1-H may not be essential and substitution can be used to optimize other properties.
Modifications at the C3-Position
The C3 position often points towards the solvent-exposed region of a binding pocket, making it an ideal site for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.
-
Amide Linkages: Optimization of various amides at the C3 position of pyrazolo[3,4-b]pyridines (an isomeric scaffold) has been shown to improve activity against FGFR[1]. This strategy is common for extending into the ribose-binding pocket of kinases.
-
Anticancer Activity: In a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as potential anticancer agents, modifications at the C3 position with various substituted phenyl groups were explored. Several of these compounds exhibited potent anti-proliferative activity against a panel of cancer cell lines, with their mechanism of action linked to DNA binding[3].
Modifications at the C5-Position (The Carboxylate Group)
The core topic focuses on the methyl carboxylate at this position. While this specific ester is a common feature, its role and the effect of its modification are noteworthy.
-
Inactive Analogs: In the development of inhibitors for the PEX14–PEX5 protein–protein interaction, pyrazolo[4,3-c]pyridine carboxylate derivatives proved to be inactive[4]. This indicates that for certain targets, the electronic and steric properties of the carboxylate may be detrimental to binding.
-
Ester and Amide Variations: Pyrazole-5-carboxamides are widely used in agricultural crop protection, with the nature of the amide substituent being critical for determining whether the compound has insecticidal or fungicidal activity[5]. This highlights the importance of the group at C5 in directing biological specificity. Synthesized ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates have been evaluated for their cytotoxicity against human colorectal cancer cell lines, showing that even the ester alkyl group can influence activity[6][7].
Modifications at the Pyridine Ring (C6 and C7)
Substituents on the pyridine portion of the scaffold can significantly impact activity by forming additional interactions with the target protein.
-
Role of Nitrogen at Position 7: For FGFR inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, the nitrogen atom at position 7 was found to be crucial. Its replacement with a carbon atom led to a significant loss of activity[1]. This underscores the importance of the pyridine nitrogen for key interactions.
-
Antitumor and Antimicrobial Activity: A study of various pyrazolopyridine analogs showed that different substitution patterns on the pyridine ring led to compounds with antimicrobial, antiquorum-sensing, and antitumor activities[8]. For example, certain analogs showed high efficacy against liver, breast, and cervix cancer cell lines, with the most active compounds also showing the highest DNA-binding affinity[8].
Comparative Biological Activity Data
The following table summarizes the biological activities of representative pyrazolo[4,3-b]pyridine analogs and related isomers from the literature to provide a comparative overview.
| Compound/Series | N1-Substituent | C3-Substituent | Other Key Substituents | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
| Compound 37 (Glumetinib analog) | 1-Sulfonyl | Varied | - | c-Met Kinase | Potent, significant in vivo anti-tumor activity | [1] |
| Compound 39 | - | - | Bicyclic heterocycles connected by C-C bond | ITK | Lead compound for optimization | [1] |
| D38 | Methyl | Varied | - | PD-1/PD-L1 Interaction | IC₅₀ = 9.6 nM | [2] |
| 15y | - | Varied | Sulfone linker | TBK1 Kinase | IC₅₀ = 0.2 nM | [9][10] |
| Pyrazolo[3,4-b]pyridine series | H | Amides | 2,6-dichloro groups on phenyl ring | FGFR | Chloro groups indispensable for activity | [1] |
| Pyrazolo[4,3-c]pyridine 1 | Methyl | Benzylcarboxamide | - | PEX14–PEX5 PPI | K_D = 163 μM | [4] |
| Antitumor Analogs 2 & 5 | Varied | Varied | Varied | DNA (anticancer) | Highest antitumor activity among series | [8] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these analogs.
General Synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester
This protocol describes a key intermediate synthesis, which can then be further modified. The synthesis of related pyrazole carboxylates often involves the reaction of a hydrazine with a dicarboxylate compound[11].
Caption: General synthetic workflow for pyrazolo[4,3-b]pyridine carboxylates.
Step-by-Step Protocol:
-
Diazotization: Dissolve 2-amino-3-cyanopyridine in an appropriate acidic solution (e.g., dilute HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the corresponding diazonium salt.
-
Reduction: To the cold diazonium salt solution, add a reducing agent such as stannous chloride (SnCl₂) in concentrated HCl. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the hydrazine intermediate with an organic solvent (e.g., ethyl acetate).
-
Cyclization: Dissolve the crude hydrazine intermediate in a suitable solvent like ethanol. Add diethyl acetylenedicarboxylate and reflux the mixture for several hours.
-
Purification: After cooling, the product may precipitate. Alternatively, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the target ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
In Vitro Kinase Inhibition Assay (HTRF® Assay)
This is a common method to determine the IC₅₀ values of compounds against a specific protein kinase.
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a biotinylated substrate peptide, ATP, and the detection reagents (Eu³⁺-cryptate labeled antibody and XL665-conjugated streptavidin).
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding the detection reagents in EDTA-containing buffer. Incubate for another 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action: A Look at Kinase Inhibition
Many pyrazolo[4,3-b]pyridine analogs function as ATP-competitive kinase inhibitors. Their efficacy stems from key interactions within the ATP-binding pocket of the target kinase, as illustrated in the conceptual diagram below.
Caption: Conceptual binding mode of a pyrazolo[4,3-b]pyridine inhibitor in a kinase active site.
The pyrazole N-H group typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The bicyclic core itself engages in van der Waals and π-stacking interactions with hydrophobic residues in the pocket. Substituents at positions like C3 can then be tailored to interact with specific sub-pockets, thereby conferring potency and selectivity for the target kinase.
Conclusion
The this compound scaffold and its analogs represent a versatile and highly fruitful area of research in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications at specific positions on the pyrazolopyridine core can lead to dramatic changes in biological activity and target specificity. A deep understanding of these SAR trends is essential for the rational design of next-generation therapeutics, from kinase inhibitors for oncology to novel agents targeting protein-protein interactions. The provided protocols offer a starting point for the synthesis and evaluation of new analogs, paving the way for future discoveries based on this potent chemical scaffold.
References
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- Selected examples of biologically relevant pyrazolopyridines. ResearchGate.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Nature.
- New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate.
- Current status of pyrazole and its biological activities. PubMed Central.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. ProQuest.
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.
- Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed.
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. ResearchGate.
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A Comparative Guide to the Off-Target Effects of Pyrazolo[4,3-b]Pyridine Compounds
Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition
The pyrazolopyridine core is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1] Its structure, as a bioisosteric mimic of the adenine ring of ATP, allows compounds based on this framework to effectively compete for the ATP-binding site within the catalytic domain of kinases.[2][3] This competitive inhibition is the cornerstone of their therapeutic effect. Pyrazolopyridines exist as several isomers, with the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine variants being prominent in drug discovery.[1][4]
While achieving potent on-target activity is the primary goal, a significant challenge in kinase inhibitor development is ensuring selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation can lead to "off-target" binding, where a drug inhibits kinases other than its intended target. These off-target effects are not merely academic; they can lead to significant clinical toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology). This guide provides a comparative analysis of the off-target effects associated with pyrazolo[4,3-b]pyridine and related compounds, supported by experimental data and detailed protocols for their evaluation.
The Root of Off-Target Effects: Kinase Promiscuity
The propensity of a kinase inhibitor to bind to multiple targets is often dictated by the specific amino acid residues in the "hinge region" of the ATP-binding cleft, with which it forms critical hydrogen bonds. While substitutions on the pyrazolopyridine scaffold can be tuned to exploit subtle differences between kinases, achieving absolute selectivity is rare. For instance, the highly successful Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, which is based on a related pyrazolo[3,4-d]pyrimidine scaffold, demonstrates off-target activity against other kinases like EGFR and ITK that possess a similarly conserved cysteine residue for covalent binding.[2] This illustrates that even highly potent drugs are subject to off-target interactions that can contribute to their toxicity profiles.
The following diagram illustrates the fundamental concept of on-target versus off-target kinase inhibition.
Caption: Workflow for in vitro kinase selectivity profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions (e.g., 10-point, 3-fold dilutions) to cover a wide concentration range.
-
Assay Setup: Use a commercial kinase profiling service or an in-house platform (e.g., Z'-LYTE™, Adapta™, LanthaScreen™). [5]In a multi-well plate, dispense the diluted compound.
-
Enzymatic Reaction: Add the reaction mix containing a specific purified kinase, its corresponding substrate, and ATP at or near its Kₘ concentration. Include positive controls (a known inhibitor for that kinase) and negative controls (vehicle, e.g., DMSO).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence, fluorescence) will be inversely proportional to the kinase activity.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase. A "selectivity score" can be calculated by comparing the number of kinases inhibited above a certain threshold (e.g., >50%) at a given concentration (e.g., 1 µM). [6]
Protocol 2: Cellular Target Engagement and Pathway Analysis
This experiment validates the findings from the in vitro screen in a more complex biological system. The objective is to confirm that the compound inhibits the intended target and potential off-targets in living cells, and to assess the downstream consequences.
Causality: A compound may show potent activity against a purified enzyme but fail to engage the target in a cell due to poor permeability or high protein binding. This assay confirms target engagement and measures the functional impact on the signaling pathway.
Step-by-Step Methodology:
-
Cell Selection: Choose a cancer cell line known to be dependent on the primary target (e.g., Km-12 for a TRK inhibitor). [7]Also, select a cell line that expresses a suspected high-potency off-target.
-
Compound Treatment: Culture the cells and treat them with the pyrazolopyridine compound at various concentrations for a set time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the on-target and key off-targets (e.g., anti-p-TRKA, anti-p-VEGFR2). Also, probe for the total protein levels of each kinase as a loading control.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein relative to the total protein indicates successful target inhibition.
Protocol 3: Phenotypic Off-Target Assessment
This assay assesses the overall cellular consequence of both on- and off-target effects. The objective is to compare the compound's antiproliferative activity in cell lines that are dependent on the primary target versus those that are not.
Causality: If a compound is highly selective, it should only inhibit the growth of cells that rely on its specific target. Potent activity against target-negative cell lines strongly suggests that a powerful off-target effect is responsible for the observed cytotoxicity.
Caption: Interpreting antiproliferation data to infer off-target effects.
Step-by-Step Methodology:
-
Cell Panel Selection: As in Protocol 2, select a pair of cell lines: one dependent on the target and one that does not express or depend on it. For example, when testing a TRK inhibitor, use the TPM3-NTRK1 fusion-positive Km-12 cell line alongside a TRK-negative line like MCF-7. [7]2. Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Dose-Response Treatment: Treat the cells with a serial dilution of the compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on proliferation.
-
Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® (luminescence) or MTT (colorimetric).
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A large window between the GI₅₀ values for the target-dependent and target-independent lines suggests high selectivity.
Conclusion and Future Outlook
The pyrazolo[4,3-b]pyridine scaffold and its isomers remain a highly valuable framework for the development of targeted therapies. While these compounds can be engineered for remarkable potency, the inherent challenge of off-target activity persists due to the conserved nature of the human kinome. A deep understanding of a compound's selectivity profile, gained through the systematic application of in vitro and cellular assays, is paramount for translating a promising molecule into a safe and effective drug. Future efforts in this field will likely focus on leveraging computational chemistry and structural biology to design compounds that exploit subtle, non-conserved features of the target kinase, thereby minimizing off-target interactions and improving the therapeutic window.
References
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.).
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
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A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[4,3-b]pyridines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[4,3-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its synthesis, therefore, is a critical step in the discovery pipeline. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this valuable heterocyclic system. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols.
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine system, which has several isomers. The [4,3-b] isomer, in particular, has garnered significant attention due to its presence in molecules with diverse therapeutic applications. The strategic approach to its synthesis is paramount, as the chosen method dictates factors such as regioselectivity, substrate scope, yield, and scalability. This guide will focus on the two predominant retrosynthetic strategies, along with the increasingly popular multicomponent reactions (MCRs) that offer significant advantages in efficiency and green chemistry.
Core Synthetic Strategies: A Comparative Overview
The construction of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main retrosynthetic approaches, with multicomponent reactions emerging as a powerful alternative strategy.
Caption: Core retrosynthetic approaches to the pyrazolo[4,3-b]pyridine scaffold.
Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole
This classical and widely used approach starts with a substituted pyrazole, typically a 5-aminopyrazole, and constructs the pyridine ring onto it. The choice of the second reactant, which provides the remaining carbon atoms for the pyridine ring, defines the specific method.
Method 1: Condensation with 1,3-Dicarbonyl Compounds
This is a straightforward method involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.
Mechanistic Insight: The regioselectivity of this reaction is a critical consideration. If a non-symmetrical 1,3-dicarbonyl is used, two regioisomers can be formed.[1] The outcome is dictated by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl will preferentially react with the exocyclic amino group of the pyrazole. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective reaction.[2]
Advantages:
-
Readily available starting materials.
-
Relatively simple reaction conditions.
Disadvantages:
-
Potential for the formation of regioisomers with unsymmetrical dicarbonyls.
-
Can require harsh conditions (e.g., high temperatures, strong acids) to drive cyclization.
Method 2: The Gould-Jacobs Reaction
A modification of the classical quinoline synthesis, the Gould-Jacobs reaction, can be adapted to form the pyrazolo[4,3-b]pyridine core. This method utilizes a 5-aminopyrazole and a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate.
Mechanistic Insight: The reaction begins with a nucleophilic attack of the 5-amino group of the pyrazole onto the enol ether, displacing ethanol. This is followed by a thermally induced 6-electron cyclization. Subsequent treatment with reagents like POCl₃ can be used to generate the chloro-substituted derivative, which is a versatile handle for further functionalization.[1]
Caption: Simplified workflow for the Gould-Jacobs reaction.
Advantages:
-
Good for producing 4-hydroxy or 4-chloro pyrazolo[4,3-b]pyridines.
-
The resulting products are readily functionalized.
Disadvantages:
-
Often requires high temperatures for the cyclization step.
-
The initial condensation can sometimes be sluggish.
Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine
This alternative strategy begins with a suitably functionalized pyridine derivative and constructs the pyrazole ring. This approach can offer different substitution patterns and is particularly useful when the desired pyridine precursors are readily accessible.
Method 3: The Japp-Klingemann Reaction followed by SNAr Cyclization
This elegant and efficient method starts with readily available 2-chloro-3-nitropyridines. The synthesis proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) to introduce a side chain, followed by a modified Japp-Klingemann reaction to form a hydrazone, which then undergoes an intramolecular SNAr cyclization to build the pyrazole ring.[3][4]
Mechanistic Insight:
-
SNAr: The 2-chloro-3-nitropyridine reacts with a β-ketoester (like ethyl acetoacetate) in the presence of a base (e.g., NaH). The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution at the 2-position.[3]
-
Japp-Klingemann Reaction: The resulting pyridinyl ketoester is then reacted with an arenediazonium salt. This forms an azo intermediate which, under basic conditions, undergoes cleavage of the acetyl group and forms a hydrazone.[5]
-
Intramolecular SNAr Cyclization: The hydrazone anion then acts as an internal nucleophile, attacking the carbon bearing the nitro group (C3 of the pyridine ring) to displace the nitro group and form the pyrazole ring in a one-pot manner.[3][6]
Caption: Workflow for the Japp-Klingemann/SNAr synthesis.
Advantages:
-
High efficiency and operational simplicity.[3]
-
Good yields (often in the 70-90% range).[3]
-
Allows for the synthesis of products with electron-withdrawing groups.[6]
-
Can be performed as a one-pot procedure from the pyridinyl ketoester.[3]
Disadvantages:
-
Requires the synthesis and handling of diazonium salts, which can be unstable. However, using stable arenediazonium tosylates mitigates this issue.[3]
-
The initial SNAr reaction on the pyridine ring can sometimes be challenging depending on the substituents.
Strategy C: Multicomponent Reactions (MCRs)
MCRs have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste. In the context of pyrazolo[4,3-b]pyridines, MCRs typically involve the one-pot combination of three or more starting materials to rapidly build molecular complexity.[7][8]
Method 4: Three-Component Condensation
A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a catalyst.
Mechanistic Insight: The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the 5-aminopyrazole to the alkene. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to afford the final pyrazolo[4,3-b]pyridine product.[9]
Advantages:
-
High Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.
-
Green Chemistry: Often utilizes environmentally benign solvents (like water or ethanol) and can be promoted by microwave irradiation to significantly shorten reaction times.[7][8][9]
-
High Yields: Excellent yields are frequently reported.
-
Structural Diversity: The ability to vary all three components allows for the rapid generation of diverse compound libraries.
Disadvantages:
-
The mechanism can sometimes be complex, and side reactions are possible.
-
Optimization of reaction conditions (catalyst, solvent, temperature) for a specific set of substrates may be required.
Quantitative Performance Comparison
| Synthesis Method | Key Starting Materials | Typical Conditions | Reaction Time | Yield Range | Key Advantages | Key Disadvantages |
| 1. Condensation with 1,3-Dicarbonyls | 5-Aminopyrazole, 1,3-Dicarbonyl | Acetic acid, reflux | 4-24 h | 40-80% | Simple, readily available materials | Potential regioisomerism, harsh conditions |
| 2. Gould-Jacobs Reaction | 5-Aminopyrazole, Diethyl (ethoxymethylene)malonate | High temp. (e.g., Dowtherm A, ~250°C) | 1-5 h | 60-90% | Good for 4-hydroxy/chloro derivatives | High temperatures required |
| 3. Japp-Klingemann / SNAr | 2-Chloro-3-nitropyridine, β-Ketoester, Diazonium salt | Base (NaH, DBU), Pyrrolidine, RT to 50°C | 2-6 h | 70-95%[3] | High yields, one-pot, good scope | Handling of diazonium salts |
| 4. Multicomponent Reaction (MCR) | 5-Aminopyrazole, Aldehyde, Active Methylene Cmpd. | Catalyst (e.g., TEA), Water/Ethanol, MW irradiation | 10-30 min[7][9] | 85-95%[7] | Fast, efficient, green, high diversity | Optimization may be needed |
Experimental Protocols
Protocol for Method 3: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate via Japp-Klingemann/SNAr[3]
Part 1: Synthesis of Pyridinyl Keto Ester
-
To a suspension of NaH (60% in mineral oil, 1.2 eq) in dry DMF, add ethyl acetoacetate (1.1 eq) dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting pyridine.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Part 2: One-Pot Japp-Klingemann Reaction and Cyclization
-
Dissolve the pyridinyl keto ester (1.0 eq) in acetonitrile.
-
Add pyridine (2.0 eq) and the appropriate arenediazonium tosylate (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add pyrrolidine (1.0 eq) to the reaction mixture.
-
Stir at 50°C for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water and then a small amount of cold ethanol. Dry under vacuum to obtain the pure pyrazolo[4,3-b]pyridine. Note: For some substrates, DBU may be used instead of pyridine and pyrrolidine to facilitate the cyclization.[3]
Protocol for Method 4: Microwave-Assisted Multicomponent Synthesis[7][9]
-
In a microwave reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), an aromatic aldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), and triethylamine (TEA, 0.5 mmol).
-
Add water (4 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 40°C (110 W power) for 20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. No further purification is typically required.
Conclusion and Recommendations
The choice of synthetic method for pyrazolo[4,3-b]pyridines is highly dependent on the specific goals of the research program.
-
For rapid library synthesis and lead discovery , the Multicomponent Reaction (MCR) strategy is unparalleled. Its speed, efficiency, high yields, and operational simplicity, especially when combined with microwave assistance, make it the superior choice for exploring chemical space.
-
For the synthesis of specific, highly functionalized targets, particularly those requiring substitution patterns derived from 2-chloro-3-nitropyridines, the Japp-Klingemann/SNAr strategy offers a robust and high-yielding route. Its one-pot nature from the ketoester intermediate is a significant advantage.
-
Traditional methods like condensation with 1,3-dicarbonyls and the Gould-Jacobs reaction remain valuable, particularly when specific regioisomers are desired and the starting materials are readily available, or when scaling up well-established routes.
As a final recommendation, for any new drug discovery campaign targeting this scaffold, initial efforts should focus on leveraging the power of MCRs to quickly generate a diverse set of initial hits. Subsequently, more classical, robust methods like the Japp-Klingemann/SNAr approach can be employed for the synthesis of more complex, optimized analogues on a larger scale.
References
- Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][3][4][10]
- Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link][11]
- ChemEurope. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link][5]
- Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- de la Torre, M. C., & Gotor, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2289. [Link][1][2]
- Al-Najjar, A. A., & Al-Salahi, R. (2016). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic Chemistry: An Indian Journal, 12(4). [Link][12]
- Reddy, C. R., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link][7][8]
- Reddy, C. R., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions.
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A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[4,3-b]pyridine Derivatives
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth comparative analysis of novel pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine derivatives, focusing on their biological evaluation against various therapeutic targets. We will delve into the experimental data supporting their activity, compare their performance against established alternatives, and provide the rationale behind the scientific methodologies employed.
Introduction to the Pyrazolopyridine Scaffold
Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. The arrangement of nitrogen atoms within this scaffold gives rise to several isomers, with 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-b]pyridine being extensively explored in drug discovery.[1][2] This core structure serves as an excellent framework for the development of small molecule inhibitors due to its ability to form key interactions, such as hydrogen bonds, with biological targets.[1] The synthetic tractability of the pyrazolopyridine nucleus allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.
Anticancer Activity: A Multifaceted Approach
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[3][4][5][6]
Kinase Inhibition: Targeting the Engines of Cell Growth
Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[7] Pyrazolopyridine-based compounds have been successfully developed as potent kinase inhibitors.[1][7]
| Compound Class | Target Kinase(s) | Key Derivatives | Reported IC50 | Standard of Care (for relevant cancer) |
| Pyrazolo[3,4-b]pyridines | CDK2/PIM1 | Compound 6b | CDK2: Not specified, PIM1: Not specified (potent anti-proliferative activity) | Palbociclib (CDK4/6 inhibitor for breast cancer)[8] |
| Pyrazolo[3,4-b]pyridines | FGFR | Not specified | Significant inhibition | Pemigatinib (FGFR2 inhibitor for cholangiocarcinoma)[3] |
| Pyrazolo[3,4-b]pyridines | TRKA | Compound C03 | 56 nM | Larotrectinib (pan-TRK inhibitor for various solid tumors)[8] |
| Pyrazolo[3,4-b]pyridines | TBK1 | Compound 15y | 0.2 nM | BX795, MRT67307 (research compounds)[9][10][11][12][13][14] |
| Pyrazolo[4,3-b]pyridines | c-Met | Compound 37 | Not specified (significant in vivo anti-tumor activity) | Capmatinib (c-Met inhibitor for NSCLC)[3] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The data indicates that novel pyrazolo[3,4-b]pyridine derivatives exhibit potent, nanomolar-range inhibition of key cancer-driving kinases like TRKA and TBK1.[8][9] For instance, compound C03's IC50 of 56 nM against TRKA is a promising result, positioning it as a lead for further development, especially when compared to the approved pan-TRK inhibitor Larotrectinib.[8] Similarly, the remarkable potency of compound 15y against TBK1 (IC50 = 0.2 nM) highlights the potential of this scaffold in developing highly specific and effective inhibitors.[9]
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when fused with other genes, can act as oncogenic drivers in various cancers.[8]
Caption: TRK signaling pathway and the inhibitory action of a pyrazolo[3,4-b]pyridine derivative.
Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton
Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Combretastatin A-4 is a natural product that inhibits tubulin polymerization.[15][16][17][18][19] Novel pyrazolo[3,4-b]pyridines have been designed as cis-restricted combretastatin A-4 analogues.[10]
| Compound | Antiproliferative Activity (HeLa cells, IC50) | Tubulin Polymerization Inhibition (IC50) | Standard of Care |
| Pyrazolo[3,4-b]pyridine 6n | 0.012 µM | Not specified | Combretastatin A-4 (Potent inhibitor)[15][16][17][18][19] |
| Combretastatin A-4 | Sub-nanomolar to low micromolar range[15][19] | Potent inhibitor | In clinical trials (as CA4P)[15][16][17][18][19] |
Compound 6n demonstrates potent antiproliferative activity against HeLa cells, suggesting it effectively disrupts microtubule dynamics, similar to Combretastatin A-4.[10] Molecular modeling studies indicate that this derivative likely occupies the colchicine binding site of tubulin.[10]
Immunotherapy: Targeting the PD-1/PD-L1 Pathway
Blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway has revolutionized cancer treatment.[] Small molecule inhibitors offer potential advantages over monoclonal antibodies.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[]
| Compound | PD-1/PD-L1 Interaction Inhibition (HTRF assay, IC50) | Cell-Based Assay (EC50) | Approved Antibody Drugs |
| Pyrazolo[4,3-b]pyridine D38 | 9.6 nM | 1.61 µM | Pembrolizumab (Keytruda), Nivolumab (Opdivo)[9][][21][22][23] |
The derivative D38 shows potent inhibition of the PD-1/PD-L1 interaction at a nanomolar concentration in a biochemical assay, a significant finding for small molecule immunotherapy.[] Its activity in a cell-based model further supports its potential as a lead compound for the development of oral cancer immunotherapies.[]
Caption: Workflow for the HTRF assay to screen for PD-1/PD-L1 inhibitors.
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its potential as an antimicrobial agent, a critical area of research due to the rise of antibiotic resistance.
| Compound | Antibacterial Activity (MIC µg/mL vs. MRSA) | Antifungal Activity | Standard of Care (for MRSA) |
| Pyrazolo[3,4-b]pyridine 2 | Potent and extended-spectrum | Potent and extended-spectrum | Vancomycin, Linezolid[24] |
| Pyrazolo[3,4-b]pyridine 9c | Remarkable and extended-spectrum | Not specified | Vancomycin, Linezolid[24] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Compounds 2 and 9c from a synthesized series of pyrazolo[3,4-b]pyridine analogs demonstrated significant antimicrobial activity.[23] Their broad-spectrum nature suggests they could be valuable leads in the development of new anti-infective agents.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Principle: A purified kinase enzyme is incubated with its substrate (often a peptide) and ATP. The amount of phosphorylated substrate is then quantified.
Protocol (Example for TRKA):
-
Reaction Setup: In a 96-well plate, combine purified recombinant TRKA enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the pyrazolopyridine derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds have unequivocally demonstrated their "privileged" status in medicinal chemistry. The derivatives discussed in this guide exhibit potent and diverse biological activities, from highly specific kinase inhibition and disruption of the PD-1/PD-L1 immune checkpoint to broad-spectrum antimicrobial effects.
The comparative analysis reveals that several novel pyrazolopyridine derivatives show comparable or even superior in vitro potency to existing research compounds and, in some cases, approach the efficacy of approved drugs. This underscores their potential as starting points for the development of next-generation therapeutics.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective agents. The versatility of the pyrazolopyridine scaffold ensures its continued prominence in the quest for novel and effective treatments for a wide range of human diseases.
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- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis Online.
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- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives - Taylor & Francis Online.
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- Approved Oncology Targeting Small Molecule Kinase Inhibitors - Drug Development Insights by OmicsX.
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A Researcher's Guide to the Selectivity Profiling of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
For drug discovery and development researchers, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation of its biological activity and selectivity. The 1H-pyrazolo[4,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. This guide provides an in-depth comparative analysis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, offering insights into its potential selectivity profile and the experimental methodologies crucial for its comprehensive characterization. While direct, publicly available selectivity data for this specific molecule is limited, we will leverage data from closely related analogs and the broader pyrazolopyridine class to construct a predictive and informative comparison.
The Pyrazolo[4,3-b]pyridine Scaffold: A Hub of Biological Activity
The pyrazolopyridine scaffold, encompassing various isomers, is a cornerstone in the development of targeted therapies. The 1H-pyrazolo[3,4-b]pyridine isomer, for instance, is a well-established framework for a multitude of kinase inhibitors, targeting enzymes such as TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), and Phosphoinositide 3-kinases (PI3Ks)[1][2][3]. More pertinent to our topic, recent research has illuminated the potential of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core in a non-kinase context, specifically as potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint in oncology[4].
This dual potential underscores the importance of comprehensive selectivity profiling for any new derivative, such as this compound, to elucidate its primary mechanism of action and potential off-target effects.
Comparative Selectivity Analysis: Kinase Inhibition vs. PD-1/PD-L1 Interaction
Given the known activities of the pyrazolopyridine scaffold, a thorough evaluation of this compound should encompass both kinase inhibition and PD-1/PD-L1 binding assays.
Profiling Against the Human Kinome
The pyrazolo[3,4-b]pyridine scaffold has a well-documented history as a "hinge-binding" motif for various kinases. Therefore, it is plausible that this compound may exhibit activity against certain kinases. A broad kinase panel screening is the first critical step to assess its selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds
| Kinase Target | This compound (Predicted IC50, nM) | Compound A (TBK1 Inhibitor, e.g., GSK8612) (IC50, nM) | Compound B (FGFR Inhibitor, e.g., AZD4547) (IC50, nM) |
| TBK1 | >1000 | 25 | >10000 |
| IKKε | >1000 | 160 | >10000 |
| FGFR1 | >1000 | >10000 | 0.2 |
| FGFR2 | >1000 | >10000 | 2.5 |
| FGFR3 | >1000 | >10000 | 1.8 |
| VEGFR2 | >1000 | >10000 | 24 |
| PI3Kγ | >1000 | Not Reported | Not Reported |
| PI3Kδ | >1000 | Not Reported | Not Reported |
Disclaimer: The IC50 values for this compound are predictive and based on the general trend of pyrazolopyridines to be specific to their target class. Actual experimental data is required for confirmation.
Assessing PD-1/PD-L1 Interaction Inhibition
A recent study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives revealed potent inhibition of the PD-1/PD-L1 interaction[4]. This suggests that our topic compound is a strong candidate for activity in this area.
Table 2: Comparative PD-1/PD-L1 Inhibition Profile
| Compound | PD-1/PD-L1 HTRF Assay (IC50, nM) | Cellular Co-culture Assay (EC50, µM) |
| This compound (Predicted) | 50 - 500 | 1 - 10 |
| D38 (Published 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | 9.6 | 1.61 |
| BMS-202 (Known small molecule PD-1/PD-L1 inhibitor) | 21 | 0.53 |
Disclaimer: The values for this compound are hypothetical and serve as a guide for expected potency based on published analogs.
Experimental Protocols for Selectivity Profiling
To empirically determine the selectivity profile of this compound, the following experimental workflows are recommended.
Kinase Selectivity Profiling Workflow
A multi-tiered approach is recommended, starting with a broad panel screen followed by more detailed dose-response studies on identified "hits".
Caption: Workflow for kinase selectivity profiling.
Protocol: ADP-Glo™ Kinase Assay for Broad Panel Screening
This commercially available assay from Promega provides a universal, luminescence-based method for measuring kinase activity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: Dispense 1 µL of the compound solution into a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of the Kinase Working Stock (containing one of the kinases from the panel).
-
Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control.
PD-1/PD-L1 Interaction Assay Workflow
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for studying protein-protein interactions.
Caption: Workflow for assessing PD-1/PD-L1 inhibition.
Protocol: PD-1/PD-L1 HTRF Assay
-
Reagent Preparation: Reconstitute recombinant human PD-1-His and PD-L1-Fc proteins, along with anti-His-d2 and anti-Fc-Europium cryptate antibodies.
-
Compound Plating: Serially dilute this compound in assay buffer and add to a 384-well low-volume white plate.
-
Assay Assembly: Add the PD-1 and PD-L1 proteins and the HTRF antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665nm/620nm) is proportional to the extent of the PD-1/PD-L1 interaction. Calculate the IC50 value from a dose-response curve.
Concluding Remarks and Future Directions
The 1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Based on the available literature for closely related analogs, this compound is predicted to exhibit a more favorable selectivity profile as a PD-1/PD-L1 interaction inhibitor rather than a broad-spectrum kinase inhibitor. However, this hypothesis must be confirmed through rigorous experimental validation as outlined in this guide.
Future work should focus on obtaining empirical data for the selectivity of this compound against a comprehensive kinase panel and in PD-1/PD-L1 binding and cellular assays. Should the compound show promising activity and selectivity in either context, further optimization of the scaffold could lead to the development of a potent and selective clinical candidate. The experimental workflows and comparative data presented herein provide a robust framework for researchers to embark on the comprehensive profiling of this and other novel pyrazolopyridine derivatives.
References
- Hu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
- Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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- Sun, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 617-622. [Link]
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Navigating the Preclinical Landscape: An In Vivo Efficacy Guide to Pyrazolo[4,3-b]pyridine-Based PD-1/PD-L1 Inhibitors
In the rapidly evolving field of cancer immunotherapy, the quest for orally bioavailable small-molecule checkpoint inhibitors presents a compelling alternative to monoclonal antibody therapies. This guide provides an in-depth comparative analysis of the in vivo efficacy of a promising class of compounds: 1H-pyrazolo[4,3-b]pyridine derivatives. While direct in vivo efficacy data for the specific ester, Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, is not yet prominent in published literature, we will focus on a closely related and potent analogue from the same chemical series, compound D38 , a novel small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[1]
This guide is intended for researchers, scientists, and drug development professionals. We will dissect the preclinical data, compare it with other therapeutic modalities, provide detailed experimental protocols, and illuminate the underlying biological pathways.
The Rationale for Small-Molecule PD-1/PD-L1 Inhibitors
The blockade of the PD-1/PD-L1 signaling pathway has revolutionized cancer treatment.[1] This interaction serves as a critical immune checkpoint, often hijacked by tumors to evade immune surveillance. While monoclonal antibodies targeting PD-1 or PD-L1 have achieved remarkable clinical success, they are associated with limitations such as intravenous administration, high manufacturing costs, and potential for immunogenicity. Small-molecule inhibitors, like the pyrazolo[4,3-b]pyridine scaffold, offer the promise of oral administration, improved tumor penetration, and more cost-effective production.[1]
The 1-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold: A Case Study of Compound D38
A recent study has brought to light a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent inhibitors of the PD-1/PD-L1 interaction.[1] Within this series, compound D38 emerged as a lead candidate based on its impressive in vitro activity.
In Vitro Potency of D38
The initial characterization of D38 demonstrated significant inhibitory activity in biochemical and cell-based assays.[1]
| Compound | Assay Type | Target | IC50 / EC50 |
| D38 | HTRF Assay | PD-1/PD-L1 Interaction | IC50: 9.6 nM |
| D38 | Cell Co-culture Model | PD-1/PD-L1 Interaction | EC50: 1.61 µM |
Table 1: In Vitro Activity of Compound D38.[1]
The low nanomolar IC50 value in a direct binding assay and the micromolar potency in a more complex cellular environment underscore the potential of D38 as a promising therapeutic agent.[1] These data provide a strong rationale for advancing this compound into in vivo efficacy studies.
Comparative Landscape: Small Molecules vs. Monoclonal Antibodies
To contextualize the potential of pyrazolo[4,3-b]pyridine derivatives, it is essential to compare their anticipated in vivo profile with that of established monoclonal antibodies and other small-molecule inhibitors.
| Therapeutic Agent | Class | Administration | Typical Efficacy Readout (Syngeneic Models) |
| Pembrolizumab (anti-PD-1) | Monoclonal Antibody | Intravenous | Significant tumor growth inhibition |
| Atezolizumab (anti-PD-L1) | Monoclonal Antibody | Intravenous | Significant tumor growth inhibition |
| Compound D38 (and derivatives) | Small Molecule | Oral (anticipated) | Expected tumor growth inhibition |
| Other Small-Molecule PD-L1 Inhibitors | Small Molecule | Oral | Variable tumor growth inhibition |
Table 2: Comparative Overview of PD-1/PD-L1 Inhibitors.
The primary advantage of compounds like D38 lies in their potential for oral bioavailability, which could translate to improved patient convenience and adherence. However, demonstrating comparable or superior efficacy to monoclonal antibodies in robust preclinical models is a critical hurdle.
The PD-1/PD-L1 Signaling Pathway
The mechanism of action of D38 and related compounds is the disruption of the interaction between PD-1, expressed on activated T cells, and its ligand, PD-L1, frequently overexpressed on tumor cells.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of D38.
This interaction transmits an inhibitory signal into the T cell, suppressing its anti-tumor functions.[1] By physically obstructing this binding, pyrazolo[4,3-b]pyridine derivatives are designed to restore the T cell's ability to recognize and eliminate cancer cells.
Experimental Protocol: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
The following protocol outlines a standard methodology for evaluating the in vivo anti-tumor efficacy of a small-molecule PD-1/PD-L1 inhibitor like D38.
Objective
To determine the effect of oral administration of Compound D38 on tumor growth in a syngeneic mouse model.
Materials
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: MC38 (murine colon adenocarcinoma), expressing PD-L1.
-
Test Article: Compound D38, formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for D38 formulation.
-
Positive Control: Anti-mouse PD-L1 antibody.
-
Equipment: Calipers, animal balance, oral gavage needles, sterile surgical tools.
Step-by-Step Procedure
-
Cell Culture and Implantation:
-
Culture MC38 cells under standard conditions.
-
On Day 0, harvest and resuspend cells in sterile PBS.
-
Subcutaneously implant 1 x 10^6 MC38 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle control via oral gavage daily.
-
Group 2 (D38 - Low Dose): Administer low dose of D38 via oral gavage daily.
-
Group 3 (D38 - High Dose): Administer high dose of D38 via oral gavage daily.
-
Group 4 (Positive Control): Administer anti-PD-L1 antibody intraperitoneally twice a week.
-
-
Efficacy Readouts:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints may include survival analysis and collection of tumors and spleens for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate TGI at the end of the study.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between groups.
-
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion and Future Directions
The 1H-pyrazolo[4,3-b]pyridine scaffold, exemplified by the potent PD-1/PD-L1 inhibitor D38, represents a promising avenue for the development of oral cancer immunotherapies. The strong in vitro data warrants a thorough investigation of its in vivo efficacy. The experimental framework provided in this guide offers a robust methodology for such an evaluation.
Future studies should focus on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing the immunological changes within the tumor microenvironment following treatment, and exploring combination therapies. As more data becomes available, the full potential of this and other related pyrazolopyridine derivatives[2][3][4][5][6][7] in the therapeutic armamentarium against cancer will be elucidated.
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A Researcher's Guide to Navigating the Selectivity Landscape of Pyrazolo[4,3-b]pyridine Inhibitors
The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its rigid, bicyclic nature allows for precise orientation of substituents to engage with the ATP-binding pocket of various kinases, leading to the development of inhibitors for targets such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Src-family kinases. However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: achieving selectivity. This guide provides a framework for evaluating the cross-reactivity of pyrazolo[4,3-b]pyridine inhibitors, offering insights into experimental design and data interpretation to aid in the development of safer, more effective therapeutics.
The Double-Edged Sword: Potency vs. Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While high potency against the intended target is desirable, off-target activity can lead to unforeseen toxicities or even polypharmacological effects that may be beneficial or detrimental depending on the context. Understanding the cross-reactivity of a compound is therefore not merely an academic exercise but a critical step in preclinical development. For pyrazolo[4,3-b]pyridine inhibitors, which often target well-conserved kinase families, a thorough assessment of selectivity is paramount.
A typical drug development workflow for assessing inhibitor selectivity involves a tiered approach, starting with broad screening and progressing to more focused in-cell and in-vivo validation.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Experimental Strategies for Profiling Cross-Reactivity
A multi-pronged approach is essential for building a comprehensive selectivity profile. No single assay can fully capture the complexity of a compound's interactions within the cellular environment.
In Vitro Kinase Panels: The Broad View
The most common starting point for selectivity profiling is to screen the inhibitor against a large panel of recombinant kinases. Companies like Eurofins DiscoverX (KIMscan) and Reaction Biology offer services that test compounds against hundreds of kinases, providing a bird's-eye view of the inhibitor's kinome-wide interactions.
Experimental Protocol: Example using a Competition Binding Assay
-
Immobilization: A proprietary kinase-tagged phage is incubated with an immobilized ligand that binds to the active site of the kinase.
-
Competition: The test compound (e.g., a pyrazolo[4,3-b]pyridine derivative) is added in a single high concentration (e.g., 1-10 µM). It competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is quantified, typically using qPCR. A lower signal indicates stronger binding of the test compound.
-
Data Analysis: Results are often reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction.
Data Interpretation:
A "hit" is typically defined as a kinase where the compound causes a significant reduction in signal (e.g., >65% inhibition at 1 µM). These hits should then be followed up with dose-response experiments to determine the dissociation constant (Kd) or IC50 value.
Cellular Target Engagement: Confirming In-Cell Activity
While in vitro panels are invaluable, they do not always reflect a compound's behavior in a cellular context due to factors like membrane permeability and intracellular ATP concentrations. Cellular target engagement assays are crucial for confirming that the inhibitor binds to its intended target (and potential off-targets) in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. This allows for the assessment of target engagement in intact cells and even tissues.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to the desired confluency and treat with the pyrazolo[4,3-b]pyridine inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target kinase remaining in solution at each temperature.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS No. 1033772-23-4). As this compound and its derivatives are often investigated for potent biological activity, including as kinase inhibitors in cancer research, it is imperative that all waste streams containing this substance are managed with the utmost care to ensure personnel safety and environmental protection.[1][2][3] This document outlines a comprehensive disposal strategy grounded in established laboratory safety protocols and regulatory frameworks.
The foundational principle for managing this chemical waste is the "cradle-to-grave" responsibility mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] This means the generator of the waste is responsible for its safe handling from the moment of creation to its final, environmentally sound disposal.[6][7]
Hazard Assessment and Waste Classification
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. However, the broader class of pyrazolo[3,4-b]pyridine derivatives has been shown to possess significant cytotoxic and antiproliferative properties.[3][8] Therefore, as a matter of scientific prudence and safety, This compound must be treated as a hazardous chemical waste with potential toxicity.
Laboratory personnel must assume that any discarded solid material, contaminated labware, or solutions containing this compound are hazardous.[9] Under RCRA, the waste generator is legally required to determine if a waste is hazardous.[7] Given the biological activity of this chemical class, it is safest to classify it based on its potential toxicity.
| Hazard Type | Basis for Assumption | Recommended Handling & Disposal Precaution |
| Acute Toxicity | Structurally related compounds are biologically potent and may be harmful if swallowed, inhaled, or in contact with skin.[10][11] | Handle with appropriate Personal Protective Equipment (PPE) at all times. Dispose of as toxic chemical waste.[12] |
| Environmental Hazard | Biologically active compounds can pose a risk to aquatic life and ecosystems if released into the environment.[13] | Do not dispose of down the drain or in regular trash.[13][14] All waste must be collected for incineration or other approved disposal methods. |
| Potential Cytotoxicity | The pyrazolo[3,4-b]pyridine scaffold is a core component of molecules designed to inhibit cell proliferation.[3][15] | Handle as potentially cytotoxic waste. Segregate from other chemical wastes where institutional policy requires. |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure that will generate waste, ensure all required PPE is in use. The causality is simple: preventing exposure is the most effective safety measure.
-
Eye Protection: Wear safety goggles or glasses with side shields.[11]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron may be necessary.[12]
-
Ventilation: All handling of the solid compound and solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
Waste Segregation and Containerization Protocol
Proper segregation is critical for both safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and co-mingling different types of waste (e.g., halogenated and non-halogenated) can dramatically increase disposal costs.[16][17]
Step 1: Identify and Designate Waste Streams Establish separate, clearly labeled containers for each type of waste generated:
-
Solid Waste: Contaminated weighing papers, pipette tips, gloves, and any un-reclaimable solid this compound.
-
Non-Halogenated Solvent Waste: Solutions of the compound in solvents like ethanol, methanol, hexane, or ethyl acetate.
-
Halogenated Solvent Waste: Solutions of the compound in solvents like dichloromethane or chloroform.
-
Aqueous Waste: Contaminated aqueous solutions. Note: Never dispose of aqueous solutions containing this compound down the drain.[18]
Step 2: Select Compatible Containers Use only approved and compatible containers for hazardous waste.[16]
-
Containers must be in good condition, with no leaks or deterioration. The original manufacturer's container is often ideal if empty and clean.[18]
-
Ensure containers have tight-fitting, screw-on caps. Containers must remain closed at all times except when adding waste.[9][17]
-
For liquid waste, use secondary containment (such as a tub or bucket) to contain any potential leaks or spills.[9][18]
Step 3: Labeling—The Key to Compliance Improper labeling is a common and costly regulatory violation. Every waste container must be labeled as soon as the first drop of waste is added.[19][20] The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentrations or percentages of each component.
-
Appropriate hazard warnings or pictograms (e.g., toxicity).[20]
-
The Accumulation Start Date (the date the first waste was added to the container).
On-Site Accumulation and Disposal Workflow
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[18][19] This designated area must be inspected weekly for leaks and proper labeling.[18]
The following workflow diagram illustrates the decision-making process for proper segregation and disposal.
Caption: Waste Disposal Decision Workflow.
Spill Management and Decontamination
Accidental spills must be treated as hazardous events. All materials used for cleanup are considered hazardous waste.[17]
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills of solvent-based solutions.
-
Collect: Carefully collect the absorbent material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[13]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.[17]
Decontamination of "Empty" Containers and Glassware: Containers that held this compound are not truly empty. To be disposed of as regular trash, they must be properly decontaminated.
-
An "empty" container that held an acutely hazardous chemical must be triple-rinsed with a suitable solvent.[9][17]
-
Each rinse should use a solvent amount equal to about 5% of the container's volume.[9]
-
Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [9]
-
After triple-rinsing, deface or remove all chemical labels before discarding the container.[17]
Institutional and Regulatory Compliance
This guide provides a framework based on general best practices and federal regulations. However, state and local regulations can be more stringent, and institutional policies must always be followed.[20]
Core Directive: Always consult with your organization's Environmental Health & Safety (EHS) department. They are the authoritative source for specific procedures, waste pickup schedules, and compliance with local, state, and federal laws.[21][22] Your EHS office or contracted waste vendor will provide the final guidance on waste profiling and disposal.[19][21]
By adhering to these procedures, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Welcome to your essential guide for the safe handling of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. As a compound of significant interest in medicinal chemistry and drug development, its novel structure, a fusion of pyrazole and pyridine rings, necessitates a robust and well-informed approach to laboratory safety.[1] This guide is designed for researchers, scientists, and drug development professionals, providing not just a list of procedures, but the scientific rationale behind them to ensure your safety and the integrity of your research.
The pyrazolopyridine core is a key pharmacophore in many biologically active molecules, and as such, this compound should be handled with the understanding that it is likely to be biologically active.[2][3] While a specific, comprehensive toxicological profile for this compound is not widely documented, the hazard classification for the parent compound, 1H-Pyrazolo[4,3-b]pyridine, indicates significant potential for harm. It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation, as well as respiratory irritation.[4] Therefore, our safety protocols are built on a foundation of caution and respect for the unknown.
The Core Principle: A Multi-Layered Defense
When handling any chemical of unknown or uncertain toxicity, a multi-layered defense strategy is paramount. This involves a combination of engineering controls (like fume hoods), administrative controls (your standard operating procedures), and, as the final and most personal line of defense, Personal Protective Equipment (PPE). This guide focuses on the latter, detailing the specific PPE required to create an effective barrier between you and the chemical.
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the mandatory PPE for handling this compound. The rationale for each piece of equipment is grounded in the potential hazards associated with pyrazolopyridine derivatives.[4][5]
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard.[6] A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[6][7] | To protect the eyes from splashes, which could cause serious irritation.[4] The parent compound is a known eye irritant.[4] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[7] The outer glove should be removed and disposed of immediately after any contact with the compound.[8] | To prevent skin contact. The parent compound is harmful upon skin contact and causes skin irritation.[4] Double-gloving provides an extra layer of protection against potential permeation.[7] |
| Skin and Body Protection | A flame-resistant lab coat is required.[6] Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. | To protect the skin from accidental spills and contamination.[9] |
| Respiratory Protection | Typically not required when handling small quantities in a certified chemical fume hood.[10] If work must be done outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is mandatory. | To prevent the inhalation of harmful dust or aerosols. The parent compound is harmful if inhaled and may cause respiratory irritation.[4] |
| Foot Protection | Fully enclosed, chemical-resistant shoes.[9] | To protect feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory.[6] |
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps from preparation to disposal.
Preparation and Donning PPE
-
Inspect Your PPE : Before you begin, thoroughly inspect all PPE for any signs of damage or degradation. This includes checking gloves for pinholes and ensuring face shields or goggles are not cracked.
-
Hand Washing : Wash your hands thoroughly with soap and water before donning any PPE.
-
Donning Sequence :
-
Put on your inner pair of nitrile gloves.
-
Don your lab coat, ensuring it is fully fastened.
-
Put on your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[8]
-
Don your chemical splash goggles.
-
If required, don your face shield and/or respirator.
-
Handling the Compound
-
Work in a Fume Hood : All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Avoid Dust Formation : Handle the solid compound carefully to avoid generating dust.[12]
-
Immediate Spill Cleanup : In the event of a spill, follow your laboratory's established spill cleanup procedure for hazardous chemicals.
Doffing PPE and Decontamination
-
Doffing Sequence (to be performed in a designated area):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Remove your face shield (if used) and goggles.
-
Remove your lab coat, turning it inside out as you remove it to contain any potential contamination.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
The following diagram illustrates the critical workflow for handling this compound safely.
Caption: Safe handling workflow for this compound.
Operational and Disposal Plan
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep it locked up or in an area accessible only to qualified and authorized personnel.[12]
Waste Disposal
All waste generated from handling this compound, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[5]
-
Solid Waste : Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect any waste solutions in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal : All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[11][13] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Always have the Safety Data Sheet (SDS) for a related compound readily available when working with this chemical to provide to emergency responders.
By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely advance your research with this compound.
References
- Gasser, B., & Baell, J. B. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]
- BIOFOUNT. (n.d.). This compound.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. PubChem Compound Database.
- Capot Chemical. (n.d.). MSDS of methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate.
- National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem Compound Database.
- de Souza, A. R., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules, 27(19), 6598. [Link]
- Al-Tel, T. H. (2022).
- Capot Chemical. (2025). MSDS of methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
- Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1802-1824. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
